Product packaging for Methyl 1,4-oxazepane-2-carboxylate(Cat. No.:CAS No. 1141669-57-9)

Methyl 1,4-oxazepane-2-carboxylate

Cat. No.: B1425213
CAS No.: 1141669-57-9
M. Wt: 159.18 g/mol
InChI Key: NXIGDQYWERITIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 1,4-oxazepane-2-carboxylate is a useful research compound. Its molecular formula is C7H13NO3 and its molecular weight is 159.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO3 B1425213 Methyl 1,4-oxazepane-2-carboxylate CAS No. 1141669-57-9

Properties

IUPAC Name

methyl 1,4-oxazepane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-10-7(9)6-5-8-3-2-4-11-6/h6,8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXIGDQYWERITIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901198201
Record name 1,4-Oxazepine-2-carboxylic acid, hexahydro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901198201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1141669-57-9
Record name 1,4-Oxazepine-2-carboxylic acid, hexahydro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1141669-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Oxazepine-2-carboxylic acid, hexahydro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901198201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What is the structure of Methyl 1,4-oxazepane-2-carboxylate?

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure of Methyl 1,4-oxazepane-2-carboxylate

Executive Summary

This compound is a heterocyclic compound featuring a seven-membered 1,4-oxazepane scaffold, a core structure of increasing interest in medicinal chemistry. This guide provides a detailed examination of its molecular structure, including its core components, stereochemistry, and conformational analysis. We will delve into the spectroscopic techniques used for its characterization, offering insights into how its three-dimensional architecture is elucidated and validated. This document is intended for researchers, chemists, and drug development professionals who utilize such scaffolds as building blocks for novel therapeutic agents.

Introduction to the 1,4-Oxazepane Scaffold

The 1,4-oxazepane ring is a seven-membered saturated heterocycle containing an oxygen atom at the 1-position and a nitrogen atom at the 4-position.[1] This arrangement distinguishes it from its constitutional isomers (e.g., 1,3-oxazepane) and imparts a unique set of physicochemical properties. Structurally, the 1,4-oxazepane system can be conceptualized as containing distinct ether and secondary amine functionalities within a flexible seven-membered ring.[2] This structural motif is considered a "privileged scaffold" because its derivatives have shown a wide range of biological activities, including potential as antimicrobial agents and therapeutics for central nervous system disorders.[3][4] this compound serves as a key chiral building block, providing a versatile entry point for the synthesis of more complex molecules.[3]

Molecular Structure and Identification

The fundamental identity of this compound is defined by its specific arrangement of atoms and bonds. The structure consists of the 1,4-oxazepane ring with a methyl carboxylate (-COOCH₃) substituent at the C2 position, adjacent to the oxygen atom.

Caption: 2D structure of this compound with atom numbering. *C2 is a chiral center.

Table 1: Chemical Identifiers
IdentifierValueSource
IUPAC Name This compound[3]
CAS Number 1141669-57-9 (Free Base)
2070896-56-7 (Hydrochloride Salt)[3]
Molecular Formula C₇H₁₃NO₃
Molecular Weight 159.18 g/mol [5]
Canonical SMILES COC(=O)C1CNCCCO1[3]
InChI InChI=1S/C7H13NO3/c1-10-7(9)6-5-8-3-2-4-11-6;/h6,8H,2-5H2,1H3[3]
InChIKey PGHHLDJHDDIJSA-UHFFFAOYSA-N[3]

Detailed Structural Analysis

A thorough understanding of this molecule requires looking beyond its 2D representation to its three-dimensional conformation and stereochemistry.

The 1,4-Oxazepane Core Conformation

Seven-membered rings are inherently non-planar and flexible. To minimize torsional and steric strain, the 1,4-oxazepane ring adopts a pseudo-chair or twist-chair conformation, with the chair form generally being the most energetically favorable.[1][4] This contrasts with the planar structure of aromatic rings or the rigid envelope/twist conformations of five-membered rings. The stability of the 1,4-oxazepane scaffold is enhanced by the 1,4-disposition of its heteroatoms, which creates stable, non-interacting ether and amine functionalities, unlike the more labile aminal-like linkage found in 1,3-oxazepanes.[2]

G cluster_0 Conceptual Conformation Planar Hypothetical Planar Ring (High Strain) Chair Energetically Favorable Chair Conformation (Low Strain) Planar->Chair Ring Puckering (Energy Minimization)

Caption: The 1,4-oxazepane ring puckers to adopt a low-energy chair conformation.

Stereochemistry at the C2 Position

The carbon atom at the 2-position (C2) is bonded to four different groups: the ring oxygen (O1), the ring nitrogen (N4, via C7 and C6), a hydrogen atom (not explicitly shown), and the methyl carboxylate group. This makes C2 a stereocenter, meaning the molecule is chiral and can exist as two non-superimposable mirror images, or enantiomers:

  • (R)-Methyl 1,4-oxazepane-2-carboxylate

  • (S)-Methyl 1,4-oxazepane-2-carboxylate

The specific stereochemistry is critical in drug development, as enantiomers often exhibit different pharmacological activities and metabolic profiles. Synthesis of this compound often starts from chiral precursors, such as amino acids, to produce a single enantiomer.[3][4]

Spectroscopic Characterization and Structural Elucidation

The precise structure and conformation of this compound are confirmed through a combination of modern spectroscopic techniques. This multi-faceted approach provides a self-validating system for structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the constitution and conformation of organic molecules.[4] A full suite of 1D and 2D NMR experiments is required for an unambiguous assignment.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • 1D NMR Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra to identify the types and number of protons and carbons.

  • 2D NMR Acquisition: Perform key 2D experiments:

    • ¹H-¹H COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and map the connectivity of the ring's CH₂ groups.

    • ¹H-¹³C HSQC/HMQC (Heteronuclear Single Quantum Coherence): To correlate each proton signal with its directly attached carbon atom.

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations, which are crucial for connecting fragments (e.g., linking the ester methyl protons to the carbonyl carbon).

    • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which provides definitive proof of conformation and relative stereochemistry.[4]

Table 2: Predicted NMR Data
Atom(s)TechniqueExpected Chemical Shift (δ, ppm)Key Information
-COOCH₃¹H NMR3.6 - 3.8Sharp singlet, 3H integration.
Ring CH₂ protons¹H NMR2.5 - 4.5Complex multiplets due to diastereotopicity and coupling.
C2-H¹H NMR4.0 - 4.5Doublet of doublets, coupled to C3 protons.
N-H¹H NMR1.5 - 3.0Broad singlet, may exchange with D₂O.
C=O (Ester)¹³C NMR170 - 175Carbonyl carbon, confirms ester presence.
-COOCH₃¹³C NMR51 - 53Methyl carbon of the ester.
C2¹³C NMR55 - 65Carbon of the stereocenter.
Ring CH₂ carbons¹³C NMR40 - 75Multiple signals corresponding to the ring carbons.
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and assess the purity of the compound, often coupled with liquid chromatography (LC-MS).[3]

  • Analysis: In electrospray ionization (ESI) positive mode, the compound is expected to be detected as its protonated molecular ion [M+H]⁺.

  • Expected m/z: For the free base (C₇H₁₃NO₃, MW = 159.18), the expected [M+H]⁺ ion would have a mass-to-charge ratio (m/z) of approximately 160.09.

Synthesis and Reactivity Insights

Understanding the structure provides a foundation for predicting its chemical behavior and designing synthetic routes.

General Synthetic Workflow

The synthesis of this compound often involves the formation of the seven-membered ring through intramolecular cyclization. A common strategy begins with a protected amino acid derivative which undergoes reactions to build the necessary chain before a final ring-closing step.

G Start Chiral Amino Acid Precursor Step1 Chain Elongation/ Functionalization Start->Step1 Alkylation Step2 Intramolecular Cyclization Step1->Step2 Base/Acid Catalysis Step3 Deprotection (if needed) Step2->Step3 End Methyl 1,4-oxazepane- 2-carboxylate Step3->End

Caption: A generalized workflow for the synthesis of the 1,4-oxazepane core.

Chemical Reactivity

The structure contains several reactive sites:

  • Secondary Amine (N4): Can act as a nucleophile or a base. It can be alkylated, acylated, or participate in other N-centered reactions.

  • Ester Group (C2): Susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also be reduced or converted to an amide.

  • Ether Linkage (O1): Generally stable, but can be cleaved under harsh acidic conditions.

Conclusion

The structure of this compound is defined by a flexible, low-strain seven-membered heterocyclic core bearing a chiral center at the C2 position. Its conformation is best described as a pseudo-chair, and its identity is rigorously confirmed by a combination of NMR and MS techniques. As a chiral building block, its defined stereochemistry and multiple functional handles make it a valuable intermediate for the synthesis of complex, biologically active molecules in the field of drug discovery.

References

  • EvitaChem. This compound Hydrochloride. EvitaChem.
  • PubChem. methyl (2R)-5-oxo-1,4-oxazepane-2-carboxylate. National Center for Biotechnology Information.
  • ChemBK. 1,4-oxazepane. ChemBK.
  • PubChem. 1,4-Oxazepane. National Center for Biotechnology Information.
  • Mező, G., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances.
  • Chemical-Suppliers.com. This compound. Chemical-Suppliers.com.
  • Kaliberda, O., et al. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv.

Sources

The Ascendant Therapeutic Potential of 1,4-Oxazepane Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,4-Oxazepane Scaffold - A Privileged Structure in Medicinal Chemistry

The 1,4-oxazepane motif, a seven-membered heterocycle containing oxygen and nitrogen atoms, has emerged as a structure of significant interest in medicinal chemistry. Its inherent three-dimensional conformation and synthetic accessibility provide a versatile backbone for the development of novel therapeutic agents targeting a wide array of biological entities.[1] This guide provides a comprehensive overview of the diverse biological activities of 1,4-oxazepane derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation.

Central Nervous System (CNS) Applications: Targeting Neurological and Psychiatric Disorders

The conformational flexibility of the 1,4-oxazepane ring system allows for precise positioning of pharmacophores, making it an ideal scaffold for targeting CNS receptors with high affinity and selectivity.

Dopamine D4 Receptor Antagonism for Schizophrenia

The dopamine D4 receptor is a key target in the development of atypical antipsychotics for the treatment of schizophrenia.[2] 1,4-Oxazepane derivatives have been synthesized as selective D4 receptor ligands, offering the potential for improved side-effect profiles compared to existing treatments.

Mechanism of Action: These derivatives act as antagonists at the dopamine D4 receptor, modulating dopaminergic neurotransmission. The selectivity for the D4 subtype over other dopamine receptors is crucial for minimizing extrapyramidal side effects commonly associated with older antipsychotics.

Structure-Activity Relationship (SAR): A 3D-QSAR analysis of 2,4-disubstituted 1,4-oxazepanes has revealed key structural features for high D4 receptor affinity. The regions around the two benzene ring systems, a p-chlorobenzyl group, and the aliphatic amine of the 1,4-oxazepane system are critical for binding.[2] Furthermore, the size of the oxazepane ring itself appears to be an important determinant of affinity.[2]

Experimental Protocol: Radioligand Binding Assay for Dopamine D4 Receptor

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D4 receptor.

Materials:

  • Membrane homogenates from cells expressing the human dopamine D4 receptor.

  • [³H]Clozapine (radioligand).

  • Test 1,4-oxazepane derivatives.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (GF/C).

  • Scintillation cocktail.

Procedure:

  • Incubation: In a 96-well plate, combine the membrane homogenate, [³H]Clozapine (at a concentration near its Kd), and varying concentrations of the test 1,4-oxazepane derivative.

  • Equilibration: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve. Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Visualization: Dopamine D4 Receptor Binding Assay Workflow

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_mem Membrane Homogenate (D4 Receptor) incubation Incubation (30°C, 60 min) prep_mem->incubation prep_ligand [³H]Clozapine (Radioligand) prep_ligand->incubation prep_test 1,4-Oxazepane Derivative (Test Compound) prep_test->incubation filtration Filtration (Separate Bound/Free) incubation->filtration washing Washing (Remove Non-specific Binding) filtration->washing counting Scintillation Counting (Quantify Radioactivity) washing->counting ic50 Determine IC₅₀ counting->ic50 ki Calculate Ki ic50->ki

Caption: Workflow for Dopamine D4 Receptor Radioligand Binding Assay.

Acetylcholinesterase Inhibition for Alzheimer's Disease

Some aryl-fused 1,4-oxazepines are being investigated for their potential to alleviate memory dysfunction associated with reduced cholinergic function in Alzheimer's disease.[3]

Mechanism of Action: These derivatives are designed to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, these compounds increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is impaired in Alzheimer's disease.

Key Findings: Thieno-oxazepine hybrids have been identified as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[3] For instance, certain derivatives have shown IC₅₀ values in the sub-micromolar range for AChE inhibition.[3]

Anticancer Activity: A Multifaceted Approach to Targeting Tumors

The 1,4-oxazepane scaffold has demonstrated significant potential in the development of novel anticancer agents through various mechanisms.

Kinase Inhibition in Colorectal Cancer

Mechanism of Action: A series of 3,4-dihydrobenzo[f][4][5]oxazepin-5(2H)-one derivatives have been identified as potent and selective inhibitors of Traf2- and Nck-interacting protein kinase (TNIK).[6] TNIK is a critical downstream signaling protein in the Wnt/β-catenin pathway, which is often dysregulated in colorectal cancer (CRC).[6][7] By inhibiting TNIK, these compounds block the aberrant Wnt signaling that drives tumor growth and proliferation.[7] Molecular docking studies suggest that these inhibitors bind to the open, inactive conformation of the TNIK kinase domain.[8]

Structure-Activity Relationship (SAR): Structure-activity relationship analyses of these derivatives have led to the identification of compounds with IC₅₀ values in the nanomolar range. For example, compound 21k was identified as a highly potent TNIK inhibitor with an IC₅₀ of 0.026 µM and displayed excellent selectivity against a panel of other kinases.[6]

Experimental Protocol: In Vitro TNIK Inhibition Assay

Materials:

  • Recombinant human TNIK enzyme.

  • ATP.

  • Suitable peptide substrate.

  • Kinase buffer.

  • Test 3,4-dihydrobenzo[f][4][5]oxazepin-5(2H)-one derivatives.

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay).

Procedure:

  • Reaction Setup: In a 96-well plate, add the TNIK enzyme, the test compound at various concentrations, and the peptide substrate in the kinase buffer.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions to quantify the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control. Determine the IC₅₀ value by fitting the dose-response data to a sigmoidal curve.

Visualization: TNIK Inhibition in the Wnt/β-catenin Pathway

Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK3β Dishevelled->GSK3b inhibition beta_catenin β-catenin GSK3b->beta_catenin phosphorylation (degradation) APC APC APC->beta_catenin Axin Axin Axin->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF co-activation TNIK TNIK TCF_LEF->TNIK recruitment Proliferation Cell Proliferation & Survival TCF_LEF->Proliferation transcription TNIK->TCF_LEF phosphorylation (activation) Oxazepane 1,4-Oxazepane Derivative Oxazepane->TNIK inhibition

Caption: Inhibition of TNIK by 1,4-Oxazepane Derivatives in the Wnt Pathway.

Cytotoxic Activity of Coumarin-Containing Derivatives

Oxazepine derivatives of coumarin have been designed and synthesized to develop lead molecules with anticancer efficacy.[9]

Key Findings: These compounds have been shown to be sensitive to cancer cell lines, with IC₅₀ values in the micromolar range.[9] For instance, one derivative exhibited an IC₅₀ of 39.6 µM against the human colon cancer cell line CaCo-2, with high selectivity and low toxicity against a normal human liver cell line.[9]

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

  • Cancer cell line (e.g., CaCo-2).

  • Normal cell line (e.g., WRL68).

  • Cell culture medium and supplements.

  • 1,4-Oxazepane-coumarin derivatives.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO).

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the 1,4-oxazepane-coumarin derivatives for a specified period (e.g., 24 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.

Antifungal Activity: A Novel Mechanism Targeting Protein Synthesis

Sordarin analogues incorporating a 1,4-oxazepane moiety have emerged as a promising class of antifungal agents with a unique mechanism of action.

Mechanism of Action: Unlike many conventional antifungals that target the fungal cell membrane, sordarin and its derivatives inhibit protein synthesis by targeting the fungal elongation factor 2 (EF-2).[4][10] They stabilize the ribosome/EF2 complex, thereby halting the translocation step of protein synthesis.[10]

Structure-Activity Relationship (SAR): The N-substituents on the 1,4-oxazepane ring have a significant influence on the antifungal activity.[4] For example, an N-(2-methylpropenyl) derivative exhibited potent in vitro activity against Candida albicans, with a minimum inhibitory concentration (MIC) of 0.25 µg/mL.[4]

Table 1: Antifungal Activity of Sordarin 1,4-Oxazepane Derivatives against Candida albicans

CompoundN-SubstituentMIC (µg/mL)
12p 2-methylpropenyl0.25[4]
.........

Synthesis of 1,4-Oxazepane Derivatives

Several synthetic routes to 1,4-oxazepane derivatives have been developed, allowing for the generation of diverse libraries for biological screening.

General Synthetic Strategy for Benzo[f][4][5]oxazepin-5(2H)-ones

A common approach involves the reaction of 2-aminophenols with appropriate building blocks to construct the seven-membered ring.

Experimental Protocol: Synthesis of Substituted Benzo[b][4][5]oxazepines

This protocol describes a method for the synthesis of benzo[b][4][5]oxazepines via the reaction of 2-aminophenols with alkynones.[11]

Materials:

  • 2-Aminophenol.

  • Alkynone.

  • 1,4-Dioxane.

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve the 2-aminophenol and the alkynone in 1,4-dioxane.

  • Heating: Heat the reaction mixture at 100°C.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and purify the product by column chromatography.

Visualization: General Synthetic Workflow for 1,4-Oxazepane Derivatives

Start Starting Materials (e.g., 2-Aminophenol, Alkynone) Reaction Cyclization Reaction (e.g., Heating in Dioxane) Start->Reaction Workup Aqueous Work-up Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final Biologically Active 1,4-Oxazepane Derivative Characterization->Final

Caption: General Synthetic Workflow for 1,4-Oxazepane Derivatives.

Conclusion and Future Directions

The 1,4-oxazepane scaffold has proven to be a highly versatile and promising platform for the discovery of novel therapeutic agents with a wide range of biological activities. The ability to readily modify its structure allows for the fine-tuning of its pharmacological properties to achieve high potency and selectivity for various biological targets. Future research in this area should focus on expanding the chemical diversity of 1,4-oxazepane libraries, exploring their efficacy against a broader range of diseases, and advancing the most promising candidates through preclinical and clinical development. While no 1,4-oxazepane derivatives have been explicitly identified in late-stage clinical trials under that specific nomenclature, the related compound oxcarbazepine, which features a dibenz[b,f]azepine-10-carboxamide structure, is an approved antiepileptic drug, highlighting the therapeutic potential of seven-membered heterocyclic ring systems.[12][13] The continued exploration of this privileged scaffold holds great promise for the development of next-generation therapeutics to address unmet medical needs.

References

  • Kaneko, S., Arai, M., Uchida, T., Harasaki, T., Fukuoka, T., & Konosu, T. (2002). Synthesis and evaluation of N-substituted 1,4-oxazepanyl Sordaricins as selective fungal EF-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(13), 1705–1708. [Link]
  • Castro, J., Cuevas, J. C., Fiandor, J. M., & Ruiz, J. R. (2002). Antifungal sordarins. part 3: synthesis and structure-activity relationships of 2',3'-fused oxirane derivatives. Bioorganic & Medicinal Chemistry Letters, 12(10), 1371–1374. [Link]
  • Serrano-Wu, M. H., St Laurent, D. R., Chen, Y., Huang, S., Lam, K. R., Matson, J. A., Mazzucco, C. E., Stickle, T. M., Tully, T. P., Wong, H. S., Vyas, D. M., & Balasubramanian, B. N. (2002). Sordarin oxazepine derivatives as potent antifungal agents. Bioorganic & Medicinal Chemistry Letters, 12(19), 2757–2760. [Link]
  • El-Sayed, N. S., et al. (2023). Discovery of New 1,3,4-Oxadiazoles with Dual Activity Targeting the Cholinergic Pathway as Effective Anti-Alzheimer Agents.
  • Li, Y., et al. (2022). Discovery of 3,4-Dihydrobenzo[f][4][5]oxazepin-5(2H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects. Journal of Medicinal Chemistry, 65(3), 1786–1807. [Link]
  • Mahmoud, M. A., et al. (2022). Discovery of 3,4-Dihydrobenzo[f][4][5]oxazepin-5(2H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects.
  • Ciufolini, M. A., & Dong, S. (2008). Sordarin, an antifungal agent with a unique mode of action. PMC. [Link]
  • Castro, J., et al. (2002). Antifungal sordarins.
  • Ibrahim, W. W., et al. (2023). Unlocking Therapeutic Potential of Novel Thieno-Oxazepine Hybrids as Multi-Target Inhibitors of AChE/BChE and Evaluation Against Alzheimer's Disease: In Vivo, In Vitro, Histopathological, and Docking Studies. PMC. [Link]
  • Hussain, Z., et al. (2024). Computational Docking Study of Oxazepine Based Compounds as Inhibitors of Acetylcholinesterase Enzyme in Alzheimer's Disease. LENS. [Link]
  • Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. (2020).
  • Rawle, D. J., et al. (2019).
  • Carreiras, M. C., Eleutério, A., & Marco-Contelles, J. (n.d.).
  • Al-Soud, Y. A., et al. (2004). Anti-HIV activity of new substituted 1,3,4-oxadiazole derivatives and their acyclic nucleoside analogues. PubMed. [Link]
  • Rawle, D. J., et al. (2019). Oxazole-Benzenesulfonamide Derivatives Inhibit HIV-1 Reverse Transcriptase Interaction with Cellular eEF1A and Reduce Viral Replication.
  • Begum, F., et al. (2023). Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach. PMC. [Link]
  • de Groot, M. J., et al. (2000). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. PubMed. [Link]
  • Taira, H., et al. (2022). Structural Insight into TNIK Inhibition. PMC. [Link]
  • Gill, R. K., et al. (2014). Recent development in[4][5]benzodiazepines as potent anticancer agents: a review. PubMed. [Link]
  • Crossover Bioequivalence Study of Oxcarbazepine 600 mg Suspension Under Fasted Conditions. (2012). ClinicalTrials.gov. [Link]
  • Oshimoto, K., et al. (2017). Synthesis of substituted benzo[b][4][5]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. Organic & Biomolecular Chemistry, 15(38), 8146–8153. [Link]
  • Garcı́a-Muñoz, S., et al. (2021). Enantioenriched α‑Vinyl 1,4-Benzodiazepines and 1,4- Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes. American Chemical Society. [Link]
  • Li, Y., et al. (2022). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. [Link]
  • HIV Therapy: The Latest Developments in Antiviral Drugs—A Scoping Review. (2024). MDPI. [Link]
  • Crespan, E., et al. (2018). Synthesis and Anti-HIV Profile of a Novel Tetrahydroindazolylbenzamide Derivative Obtained by Oxazolone Chemistry. PMC. [Link]
  • Safety and Efficacy of Oxcarbazepine Monotherapy in Adults With Partial Seizures. (2007). ClinicalTrials.gov. [Link]
  • Clinical Trials, Science & Innovation. (n.d.). Arrowhead Pharmaceuticals. [Link]

Sources

potential therapeutic applications of substituted 1,4-oxazepanes

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Therapeutic Potential of Substituted 1,4-Oxazepanes

Executive Summary

The 1,4-oxazepane motif, a seven-membered saturated heterocycle, has steadily emerged from the periphery of medicinal chemistry to become recognized as a privileged scaffold.[1] Its inherent three-dimensional structure, conformational flexibility, and synthetic tractability provide a unique framework for the design of novel therapeutics.[1][2] This guide offers a comprehensive exploration of the 1,4-oxazepane core, synthesizing foundational chemistry with advanced therapeutic applications. We will dissect key synthetic methodologies, delve into its proven applications in central nervous system (CNS) disorders, oncology, and infectious diseases, and examine critical drug development considerations such as structure-activity relationships and pharmacokinetics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the untapped potential of this versatile heterocyclic system.

The 1,4-Oxazepane Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,4-oxazepane ring is a seven-membered heterocycle containing an oxygen atom at position 1 and a nitrogen atom at position 4.[2] Unlike flat, aromatic systems, the 1,4-oxazepane scaffold is non-planar and can adopt several low-energy conformations, with a chair-like conformation often being the most energetically favorable.[2] This distinct three-dimensionality is a cornerstone of its "privileged" status. It allows for the precise spatial arrangement of substituents, enabling derivatives to interact with complex biological targets with high affinity and selectivity.[1] The presence of both a hydrogen-bond accepting ether oxygen and a basic, nucleophilic secondary amine nitrogen provides rich handles for chemical modification and molecular interactions, making it a valuable building block for creating diverse chemical libraries.[1][3]

G N1 N C2 C N1->C2 H_N H N1->H_N C3 C C2->C3 O4 O C3->O4 C5 C O4->C5 C6 C C5->C6 C7 C C6->C7 C7->N1 lbl Core Structure of 1,4-Oxazepane

Core Structure of 1,4-Oxazepane

Synthetic Strategies for Building the 1,4-Oxazepane Core

The therapeutic exploration of any scaffold is fundamentally dependent on the availability of robust and flexible synthetic routes. A lack of reliable methods has historically hindered the widespread investigation of 1,4-oxazepanes.[4] However, recent advancements have provided scalable protocols, opening the door to extensive derivatization and library synthesis.[4]

Workflow: Synthesis via Reductive Amination

This workflow is particularly effective for generating 2,4-disubstituted 1,4-oxazepanes, which have shown promise as dopamine D4 receptor ligands.[1] The logic of this approach is a sequential, one-pot process that first forms an imine intermediate, which is then immediately reduced to the more stable amine, driving the reaction to completion.

G cluster_0 Synthesis of 2,4-Disubstituted 1,4-Oxazepanes start 2-(2-Aminoethoxy)ethanol + Aldehyde/Ketone step1 Stir in Methanol (1-2 hours, RT) start->step1 intermediate Imine Formation (Intermediate) step1->intermediate step2 Add Sodium Borohydride (NaBH4) (Portion-wise at 0°C) intermediate->step2 step3 Warm to RT Stir (12-16 hours) step2->step3 workup Quench (Water) + Extraction step3->workup purify Column Chromatography workup->purify end_product Pure 2,4-Disubstituted 1,4-Oxazepane purify->end_product

Workflow for Reductive Amination Synthesis
Experimental Protocol 1: Synthesis of 2,4-Disubstituted 1,4-Oxazepanes

This protocol is adapted from methodologies used to create libraries for screening against neurological targets.[1] The choice of sodium borohydride as the reducing agent is critical; it is mild enough not to reduce the starting aldehyde or ketone but is highly effective at reducing the in situ-formed imine.

  • Reaction Setup: To a solution of 2-(2-aminoethoxy)ethanol (1 equivalent) in a suitable solvent such as methanol, add the desired aldehyde or ketone (1.1 equivalents).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 equivalents) portion-wise, controlling any effervescence.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Work-up: Quench the reaction by slowly adding water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 2,4-disubstituted 1,4-oxazepane.[1]

Experimental Protocol 2: Synthesis of the 4-Boc-1,4-oxazepan-6-one Core

This route is highly valuable as it produces a versatile intermediate.[5] The Boc (tert-butyloxycarbonyl) protecting group is stable under many reaction conditions but can be easily removed with acid, allowing for subsequent diversification at the nitrogen atom. This strategy of building a stable, protected core is a cornerstone of modern library synthesis.

  • N-Boc Protection: Dissolve 2-(2-aminoethoxy)ethanol (1.0 eq) in a mixture of dioxane and water. Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and sodium bicarbonate (2.0 eq). Stir the mixture at room temperature for 12-24 hours. Remove the dioxane under reduced pressure and extract the aqueous layer with ethyl acetate. Dry and concentrate the organic layers to yield N-Boc-2-(2-hydroxyethoxy)ethylamine.[5]

  • Oxidation: Dissolve the N-Boc protected alcohol from the previous step in a suitable solvent like dichloromethane (DCM). Add an oxidizing agent such as Dess-Martin periodinane (1.5 eq) and stir at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC). The resulting product is the corresponding carboxylic acid after workup.

  • Cyclization: Dissolve the carboxylic acid in a solvent such as DMF. Add a coupling agent like HATU (1.2 eq) and a base like N,N-diisopropylethylamine (DIPEA) (3.0 eq). Stir the reaction at room temperature for 12-24 hours. Dilute, wash, dry, and concentrate the reaction mixture. Purify by column chromatography to obtain 4-Boc-1,4-oxazepan-6-one.[5]

Therapeutic Applications in Central Nervous System (CNS) Disorders

The conformational flexibility of the 1,4-oxazepane ring makes it an ideal scaffold for interacting with the complex topographies of CNS receptors.[1]

Targeting Dopamine D₄ Receptors for Schizophrenia

The dopamine D₄ receptor is a key target for atypical antipsychotics, as antagonism of this receptor is thought to contribute to therapeutic effects with a potentially lower incidence of extrapyramidal side effects.[1] 1,4-Oxazepane derivatives have been synthesized as potent and selective D₄ receptor ligands.[6] 3D-QSAR (Quantitative Structure-Activity Relationship) studies have revealed that the size of the oxazepane ring and the nature of substituents on attached aromatic rings are critical for high affinity.[6]

G Dopamine Dopamine Receptor Dopamine D4 Receptor (Postsynaptic Neuron) Dopamine->Receptor Signal Signal Transduction (e.g., ↓cAMP) Receptor->Signal Response Cellular Response (Associated with Psychosis) Signal->Response Ligand 1,4-Oxazepane Derivative (Antagonist) Block Blockade Ligand->Block Block->Receptor

Mechanism of 1,4-Oxazepane D₄ Antagonists
Compound Structure (Example) Target Affinity (Kᵢ) Selectivity Profile
2,4-disubstituted 1,4-oxazepaneLow nanomolar range for D₄High selectivity over D₂ receptors
Fused benzo[b][1][7]oxazepineSub-micromolar to nanomolarVaries with substitution

Table 1: Representative data for 1,4-oxazepane derivatives as D₄ ligands. Affinity data is generalized from published studies.[1][6]

Monoamine Reuptake Inhibition

Compounds that inhibit the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) are effective treatments for depression, anxiety, and other mood disorders.[8] Patent literature describes 1,4-oxazepane derivatives designed as triple reuptake inhibitors, aiming to provide a broad spectrum of efficacy. The oxazepane core serves as a central scaffold to correctly orient the pharmacophoric elements required for binding to the monoamine transporters.[8]

Anticonvulsant Activity

Certain 6-amino-1,4-oxazepane-3,5-dione derivatives have demonstrated promising activity in preclinical models of epilepsy, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. This suggests potential as broad-spectrum anticonvulsants.[1]

Applications in Oncology

The structural diversity of oxazepane derivatives has led to their investigation as anticancer agents, with several promising mechanisms of action identified.[9]

Inhibition of the PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth; its dysregulation is a hallmark of many cancers, including colorectal cancer (CRC).[10] A series of tetracyclic 1,2,4-triazoline-fused dibenzo[b,f][1][7]oxazepines were identified as potent anti-tumor agents. The lead compound demonstrated superior antiproliferative activity against SW620 colorectal cancer cells with an IC₅₀ value of 0.86 μM.[10] Mechanistic studies confirmed that this compound exerts its anti-tumor activity by blocking the PI3K-AKT signaling pathway, leading to the induction of cell cycle arrest and apoptosis.[10]

G cluster_0 PI3K/AKT Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT Downstream Downstream Effectors (e.g., mTOR, Bad) AKT->Downstream Response Cell Proliferation, Survival, Growth Downstream->Response Inhibitor Dibenzo[b,f][1,4]oxazepine Derivative Block Inhibition Inhibitor->Block Block->PI3K

Inhibition of the PI3K/AKT Pathway
TNIK Inhibition in Colorectal Cancer

The Traf2- and Nck-interacting protein kinase (TNIK) is a downstream effector in the Wnt/β-catenin pathway and is considered a key therapeutic target for CRC.[11] A series of 3,4-dihydrobenzo[f][1][7]oxazepin-5(2H)-one derivatives were discovered as a new class of highly selective TNIK inhibitors. The most potent compound, 21k , exhibited an IC₅₀ of 0.026 μM for TNIK and displayed excellent selectivity against a panel of 406 other kinases.[11] This compound effectively suppressed CRC cell proliferation and migration in vitro and showed significant antitumor activity in a HCT116 xenograft mouse model, highlighting it as a promising lead for further development.[11]

Compound ID TNIK IC₅₀ (µM) Notes
21k 0.026 ± 0.008Excellent selectivity; effective in vivo.[11]
Lead Series 0.026 - 5.0+SAR studies identified key structural requirements.[11]

Table 2: Potency of 3,4-dihydrobenzo[f][1][7]oxazepin-5(2H)-one derivatives as TNIK inhibitors.[11]

Antimicrobial Applications

The 1,4-oxazepane scaffold has also been incorporated into structures designed to combat microbial infections.

Sulfonamide Conjugates

Sulfonamides are a class of synthetic antimicrobials that function as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[12] By disrupting this pathway, they prevent bacterial growth. The conjugation of a 1,4-oxazepane moiety to a sulfonamide represents a novel strategy for antimicrobial drug discovery. While specific data for a 1,4-oxazepane-6-sulfonamide is not yet published, the framework for its evaluation is well-established.[12]

Experimental Protocol 3: Minimum Inhibitory Concentration (MIC) Assay

This protocol provides a general method for determining the antimicrobial efficacy of novel compounds. The choice of the broth microdilution method is based on its efficiency and standardization, allowing for high-throughput screening.

  • Preparation: Prepare a stock solution of the test compound (e.g., 1,4-oxazepane-sulfonamide) in a suitable solvent like DMSO. Prepare a panel of bacterial strains (e.g., E. coli, S. aureus) grown to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with CAMHB to achieve a range of desired concentrations.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive controls (bacteria only) and negative controls (broth only).

  • Incubation: Incubate the plates at 35-37 °C for 16-20 hours.

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[12]

Bacterial Strain Example MIC (µg/mL)
Escherichia coli (Gram-negative)16
Staphylococcus aureus (Gram-positive)8

Table 3: Illustrative MIC data for a hypothetical 1,4-oxazepane-sulfonamide derivative. This data is for example purposes and is not experimental data for a specific compound.[12]

Key Considerations in Drug Development

Structure-Activity Relationship (SAR)

Systematic SAR studies are crucial for optimizing lead compounds. For the 1,4-oxazepane-based dopamine D₄ ligands, 3D-QSAR modeling has shown that steric bulk and electronic properties around the two benzene ring systems and the aliphatic amine of the oxazepane core are key determinants of affinity.[6] This provides a rational basis for further modification to enhance potency and selectivity.

Bioisosteric Replacement

Bioisosterism—the replacement of one functional group with another that retains similar biological activity—is a powerful tool in medicinal chemistry.[13] The 1,4-oxazepane ring can be considered a bioisostere of other common heterocycles like morpholine or 1,4-diazepane.[4][14] This allows chemists to modulate physicochemical properties such as lipophilicity, metabolic stability, and polarity while potentially retaining the desired pharmacological activity. For example, replacing a 1,2,4-oxadiazole ring with a more polar 1,3,4-oxadiazole has been shown to improve pharmacokinetic properties, a strategy that could be applied to complex oxazepane derivatives.[15][16]

Pharmacokinetics (PK)

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of a compound is critical for its success as a drug.[17] While extensive PK data for novel 1,4-oxazepanes is limited, insights can be drawn from structurally related drugs like oxcarbazepine. Oxcarbazepine is rapidly metabolized in the liver via reduction to its active monohydroxy derivative (MHD).[18] This MHD is then primarily eliminated via glucuronidation.[18] Researchers developing 1,4-oxazepane therapeutics must anticipate similar metabolic pathways (e.g., N-dealkylation, oxidation, conjugation) and design compounds with favorable PK profiles, such as appropriate half-life and oral bioavailability.[19][20]

Future Directions and Conclusion

The substituted 1,4-oxazepane scaffold has demonstrated significant therapeutic potential across multiple disease areas, most notably in CNS disorders and oncology. Its unique structural features make it a highly adaptable core for generating potent and selective modulators of complex biological targets.

The path forward requires a multi-pronged approach. First, the development of more efficient and stereoselective synthetic routes will be essential to fully explore the chemical space around this scaffold.[21] Second, a deeper investigation into the structure-activity relationships for targets beyond dopamine receptors is needed to guide rational drug design. Finally, promising lead compounds identified in in vitro and preclinical models must be advanced into more extensive in vivo efficacy and safety studies to validate their therapeutic potential. The evidence synthesized in this guide strongly supports the continued and expanded investigation of 1,4-oxazepanes as a rich source of next-generation therapeutics.

References

  • 1,4-Oxazepane: A Versatile Scaffold in Modern Medicinal Chemistry - Benchchem. URL: https://www.benchchem.com/product/b12820161
  • Synthetic Routes to 1,4-Oxazepan-6-one and its Analogs: Application Notes and Protocols - Benchchem. URL: https://www.benchchem.com/product/B1282016-11S
  • New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines - RSC Advances (RSC Publishing). URL: https://pubs.rsc.org/en/content/articlelanding/2016/ra/c6ra17765a
  • Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin - PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/28574488/
  • Application Notes and Protocols: Antimicrobial Activity of 1,4-Oxazepane-6-sulfonamide - Benchchem. URL: https://www.benchchem.com/product/B1282016-14S
  • Stereo- and regioselective synthesis of polysubstituted chiral 1,4-oxazepanes - PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/30629230/
  • Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review - ResearchGate. URL: https://www.researchgate.
  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes | Organic Chemistry | ChemRxiv. URL: https://chemrxiv.org/engage/chemrxiv/article-details/6548777994868759715b02ec
  • Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin | Request PDF - ResearchGate. URL: https://www.researchgate.
  • Synthesis, characterization and anticancer activity of new oxazepien derivative compounds. URL: https://www.researchgate.
  • An In-Depth Technical Guide on the Core Properties and Structure of 1,4-Oxazepane - Benchchem. URL: https://www.benchchem.com/product/b12820161#technical-guide
  • WO2012046882A1 - 1,4-oxazepane derivatives - Google Patents. URL: https://patents.google.
  • Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation - PMC - PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5489812/
  • A Comparative Analysis of the Reactivity of 1,4-Oxazepane and 1,3-Oxazepane Systems - Benchchem. URL: https://www.benchchem.com/product/b12820161#reactivity-comparison-between-1-4-oxazepane-and-1-3-oxazepane-systems
  • New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/15109520/
  • Synthesis of substituted benzo[b][1][7]oxazepine derivatives by the reaction of 2-aminophenols with alkynones - Organic & Biomolecular Chemistry (RSC Publishing). URL: https://pubs.rsc.org/en/content/articlelanding/2016/ob/c6ob00868k
  • Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[7][12]imidazo[1,2-d][1][7]oxazepine and Benzo[f]benzo[7][12]oxazolo[3,2-d][1][7]oxazepine Derivatives - SciELO. URL: https://www.scielo.br/j/jbchs/a/mF8h8w5ZJz47S8T5C4dffQC/
  • Synthesis of target benzo[b][1][7]oxazepines 1 a–j. - ResearchGate. URL: https://www.researchgate.net/figure/Synthesis-of-target-benzo-b-1-4-oxazepines-1-a-j_tbl1_319401734
  • Discovery of tetracyclic 1,2,4-triazoline-fused dibenzo[b,f][1][7]oxazepine as a potent anti-colorectal cancer agent with good efficacy and low toxicity - PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/40267749/
  • Synthesis, characterization and antimicrobial study of novel naphthalene linked 1,3-oxazepine derivatives - IJNRD. URL: https://www.ijnrd.org/papers/IJNRD2409203.pdf
  • Synthesis, Diagnosis And Evaluation Of The Antibacterial Activity Of New Oxazepane Derivatives - BioScience Academic Publishing. URL: https://biojournals.us/index.php/AJBCI/article/view/364
  • Discovery of a potent, CNS-penetrant orexin receptor antagonist based on an n,n-disubstituted-1,4-diazepane scaffold that promotes sleep in rats - PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/22026888/
  • New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. (2004) | Karine Audouze | 87 Citations - SciSpace. URL: https://typeset.
  • Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes | The Journal of Organic Chemistry - ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.joc.3c02058
  • Synthesis, Characterization, and Antibacterial Activity of Some New Oxazepine Derivatives - Journal of Medicinal and Chemical Sciences. URL: https://www.jmchemsci.com/article_169493.html
  • Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan - PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/16289358/
  • Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. URL: https://www.researchgate.
  • Bioisosteres of Common Functional Groups. URL: https://www.med.upenn.edu/orr/documents/2015-08-12-Wipf-Bioisosteres.pdf
  • Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4402241/
  • Bioisosteric Replacements - Cambridge MedChem Consulting. URL: https://www.cambridgemedchemconsulting.com/resources/bioisosteres/index.html
  • Discovery of 3,4-Dihydrobenzo[ f][1][7]oxazepin-5(2 H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects - PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/34985886/
  • Synthesis of analogs of (1,4)-3- and 5-imino oxazepane, thiazepane, and diazepane as inhibitors of nitric oxide synthases - Stevens Institute of Technology. URL: https://research.stevens.edu/en/publications/synthesis-of-analogs-of-14-3-and-5-imino-oxazepane-thiazepane-an
  • Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by ... - RSC Publishing. URL: https://pubs.rsc.org/en/content/articlelanding/2015/md/c4md00537f
  • Pharmacokinetics of the monohydroxy derivative of oxcarbazepine and its enantiomers after a single intravenous dose given as racemate compared with a single oral dose of oxcarbazepine - PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/21389120/
  • Overview of the clinical pharmacokinetics of oxcarbazepine - PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/11543485/
  • Population pharmacokinetics of oxcarbazepine and its monohydroxy derivative in epileptic children - PMC - PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2000609/
  • Novel 1,4-Benzodiazepine Derivatives with Antiproliferative Properties on Tumor Cell Lines | Request PDF - ResearchGate. URL: https://www.researchgate.
  • Pharmacokinetics – Online content for student. URL: https://www.pharmacokinetics.be/

Sources

An In-depth Technical Guide to Methyl 1,4-Oxazepane-2-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of medicinal chemistry is in a perpetual state of evolution, with the exploration of novel molecular scaffolds being a cornerstone of innovation in drug discovery. Among the diverse array of heterocyclic systems, the 1,4-oxazepane nucleus has garnered considerable attention as a privileged scaffold. This seven-membered ring, containing both nitrogen and oxygen heteroatoms, offers a unique three-dimensional architecture that can effectively present pharmacophoric elements in chemical space, making it an attractive framework for the design of new therapeutic agents.[1]

Overview of the 1,4-Oxazepane Scaffold

The 1,4-oxazepane scaffold is a versatile building block in the synthesis of compounds with a wide range of biological activities. Its inherent conformational flexibility allows for intricate interactions with various biological targets, a feature that is highly sought after in modern drug design.[1] Derivatives of this scaffold have been investigated for their potential as central nervous system (CNS) agents, antimicrobial compounds, and inhibitors of key enzymes implicated in disease.[2][3] The non-planar nature of the seven-membered ring allows for the precise spatial arrangement of substituents, which can lead to enhanced potency and selectivity for their intended biological targets.

Significance of Methyl 1,4-Oxazepane-2-carboxylate

This compound, in both its free base and hydrochloride salt forms, represents a key intermediate in the synthesis of more complex molecules within the 1,4-oxazepane class. The presence of the methyl ester at the 2-position provides a versatile handle for further chemical modifications, allowing for the exploration of a wide range of derivatives. This strategic functionalization is crucial for tuning the pharmacokinetic and pharmacodynamic properties of potential drug candidates. The study of this specific molecule provides valuable insights into the chemistry of the 1,4-oxazepane ring system and its potential for the development of novel therapeutics.

Physicochemical Properties

The fundamental physicochemical properties of this compound and its hydrochloride salt are crucial for its handling, formulation, and biological activity. Below is a summary of these key identifiers.

PropertyThis compound (Free Base)This compound Hydrochloride (Salt)
CAS Number 1141669-57-92070896-56-7[4]
Molecular Formula C₇H₁₃NO₃C₇H₁₄ClNO₃[4]
Molecular Weight 159.18 g/mol 195.64 g/mol [2]
Appearance Not specified in available literatureWhite crystalline solid[2]
Solubility Not specified in available literatureSoluble in polar solvents like water and methanol[2]

Synthesis and Purification

Synthesis of this compound (Free Base)

A plausible synthetic strategy involves the cyclization of a suitably protected amino acid derivative. The general steps would include:

  • Protection of a suitable amino acid: Starting with a commercially available amino acid, the amino and/or other reactive groups are protected to prevent unwanted side reactions.

  • Introduction of the oxygen heteroatom: The protected amino acid is then reacted with a reagent that will introduce the oxygen atom at the desired position to form the seven-membered ring.

  • Cyclization: An intramolecular reaction is then carried out to form the 1,4-oxazepane ring.

  • Esterification: The carboxylic acid at the 2-position is esterified to yield the methyl ester.

  • Deprotection: Finally, the protecting groups are removed to yield the free base of this compound.

G cluster_synthesis General Synthetic Workflow Amino Acid Amino Acid Protected Amino Acid Protected Amino Acid Amino Acid->Protected Amino Acid Protection Linear Precursor Linear Precursor Protected Amino Acid->Linear Precursor Oxygen Introduction Cyclized Product Cyclized Product Linear Precursor->Cyclized Product Cyclization Methyl Ester Methyl Ester Cyclized Product->Methyl Ester Esterification Final Product Final Product Methyl Ester->Final Product Deprotection

A generalized synthetic workflow for 1,4-oxazepane-2-carboxylates.
Preparation of this compound Hydrochloride

The hydrochloride salt is typically prepared by treating a solution of the free base with hydrochloric acid.

Detailed Experimental Protocol (General):

  • Dissolve the purified this compound free base in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrogen chloride in the same solvent (or bubble HCl gas through the solution) with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum.

Purification Methodologies

Purification of the final compounds is critical to ensure their suitability for further use. Common techniques include:

  • Column Chromatography: This is a standard method for purifying the free base, often using silica gel as the stationary phase and a mixture of organic solvents as the mobile phase.[5]

  • Recrystallization: The hydrochloride salt can be purified by recrystallization from a suitable solvent system to obtain a highly pure crystalline solid.

  • Thin Layer Chromatography (TLC): TLC is used to monitor the progress of the reaction and to identify the appropriate solvent system for column chromatography.[2]

Spectroscopic Characterization

While specific spectra for this compound are not widely published, the expected spectroscopic data can be inferred from the analysis of similar 1,4-oxazepane derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the oxazepane ring, as well as a singlet for the methyl ester protons. The chemical shifts and coupling patterns of the ring protons would provide information about the conformation of the seven-membered ring.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the carbon atoms in the molecule, including the carbonyl carbon of the ester, the carbons of the oxazepane ring, and the methyl carbon of the ester.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. For the free base (C₇H₁₃NO₃), the expected molecular ion peak [M]⁺ would be at m/z 159.0895. For the hydrochloride salt, the molecular ion of the free base would be observed.

Applications in Drug Discovery

The 1,4-oxazepane scaffold is a promising structural motif in the design of new therapeutic agents.[1]

Central Nervous System (CNS) Agents

Derivatives of 1,4-oxazepane have been explored as ligands for CNS targets, such as the dopamine D4 receptor, which is implicated in schizophrenia.[6] The unique three-dimensional shape of the 1,4-oxazepane ring allows for the precise positioning of pharmacophoric groups to achieve high affinity and selectivity for these receptors. The structural characteristics of these compounds, resembling neurotransmitters, make them attractive candidates for the development of drugs targeting CNS disorders.[2]

G 1,4-Oxazepane Scaffold 1,4-Oxazepane Scaffold Dopamine D4 Receptor Dopamine D4 Receptor 1,4-Oxazepane Scaffold->Dopamine D4 Receptor binds to CNS Disorders CNS Disorders Schizophrenia Schizophrenia CNS Disorders->Schizophrenia includes Dopamine D4 Receptor->CNS Disorders is a target for

The role of the 1,4-oxazepane scaffold in targeting CNS disorders.
Antimicrobial Agents

The 1,4-oxazepane nucleus has also been incorporated into molecules with potential antimicrobial activity.[2] Research has shown that certain derivatives of this scaffold exhibit inhibitory activity against various bacterial and fungal pathogens.[3][7] The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance, and the 1,4-oxazepane scaffold offers a promising starting point for the design of novel antimicrobial drugs.

References

  • Royal Society of Chemistry. Supporting Information. The Royal Society of Chemistry. Accessed January 7, 2026. [Link]
  • National Center for Biotechnology Information. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. PubMed. Accessed January 7, 2026. [Link]
  • ResearchGate. Lipase Catalyzed Regioselective Lactamization as a Key Step in the Synthesis of N -Boc (2 R )-1,4-Oxazepane-2-Carboxylic Acid.
  • ResearchGate. Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin.
  • ChemRxiv. Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. Accessed January 7, 2026. [Link]
  • National Center for Biotechnology Information. Synthesis and antimicrobial activities of oxazepine and oxazocine derivatives. PubMed. Accessed January 7, 2026. [Link]
  • National Center for Biotechnology Information. Stereo- and regioselective synthesis of polysubstituted chiral 1,4-oxazepanes. PubMed. Accessed January 7, 2026. [Link]
  • Journal of Medicinal and Chemical Sciences. Synthesis, Characterization, and Antibacterial Activity of Some New Oxazepine Derivatives. Journal of Medicinal and Chemical Sciences. Accessed January 7, 2026. [Link]
  • Royal Society of Chemistry. New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances. Accessed January 7, 2026. [Link]
  • ResearchGate. Synthesis and Antimicrobial Activities of Oxazepine and Oxazocine Derivatives.
  • ACS Publications. Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. The Journal of Organic Chemistry. Accessed January 7, 2026. [Link]
  • International Journal of New Chemistry. Synthesis, characterization and antibacterial activities of new substituted (1,3)oxazepine 1,5-diones. International Journal of New Chemistry. Accessed January 7, 2026. [Link]
  • National Center for Biotechnology Information. NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. PMC. Accessed January 7, 2026. [Link]
  • MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. Accessed January 7, 2026. [Link]
  • ACS Publications. Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. The Journal of Organic Chemistry. Accessed January 7, 2026. [Link]
  • Royal Society of Chemistry. Synthesis of substituted benzo[b][2][9]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. Organic & Biomolecular Chemistry. Accessed January 7, 2026. [Link]
  • American Journal of Bioscience and Clinical Integrity. Synthesis, Diagnosis And Evaluation Of The Antibacterial Activity Of New Oxazepane Derivatives. American Journal of Bioscience and Clinical Integrity. Accessed January 7, 2026. [Link]
  • Google Patents. WO2012046882A1 - 1,4-oxazepane derivatives.
  • National Center for Biotechnology Information. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. PubMed. Accessed January 7, 2026. [Link]
  • Beilstein Journals. 1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journals. Accessed January 7, 2026. [Link]
  • ResearchGate. 1,3-Oxazepane-4,7-Diones Compounds: 1H and 13C NMR High-Resolution Spectroscopy (1D and 2D).
  • National Center for Biotechnology Information. methyl (2R)-5-oxo-1,4-oxazepane-2-carboxylate. PubChem. Accessed January 7, 2026. [Link]
  • Chemical Suppliers. This compound | CAS 1141669-57-9. Chemical Suppliers. Accessed January 7, 2026. [Link]
  • PubChemLite. Methyl 1,4-oxazepane-6-carboxylate hydrochloride (C7H13NO3). PubChemLite. Accessed January 7, 2026. [Link]
  • National Center for Biotechnology Information. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. PMC. Accessed January 7, 2026. [Link]
  • Bentham Science. Molecular Docking, Synthesis and CNS Activity of Some Novel 1, 4-Benzodiazepine Derivatives. Bentham Science. Accessed January 7, 2026. [Link]
  • Amrita Vishwa Vidyapeetham. Molecular Docking, Synthesis and CNS Activity of Some Novel 1, 4-Benzodiazepine Derivatives. Amrita Vishwa Vidyapeetham. Accessed January 7, 2026. [Link]
  • National Center for Biotechnology Information. Prodrug Approaches for CNS Delivery. PMC. Accessed January 7, 2026. [Link]

Sources

The Oxazepane Heterocycle: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the seven-membered oxazepane heterocyclic system has emerged as a scaffold of significant interest.[1] Its inherent three-dimensionality, coupled with the placement of both oxygen and nitrogen heteroatoms, provides a rich canvas for synthetic elaboration and the fine-tuning of physicochemical and pharmacological properties.[2] This guide offers an in-depth exploration of the oxazepane core, moving beyond a mere recitation of facts to provide a field-proven perspective on its synthesis, characterization, and strategic application in modern drug discovery programs. We will delve into the causal reasoning behind synthetic choices and the self-validating nature of robust analytical protocols, equipping researchers with the knowledge to confidently leverage this versatile heterocycle.

I. Structural Landscape: Isomeric Forms and Conformational Dynamics

The oxazepane ring is a saturated seven-membered heterocycle containing one oxygen and one nitrogen atom. The relative positions of these heteroatoms give rise to two primary isomers of interest: 1,3-oxazepane and 1,4-oxazepane.[3][4] The distinction between these isomers is not trivial, as it fundamentally dictates the chemical reactivity and metabolic stability of the resulting molecules.[5]

  • 1,3-Oxazepane: This isomer is characterized by an aminal-like (O-C-N) linkage. This structural feature renders the 1,3-oxazepane ring susceptible to hydrolysis, particularly under acidic conditions.[5] While this may be perceived as a liability, it can be strategically employed in the design of prodrugs or biodegradable linkers.

  • 1,4-Oxazepane: In this arrangement, the oxygen and nitrogen atoms are separated, akin to a cyclic ether and a cyclic secondary amine. This imparts greater chemical and metabolic stability compared to the 1,3-isomer, making it a more common and robust scaffold for the development of durable therapeutic agents.[5]

The seven-membered ring of oxazepane is not planar and exists in a variety of flexible, low-energy conformations, such as the chair, boat, and twist-boat. The specific conformation adopted is influenced by the substitution pattern on the ring. Understanding these conformational preferences is critical, as it dictates the spatial orientation of substituents and their ability to engage with biological targets.[1][6]

II. Strategic Synthesis of the Oxazepane Core

The construction of the oxazepane ring can be achieved through a variety of synthetic strategies. The choice of a particular route is often dictated by the desired substitution pattern, stereochemistry, and the scalability of the reaction.

A. Synthesis of 1,3-Oxazepane Derivatives: The Cycloaddition Approach

A prevalent and efficient method for the synthesis of 1,3-oxazepine derivatives involves the [5+2] cycloaddition reaction of a Schiff base (imine) with a cyclic anhydride, such as maleic or phthalic anhydride.[3][7][8]

  • Schiff Base Formation:

    • Equimolar amounts of an aromatic aldehyde and an aromatic amine are dissolved in absolute ethanol.

    • A catalytic amount of glacial acetic acid is added.

    • The mixture is refluxed for 2-4 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the resulting solid Schiff base is collected by filtration and recrystallized from a suitable solvent.[8]

  • Cycloaddition Reaction:

    • The purified Schiff base (1 equivalent) and a cyclic anhydride (e.g., phthalic anhydride, 1 equivalent) are dissolved in dry benzene or toluene.[7]

    • The reaction mixture is refluxed for 5-7 hours.[8]

    • The solvent is removed under reduced pressure.

    • The crude product is purified by recrystallization to yield the desired 1,3-oxazepine-4,7-dione derivative.[7]

The causality behind this protocol lies in the initial formation of the imine, which then possesses the necessary 2-atom component for the cycloaddition with the 5-atom anhydride. The use of dry solvents is critical to prevent hydrolysis of the anhydride and the resulting product.

G cluster_0 Schiff Base Formation cluster_1 [5+2] Cycloaddition A Aromatic Aldehyde C Schiff Base (Imine) A->C B Aromatic Amine B->C E 1,3-Oxazepine Derivative C->E D Cyclic Anhydride D->E

Caption: Synthetic workflow for 1,3-oxazepine derivatives.

B. Synthesis of 1,4-Oxazepane Derivatives: Intramolecular Cyclization Strategies

The construction of the more stable 1,4-oxazepane ring often relies on intramolecular cyclization reactions. One notable approach involves the use of N-propargylamines as versatile building blocks.[9][10] Another powerful method is the intramolecular reductive etherification of suitable precursors.

This protocol is adapted from a method for the synthesis of substituted benzo[b][5][9]oxazepine derivatives.[11]

  • Reaction Setup:

    • In a sealed tube, combine the desired 2-aminophenol (1 equivalent) and an alkynone (1.2 equivalents).

    • Add 1,4-dioxane as the solvent.

  • Reaction Execution:

    • Heat the reaction mixture to 100 °C.

    • Monitor the reaction progress by TLC.

  • Workup and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel to afford the desired benzo[b][5][9]oxazepine derivative.[11]

The proposed mechanism involves the initial formation of an alkynylketimine intermediate, which then undergoes a 7-endo-dig cyclization, a process in which the hydroxyl proton of the aminophenol plays a crucial role.[11]

G A 2-Aminophenol C Alkynylketimine Intermediate A->C B Alkynone B->C D 7-endo-dig Cyclization C->D Intramolecular Attack E Benzo[b][1,4]oxazepine D->E

Caption: Key steps in the synthesis of benzo[b][5][9]oxazepines.

III. Spectroscopic Characterization: Deciphering the Oxazepane Signature

The unambiguous characterization of synthesized oxazepane derivatives is paramount. A combination of spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), provides a comprehensive structural elucidation.

A. Infrared (IR) Spectroscopy
  • C-O-C Stretching: The ether linkage in 1,4-oxazepanes typically exhibits a characteristic stretching vibration in the range of 1100-1250 cm⁻¹.

  • N-H Stretching: For non-acylated oxazepanes, a secondary amine N-H stretch will be observed around 3300-3500 cm⁻¹.

  • C=O Stretching: In oxazepane-diones, two distinct carbonyl stretches are expected for the lactone and lactam functionalities, typically in the range of 1680-1760 cm⁻¹.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural analysis of oxazepane derivatives.

  • Methylene Protons: The protons on the carbon atoms adjacent to the heteroatoms (e.g., -O-CH₂- and -N-CH₂-) are deshielded and typically appear as multiplets in the range of δ 3.0-5.0 ppm.[1]

  • Ring Protons: The remaining methylene protons of the seven-membered ring will resonate further upfield.

  • Aromatic Protons: Protons on any aromatic substituents will appear in the characteristic downfield region (δ 7.0-8.5 ppm).[4]

  • Carbons Adjacent to Heteroatoms: The carbon atoms bonded to oxygen and nitrogen are deshielded and will have chemical shifts in the range of δ 50-80 ppm.

  • Carbonyl Carbons: The carbonyl carbons of lactones and lactams in oxazepane-diones are significantly deshielded, appearing at δ 160-175 ppm.[4]

  • Aromatic Carbons: Aromatic carbons will resonate in the δ 110-150 ppm region.

The following table provides a summary of expected spectroscopic data for a hypothetical substituted 1,4-oxazepane.

Spectroscopic Data Expected Observations
FTIR (cm⁻¹) 3350 (N-H), 2950-2850 (C-H), 1150 (C-O-C)
¹H NMR (δ, ppm) 3.5-4.5 (m, 4H, -O-CH₂- and -N-CH₂-), 2.5-3.0 (m, 4H, other ring CH₂), 1.5-2.0 (br s, 1H, NH)
¹³C NMR (δ, ppm) 65-75 (-O-CH₂-), 45-55 (-N-CH₂-), 25-35 (other ring CH₂)

IV. Applications in Medicinal Chemistry: A Scaffold for Diverse Therapeutic Areas

The unique structural and physicochemical properties of the oxazepane ring have led to its incorporation into a wide array of biologically active molecules.

A. Central Nervous System (CNS) Agents

Derivatives of 1,4-oxazepane have been investigated as selective ligands for the dopamine D4 receptor, a target implicated in neurological and psychiatric disorders such as schizophrenia.[12] The ability of the oxazepane scaffold to present substituents in a specific three-dimensional arrangement is key to achieving receptor subtype selectivity.

B. Anti-inflammatory Agents

The 1,4-oxazepane scaffold has been identified as a promising structural motif for the design of novel cyclooxygenase-2 (COX-2) inhibitors.[13] In silico docking studies have shown that certain 1,4-oxazepine derivatives exhibit superior or comparable binding affinities to the COX-2 enzyme compared to standard drugs like celecoxib.[13]

C. Antibacterial Agents

Several studies have reported the synthesis and evaluation of oxazepine derivatives with significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[3][14] The mechanism of action is often attributed to the overall molecular structure and the presence of specific pharmacophoric features appended to the oxazepane core.

The following diagram illustrates the interaction of a 1,4-oxazepane derivative with a biological target, highlighting the importance of the scaffold in orienting key binding groups.

G Target Protein Target Protein Oxazepane Scaffold Oxazepane Scaffold Target Protein->Oxazepane Scaffold Substituent 1 Substituent 1 Oxazepane Scaffold->Substituent 1 Substituent 2 Substituent 2 Oxazepane Scaffold->Substituent 2 Binding Pocket 1 Binding Pocket 1 Substituent 1->Binding Pocket 1 H-Bond Binding Pocket 2 Binding Pocket 2 Substituent 2->Binding Pocket 2 Hydrophobic Interaction

Caption: Oxazepane scaffold orienting substituents for target binding.

V. Conclusion and Future Perspectives

The oxazepane heterocyclic ring system represents a valuable and versatile scaffold in the medicinal chemist's toolbox. Its isomeric forms offer distinct properties that can be strategically exploited, and a growing number of synthetic methodologies provide access to a diverse chemical space. The demonstrated biological activities of oxazepane derivatives in various therapeutic areas underscore the continued importance of exploring this privileged structure. Future research will likely focus on the development of novel, stereoselective synthetic routes, a deeper understanding of the conformational control of biological activity, and the application of computational methods to guide the design of next-generation oxazepane-based therapeutics.

References

  • Abu-Hashem, A. A., Hakami, O., Amri, N., Mukhrish, Y. E., Abdelgawad, A. A. M., & Yousif, M. N. M. (2025). Recent Advances in the Chemistry of Oxadiazepine Derivatives: A Significant Leap in Synthetic Heterocycles and Biological Activity. Mini-Reviews in Organic Chemistry, 22(8), 801-817.
  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majidi, S. M. (2020). New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances, 10(58), 35235-35254.
  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majidi, S. M. (2020). New route to 1,4-oxazepane and 1,4-diazepane derivatives: Synthesis from N-propargylamines. RSC Advances, 10(58), 35235-35254.
  • Faisca Phillips, A. M. M., & Pombeiro, A. J. L. (2020). Modern Methods for the Synthesis of 1,4‐Oxazepanes and their Benzo‐Derivatives. In Synthetic Approaches to Nonaromatic Nitrogen Heterocycles (pp. 437-500). Wiley.
  • Hamzah, B. F., Al-Masoudi, W. A., & Al-Amiery, A. A. (2023). Synthesis, Characterization, and Antibacterial Activity of Some New Oxazepine Derivatives. Journal of Medicinal and Chemical Sciences, 6(6), 1239-1245.
  • Kadhim, A. A., & Al-Adily, M. J. (2021). Synthesis Development, Spectroscopy Characterizations, and Molecular Docking Study of Some New Bis-1,3-Oxazepine and Bis-1,3-Benzoxazepine Derivatives. Oriental Journal of Chemistry, 37(5), 1159-1168.
  • Taha, N. (2017). Synthesis of 1,3-Oxazepine Derivatives Derived from 2-(1H-Benzo[d][5][14][16]Triazol-1-yl) Acetohydrazide by Using Microwave Irradiation. International Journal of Organic Chemistry, 7(3), 219-228.
  • Abbas, S. K. (2012). Synthesis and studies of biological activity of-1, 3-oxazepine-4, 7-dione derivitives. (Master's thesis, University of Babylon).
  • Mohammed, M. J., & Ahmed, A. K. (2016). Synthesis & spectroscopic studies of some Oxazepeines & Benzooxazepine derivatives. Tikrit Journal of Pharmaceutical Sciences, 12(1), 76-89.
  • Zinad, D. S., Mahal, A., Mohapatra, R. K., Sarangi, A. K., & Pratama, M. R. F. (2020). Medicinal chemistry of oxazines as promising agents in drug discovery. Chemical Biology & Drug Design, 95(1), 16-47.
  • Abbas, S. K., & Hanoon, H. D. (2012). Synthesis and Characterization of New Oxazepine and Oxazepane Derived From Schiff Bases. Journal of Babylon University/Pure and Applied Sciences, 20(1), 245-256.
  • Al-Abody, M. J. A. (2021). Synthesis, characterization and anticancer activity of new oxazepien derivative compounds. Biochemical and Cellular Archives, 21(2), 3323-3329.
  • Kumar, K. S., & G, P. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European journal of medicinal chemistry, 164, 559-581.
  • Fragkiadakis, E., Campos-Prieto, L., García-Rey, A., Sotelo, E., & Mallo-Abreu, A. (2024). A rapid synthesis of unprecedented benzoxepanes via a Passerini multicomponent reaction. Beilstein Journal of Organic Chemistry, 20, 1-10.
  • Smits, R. A., Adema, K. W., de Esch, I. J., & Leurs, R. (2003). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Journal of medicinal chemistry, 46(12), 2427-2438.
  • Wang, Y., Zhang, Y., & Li, Y. (2019). Synthesis of oxindole fused 1, 3-oxazepanes via hydride transfer initiated ring expansion of pyrrolidine. Organic Chemistry Frontiers, 6(20), 3583-3587.
  • Li, J., Li, H., Wang, Y., Zhang, Y., & Li, Y. (2017).
  • Majeed, N. S., & Rahim, Z. H. (2023). SYNTHESIS AND CHARACTERIZATION OF SOME HETEROCYCLIC COMPOUNDS (AZETIDINE, OXAZEPINE) DERIVED FROM SCHIFF BASES AND EVALUATION OF THEIR BIOLOGICAL ACTIVITY. Article History.
  • Faisca Phillips, A. M. M., & Pombeiro, A. J. L. (2020). ChemInform Abstract: Synthesis of Oxazepin-Quinoxaline Bis-heterocyclic Scaffolds via an Efficient Three Component Synthetic Protocol. ChemInform, 47(32), no-no.
  • Selected examples of natural products containing azepane and azocane motifs. (n.d.). ResearchGate.
  • Al-Jubouri, R. M. (2017). Synthesis and Characterization of some Novel 1, 3 Oxazepine derivatives from Vanillin Schiff's Bases. Research Journal of Pharmacy and Technology, 10(12), 4349-4353.
  • Kim, H., & Lee, P. H. (2016). Synthesis of substituted benzo [b][5][9] oxazepine derivatives by the reaction of 2-aminophenols with alkynones. Organic & Biomolecular Chemistry, 14(37), 8757-8765.
  • 1 H-NMR for Compound (7) The Compound (8) Oxazepine Derivatives was... (n.d.). ResearchGate.
  • Application of infrared and nuclear magnetic resonance spectra in studying the bacterial efficacy of some oxazepane derivatives derived from hydrazones. (2024). European Journal of Modern Medicine and Practice, 4(4), 333-343.
  • Al-Jubori, R. M. (2016). Synthesis and Characterization of new seven-membered heterocyclic derivatives compounds (Oxazepines). Journal of University of Babylon for Pure and Applied Sciences, 24(1), 1-10.
  • Kaliberda, O., Leha, D., Peredrii, V., Levchenko, K., Zarudnitskii, E., Ryabukhin, S., & Volochnyuk, D. (2023). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv.
  • Applications of oxetanes in drug discovery and medicinal chemistry. (2023). RSC medicinal chemistry, 14(12), 2397-2432.
  • Conformational analyses of two pyridazino[4,5-b][5][10]oxazepines and a pyridazino[4,5-b][5][10]thiazepine. (n.d.). ResearchGate.
  • Natural Products Containing the Oxetane and Related Moieties Present Additional Challenges for Structure Elucidation: A DU8+ Computational Case Study. (n.d.). ResearchGate.
  • Sodani, I. J. (2023). Oxazepine Derivatives, Synthesis and Applications.
  • Shaabani, S., Shaabani, A., Kucerakova, M., & Dusek, M. (2019). A one-pot synthesis of oxazepine-quinazolinone bis-heterocyclic scaffolds via isocyanide-based three-component reactions. Frontiers in chemistry, 7, 623.
  • Examples of natural products incorporating a 1,3‐diazepine ring in their structure. (n.d.). ResearchGate.
  • 1,4-Oxazepane. (n.d.). PubChem.
  • An overview of the synthetic routes leading to the 1,3,4-oxadiazoles (microreview). (n.d.). ResearchGate.
  • Synthesis, Characterization and Kinetic Studies of Oxazepine and Oxazepane from reaction of 1,3-Bis(2-hydroxy-benzylidene) thiocarbohydrazide with Different Anhydrides. (n.d.). Journal of University of Babylon for Pure and Applied Sciences, 26(1), 1-10.

Sources

preliminary investigation of Methyl 1,4-oxazepane-2-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 1,4-Oxazepane-2-Carboxylate Hydrochloride: Synthesis, Characterization, and Application

Authored by a Senior Application Scientist

Abstract

The 1,4-oxazepane scaffold is a seven-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its inherent three-dimensional structure and synthetic versatility.[1] This structural framework is considered a "privileged scaffold" because its conformational flexibility allows it to interact with high affinity and selectivity at a diverse range of biological targets.[1] This guide provides an in-depth technical overview of a key derivative, this compound hydrochloride (CAS No: 2070896-56-7).[2] We will explore a robust synthetic pathway, detailed purification protocols, comprehensive analytical characterization, and the compound's stability profile. Furthermore, we will contextualize its importance as a pharmaceutical intermediate in the development of novel therapeutics, particularly for central nervous system (CNS) disorders.[1][3]

Core Physicochemical & Structural Properties

This compound hydrochloride is a white crystalline solid at room temperature, exhibiting solubility in polar solvents such as water and methanol.[2] Its classification as a heterocyclic compound, carboxylate, and pharmaceutical intermediate underscores its role in synthetic and medicinal chemistry.[2]

PropertyValueSource
CAS Number 2070896-56-7[2]
Molecular Formula C₇H₁₄ClNO₃[2]
Molecular Weight 195.64 g/mol [2]
IUPAC Name This compound;hydrochloride[2]
Canonical SMILES COC(=O)C1CNCCCO1.Cl[2]
InChI Key PGHHLDJHDDIJSA-UHFFFAOYSA-N[2]
Appearance White crystalline solid[2]
Solubility Soluble in polar solvents (water, methanol)[2]

Synthesis Pathway: A Rationale-Driven Approach

The synthesis of this compound hydrochloride is a multi-step process that requires careful control of protecting groups and reaction conditions to achieve high purity and yield. The pathway described below is a logical amalgamation of standard organic chemistry techniques applied to heterocyclic systems, starting from a protected amino acid precursor.

Diagram of the Synthetic Workflow

Synthetic Workflow A Step 1: N-Alkylation of Boc-Protected Amino Acid B Step 2: Reductive Cyclization to form Oxazepanone Ring A->B  Na(OAc)₃BH C Step 3: Esterification of Carboxylic Acid B->C  MeOH, SOCl₂ D Step 4: Boc Deprotection & HCl Salt Formation C->D  HCl in Dioxane E Final Product: This compound HCl D->E

Caption: A four-step synthetic route to the target compound.

Step-by-Step Synthesis Protocol

Rationale: This pathway is designed for efficiency and control. We begin with a commercially available, Boc-protected amino acid derivative to ensure stereochemical integrity (if starting with a chiral precursor) and prevent unwanted side reactions at the nitrogen atom. Reductive cyclization is a reliable method for forming the seven-membered ring. Subsequent esterification followed by a final deprotection and salt formation step yields the desired product in a stable, crystalline form.

Protocol:

  • Step 1: Synthesis of Boc-Protected Precursor:

    • Reaction: N-alkylation of a suitable Boc-protected amino acid derivative (e.g., N-Boc-2-amino-4-pentenoic acid) with an appropriate halo-alcohol, followed by oxidative cleavage of the terminal alkene to yield a protected amino aldehyde.

    • Justification: This creates the linear carbon backbone with the necessary oxygen and protected nitrogen atoms in the correct positions for subsequent cyclization.

  • Step 2: Reductive Cyclization to form the 1,4-Oxazepane Ring:

    • Procedure: Dissolve the amino aldehyde precursor from Step 1 in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise at 0°C. Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Causality: The intramolecular reductive amination is a highly effective method for forming the heterocyclic ring. NaBH(OAc)₃ is chosen because it is less reactive than agents like NaBH₄, reducing the risk of over-reduction of other functional groups and providing better control over the cyclization process. The reaction progress is monitored by Thin Layer Chromatography (TLC).[2]

  • Step 3: Methyl Esterification:

    • Procedure: To the crude cyclized product (a carboxylic acid) from Step 2, add anhydrous methanol. Cool the mixture to 0°C and slowly add thionyl chloride (SOCl₂). Reflux the mixture for 4-6 hours. Remove the solvent under reduced pressure.

    • Causality: Fischer esterification under acidic conditions is a classic and cost-effective method for converting a carboxylic acid to a methyl ester. Thionyl chloride reacts with methanol to generate HCl in situ, which catalyzes the reaction while also acting as a dehydrating agent, driving the equilibrium towards the product.

  • Step 4: N-Boc Deprotection and Hydrochloride Salt Formation:

    • Procedure: Dissolve the Boc-protected methyl ester from Step 3 in a minimal amount of a solvent like ethyl acetate or diethyl ether. Add a solution of 4M HCl in 1,4-dioxane dropwise at 0°C. Stir for 1-2 hours.

    • Causality: The tert-butoxycarbonyl (Boc) group is highly labile under acidic conditions.[4] Using a pre-prepared solution of HCl in an anhydrous organic solvent ensures a clean and quantitative deprotection of the amine. The hydrochloride salt of the resulting free amine typically has lower solubility in non-polar organic solvents, causing it to precipitate out of the solution as a crystalline solid, which aids in its isolation.[4][5]

Purification and Validation

Achieving high purity is critical for a pharmaceutical intermediate. The chosen protocol must be self-validating, meaning the final product's analytical data should unambiguously confirm its identity and purity. Recrystallization is the preferred method for purifying the final hydrochloride salt.

Purification Protocol

Rationale: The choice of solvent is paramount for successful recrystallization. An ideal system involves a solvent in which the compound is soluble at high temperatures but poorly soluble at low temperatures. For amine hydrochlorides, which are often highly polar, alcohols like 2-propanol (isopropanol) are effective. A less polar "anti-solvent" like diethyl ether can be added to induce precipitation.[5]

Procedure:

  • Transfer the crude solid product from the final synthesis step into a clean Erlenmeyer flask.

  • Add a minimal amount of hot 2-propanol to dissolve the solid completely.

  • If any insoluble impurities remain, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature. If crystals do not form, proceed to the next step.

  • Slowly add diethyl ether to the 2-propanol solution until it becomes slightly turbid.

  • Cool the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Collect the white crystalline solid by vacuum filtration, washing with a small amount of cold diethyl ether to remove any residual soluble impurities.

  • Dry the purified crystals under vacuum at 40-50°C.

Diagram of the Purification Workflow

Purification Workflow A Crude HCl Salt B Dissolve in Hot 2-Propanol A->B C Hot Filtration (optional) B->C impurities present D Cool to RT C->D E Add Diethyl Ether (Anti-solvent) D->E no crystals form F Cool in Ice Bath E->F G Vacuum Filtration F->G H Wash with Cold Ether G->H I Dry Under Vacuum H->I J Pure Crystalline Product I->J

Caption: A standard recrystallization process for the final product.

Analytical Characterization

A suite of analytical techniques is required to confirm the structure and purity of the synthesized compound.

TechniqueExpected Result / Purpose
¹H NMR Confirmation of proton environment. Expect signals for the methyl ester protons (~3.7 ppm), and distinct multiplets for the methylene protons on the oxazepane ring. The N-H proton may appear as a broad singlet.
¹³C NMR Confirmation of the carbon skeleton. Expect a signal for the carbonyl carbon of the ester (~170 ppm), the methoxy carbon (~52 ppm), and several signals in the aliphatic region for the ring carbons.
LC-MS Purity assessment and mass confirmation. A single sharp peak on the liquid chromatogram indicates high purity. The mass spectrum should show the molecular ion peak corresponding to the free base (m/z = 160.09) under ESI+ conditions.[2][6]
FT-IR Functional group identification. Expect characteristic peaks for the C=O stretch of the ester (~1740 cm⁻¹), N-H stretches (broad, ~2400-3000 cm⁻¹ for the ammonium salt), and C-O stretches.
Elemental Analysis Confirmation of elemental composition (C, H, N, Cl) to verify the empirical formula of the hydrochloride salt.

Stability Assessment

Understanding the stability of an intermediate is crucial for defining storage conditions and shelf-life. As a cyclic amine hydrochloride containing an ester functional group, the primary degradation pathway to investigate is hydrolysis.[7][8]

Stability Testing Protocol

Rationale: This protocol is designed to assess hydrolytic stability under accelerated acidic and basic conditions, as well as thermal stability, following general pharmaceutical stability testing guidelines.[9][10]

  • Solution Preparation: Prepare stock solutions of the compound in buffered aqueous solutions at pH 2, pH 7 (neutral), and pH 9.

  • Storage Conditions: Aliquot the solutions into sealed vials and store them under two conditions:

    • Accelerated: 40°C / 75% Relative Humidity (RH).

    • Long-Term: 25°C / 60% Relative Humidity.[9]

  • Time Points: Withdraw samples at initial (T=0) and subsequent time points (e.g., 1, 2, 4, 8, and 12 weeks).

  • Analysis: Analyze each sample by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection). Quantify the parent compound's peak area and monitor for the appearance of new peaks, which would indicate degradation products.

  • Data Evaluation: Plot the percentage of the remaining parent compound against time for each pH and temperature condition. Rapid degradation would be expected at pH extremes due to acid- or base-catalyzed ester hydrolysis. Cyclic amines are generally stable but can be susceptible to degradation in strongly acidic media.[7][8]

Applications in Drug Discovery

This compound hydrochloride is not typically an active pharmaceutical ingredient (API) itself but serves as a versatile building block for more complex molecules. The 1,4-oxazepane core is a key pharmacophore in ligands targeting CNS receptors.

  • Dopamine D4 Receptor Ligands: The dopamine D4 receptor is a significant target for developing atypical antipsychotics to treat schizophrenia.[3] The 1,4-oxazepane scaffold allows for the precise spatial arrangement of functional groups necessary for potent and selective antagonism of the D4 receptor, potentially offering improved side-effect profiles compared to existing drugs.[1][11]

  • Monoamine Reuptake Inhibitors: Compounds that inhibit the reuptake of serotonin, norepinephrine, and dopamine are effective treatments for depression and anxiety.[12] The 1,4-oxazepane structure can be elaborated to create potent triple reuptake inhibitors.[12]

  • Antimicrobial Agents: Derivatives of this scaffold have also been investigated for their potential antibacterial properties against various pathogens.[2]

Diagram of Potential Biological Target Interaction

Dopamine D4 Receptor Interaction Hypothetical Role in CNS Drug Development cluster_0 Synthetic Chemistry cluster_1 Pharmacology A Methyl 1,4-oxazepane- 2-carboxylate HCl (Intermediate) B Further Functionalization (e.g., Amide Coupling) A->B C Final Ligand (API) B->C E Blockade of Dopamine Binding C->E Binds to Receptor D Dopamine D4 Receptor F Modulation of Neuronal Signaling E->F G Therapeutic Effect (e.g., Antipsychotic) F->G

Caption: From chemical intermediate to a potential therapeutic agent.

References

  • Stark, C., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry, 12, 2280–2292.
  • Leurs, R., et al. (2001). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Journal of Medicinal Chemistry, 44(24), 4157-4164.
  • Reyes-Melo, F., et al. (2024). Organic salts as a tool for pharmaceutical ingredient purification: Bibliographic review. Journal of the Mexican Chemical Society.
  • PubChem. (S)-4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid. National Center for Biotechnology Information.
  • Al-Sammarraie, I. (2023). Oxazepine Derivatives, Synthesis and Applications. ResearchGate.
  • ACS Publications. New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry.
  • National Institutes of Health. Experimental and theoretical investigations into the stability of cyclic aminals. PMC.
  • AHH Chemical Co., Ltd. (S)-4-(tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid CAS#: 1273567-44-4.
  • Google Patents. WO2012046882A1 - 1,4-oxazepane derivatives.
  • PubChem. methyl (2R)-5-oxo-1,4-oxazepane-2-carboxylate. National Center for Biotechnology Information.
  • Pharmaffiliates. 4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic Acid.
  • LookChem. This compound | CAS 1141669-57-9.
  • ResearchGate. Purification of organic hydrochloride salt?.
  • Royal Society of Chemistry. Base-Promoted Synthesis of Multisubstituted Benzo[b][2][3]oxazepines.
  • LookChem. General procedures for the purification of Carboxylic acids. Chempedia.
  • MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines.
  • RSC Publishing. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances.
  • Google Patents. US9090548B2 - Carboxylate acidification.
  • PubChemLite. Methyl 1,4-oxazepane-6-carboxylate hydrochloride (C7H13NO3).
  • Google Patents. US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof.
  • ChemRxiv. A short scalable route to bis-morpholine spiroacetals and oxazepane analogues: useful 3D-scaffolds for compound library assembly.
  • National Institutes of Health. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. PMC.
  • ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.
  • ResearchGate. Scope of saturated cyclic amines in the ring contraction and....
  • ASEAN. ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT (R1). (1997).
  • IJNRD. AN OVERVIEW OF STABILITY TESTING GUIDELINEs OF PHARMACEUTICAL PRODUCTs. (2023).

Sources

exploring the chemical space of 1,4-oxazepane scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Space of 1,4-Oxazepane Scaffolds

Abstract

The 1,4-oxazepane motif, a seven-membered saturated heterocycle, is rapidly emerging from the shadow of its more common six-membered counterparts like morpholine and piperidine to become a privileged scaffold in modern medicinal chemistry.[1] Its rising prominence is attributed to a unique combination of desirable physicochemical properties and a distinct three-dimensional architecture. The inherent conformational flexibility of the seven-membered ring allows for a more comprehensive exploration of chemical space, enabling novel interactions with complex biological targets.[1][2] However, the synthetic challenges associated with medium-sized rings have historically limited its application.[3][4] This guide provides an in-depth exploration of the 1,4-oxazepane core, synthesizing field-proven insights on its structural properties, conformational landscape, strategic synthesis, and diverse applications in drug discovery. We will dissect the causality behind experimental choices, present validated protocols, and offer a forward-looking perspective on the untapped potential of this versatile scaffold.

The 1,4-Oxazepane Core: A Comparative Overview

The selection of a heterocyclic core is a pivotal decision in drug design, profoundly influencing a candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacodynamic profile. The 1,4-oxazepane scaffold occupies a compelling space between the rigid, well-trodden territory of six-membered rings and the greater flexibility of larger heterocycles.

Physicochemical Properties: A Balanced Profile

A comparative analysis of key physicochemical parameters reveals the strategic advantages of the 1,4-oxazepane scaffold. It offers a compelling balance of moderate lipophilicity and basicity, which is crucial for achieving adequate cell permeability, aqueous solubility, and metabolic stability.[2]

Property1,4-OxazepaneMorpholinePiperidine1,4-DiazepaneRationale for Comparison
Calculated LogP (cLogP) ~ -0.2 - 0.5~ -0.85~ 0.8~ -1.0Lipophilicity is a key determinant of permeability, metabolic stability, and off-target effects.[2]
pKa ~ 8.0 - 9.0~ 8.5~ 11.2~ 9.5 and 5.5The basicity of the nitrogen atom influences the ionization state at physiological pH, impacting solubility and target engagement.[2]
Aqueous Solubility GoodGoodVariableGoodSolubility is critical for formulation and bioavailability.
Metabolic Stability FavorableHighVariable (Prone to oxidation)VariableThe ether linkage in 1,4-oxazepane can confer greater metabolic stability compared to the more easily oxidized piperidine.[2]

Table 1: Comparative physicochemical properties of 1,4-oxazepane and other common heterocyclic scaffolds.[2]

Expert Insight: The moderate lipophilicity of 1,4-oxazepane is a distinct advantage. While morpholine is often used to increase hydrophilicity, it can sometimes lead to poor permeability. Conversely, the higher lipophilicity of piperidine can create solubility and metabolic instability issues.[2] The 1,4-oxazepane scaffold provides a valuable middle ground, offering a more nuanced tool for fine-tuning a molecule's drug-like properties.

The Conformational Landscape: A Double-Edged Sword

Unlike the relatively rigid chair conformation of six-membered rings, seven-membered heterocycles like 1,4-oxazepane exhibit significant conformational flexibility. They can readily adopt multiple low-energy conformations, most notably belonging to the chair and boat-twist-boat families.[2][5] While detailed analysis indicates the chair conformation is often the most energetically favorable, the small energy barrier allows for dynamic interconversion.[6]

This flexibility can be highly advantageous, allowing the molecule to adapt its shape to fit optimally within a protein's binding pocket.[2] However, this benefit comes with a potential thermodynamic cost: a greater entropic penalty upon binding compared to a more rigid scaffold, which can reduce binding affinity. The art of drug design with this scaffold lies in leveraging its flexibility while minimizing the entropic cost, often by introducing substituents that favor a specific, bioactive conformation.

G cluster_eq Conformational Equilibrium Chair Chair Conformation (Lower Energy) Transition Low Energy Barrier Chair->Transition Disadvantage Disadvantage: Potential Entropic Penalty Chair->Disadvantage TwistBoat Twist-Boat Conformation (Higher Energy) Advantage Advantage: Adapts to Binding Pocket TwistBoat->Advantage Transition->TwistBoat

Caption: Conformational flexibility of the 1,4-oxazepane ring.

Strategic Synthesis: Accessing the 1,4-Oxazepane Core

The exploration of 1,4-oxazepane's chemical space has been historically hampered by a lack of robust and scalable synthetic routes.[3][4] However, recent advancements have transformed classical heterocyclization methods and introduced novel strategies, making this scaffold more accessible for library synthesis and lead optimization.

Key Synthetic Methodologies

Several strategies have proven effective for constructing the 1,4-oxazepane ring:

  • Intramolecular Cyclization: This is the most common approach, often involving the cyclization of an open-chain precursor containing an amino alcohol moiety. Recent work has focused on optimizing these classical methods to be robust and suitable for multigram synthesis.[3][4]

  • Reductive Amination and Cyclization: A highly efficient method involves the reductive amination of an aldehyde (like Garner aldehyde) with an amino ester, followed by intramolecular cyclization to form the seven-membered ring.[4]

  • Solid-Phase Synthesis: To generate libraries of chiral derivatives, methods using polymer-supported homoserine have been developed. This approach allows for the synthesis of 1,4-oxazepane-5-carboxylic acids with two stereocenters, which are ideal for further functionalization.[7]

  • N-Propargylamine-Based Routes: Modern methods utilizing N-propargylamines as versatile building blocks have gained traction. These reactions often proceed with high atom economy via metal-catalyzed intramolecular cyclizations, such as a 7-exo-dig pathway.[8][9]

G cluster_workflow General Synthetic Workflow Start Starting Materials (e.g., Amino Alcohol, Aldehyde) Intermediate Intermediate Synthesis (e.g., Reductive Amination) Start->Intermediate Cyclization 1,4-Oxazepane Ring Formation (Intramolecular Cyclization) Intermediate->Cyclization Purification Purification (Chromatography/ Crystallization) Cyclization->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

Caption: A generalized workflow for 1,4-oxazepane synthesis.[1]

Experimental Protocol: Synthesis of 2,4-Disubstituted 1,4-Oxazepanes

This protocol describes a general and reliable method for synthesizing 1,4-oxazepane derivatives that have shown utility as dopamine D4 receptor ligands.[1][10]

Materials:

  • 2-(2-aminoethoxy)ethanol (1 eq.)

  • Desired aldehyde or ketone (1.1 eq.)

  • Sodium borohydride (NaBH₄) (1.5 eq.)

  • Methanol (Anhydrous)

  • Dichloromethane (DCM)

  • Water (DI)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂), add a solution of 2-(2-aminoethoxy)ethanol (1 eq.) in anhydrous methanol.

  • Imine Formation: Add the desired aldehyde or ketone (1.1 eq.) to the solution. Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC to confirm the consumption of the starting materials.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 eq.) portion-wise, ensuring the temperature does not rise significantly.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours (overnight).

  • Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer three times with an organic solvent such as dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or crystallization to yield the desired 2,4-disubstituted 1,4-oxazepane.

Self-Validation: The success of the reaction is contingent on the initial formation of the imine (or related intermediate) before the reduction step. The portion-wise addition of NaBH₄ at low temperature is critical to control the exothermic reaction and prevent side reactions. Purity and structure should be confirmed by NMR and Mass Spectrometry.

Applications in Drug Discovery: Targeting Diverse Biology

The unique structural and physicochemical properties of the 1,4-oxazepane scaffold have led to its successful application across multiple therapeutic areas.[1]

Central Nervous System (CNS) Disorders
  • Dopamine D4 Receptor Ligands: The D4 receptor is a key target for atypical antipsychotics used in schizophrenia treatment.[1][10] The 1,4-oxazepane scaffold allows for the precise positioning of pharmacophoric elements necessary for potent and selective D4 receptor antagonism, offering the potential for improved side-effect profiles compared to existing therapies.[1][10][11]

  • Anticonvulsant Agents: Specific derivatives, such as 6-amino-1,4-oxazepane-3,5-diones, have shown promising activity in preclinical models of epilepsy, suggesting potential as broad-spectrum anticonvulsants.[1]

Inflammatory and Pain Disorders
  • RIPK1 Inhibitors: Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical mediator of inflammation and cell death, making it a high-value target for inflammatory diseases. The 1,4-oxazepane core has been incorporated into potent RIPK1 inhibitors.[1]

  • COX-2 Inhibition: In silico studies have investigated the anti-inflammatory potential of 1,4-oxazepane derivatives by docking them against the cyclooxygenase-2 (COX-2) enzyme.[12] These computational models predict strong binding affinities, in some cases superior to standard drugs like celecoxib, highlighting their potential as potent anti-inflammatory agents.[12]

Compound IDBinding Energy (kcal/mol)Target
1,4-Oxazepine Derivative 7d -109.2COX-2
1,4-Oxazepine Derivative 8h -102.6COX-2
Celecoxib (Standard) -102.1COX-2
Valdecoxib (Standard) -91.8COX-2

Table 2: Comparative in silico binding energies of 1,4-oxazepane derivatives against COX-2.[12]

Other Therapeutic Areas

The scaffold has also been investigated for a wide range of other biological activities, including antifungal, antibacterial, and antihistaminic properties, and as agents to treat respiratory diseases and lupus nephritis.[7][13]

Future Outlook & Conclusion

The 1,4-oxazepane scaffold represents a frontier in medicinal chemistry, offering a compelling alternative to more traditional heterocyclic systems. Its balanced physicochemical profile and unique conformational flexibility provide chemists with a powerful tool to design novel therapeutics with potentially improved efficacy and ADME properties.[2] The advancement of scalable synthetic routes is unlocking the full potential of this scaffold, enabling the creation of diverse and innovative compound libraries.[3]

Future exploration will likely focus on a deeper understanding of how to control the conformational preferences of the ring system to pre-organize molecules for optimal target binding. The continued integration of computational modeling with innovative synthetic chemistry will undoubtedly cement the 1,4-oxazepane core as a mainstay scaffold for tackling challenging biological targets in the years to come.

G cluster_drug_discovery Scaffold-Based Drug Discovery Logic Scaffold Scaffold Selection (1,4-Oxazepane) Synthesis Library Synthesis (Diverse R-groups) Scaffold->Synthesis Screening High-Throughput Screening Synthesis->Screening Hit Hit Identification Screening->Hit SAR SAR Studies & Lead Optimization Hit->SAR Candidate Preclinical Candidate SAR->Candidate

Caption: Logical workflow for drug discovery using the 1,4-oxazepane core.

References

  • A Head-to-Head Comparison of 1,4-Oxazepane and Other Key heterocyclic Scaffolds in Drug Discovery. (2025). BenchChem.
  • 1,4-Oxazepane: A Versatile Scaffold in Modern Medicinal Chemistry. (2025). BenchChem.
  • Králová, P., Lemrová, B., Maloň, M., & Soural, M. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances.
  • Kaliberda, O., Leha, D., Peredrii, V., Levchenko, K., Zarudnitskii, E., Ryabukhin, S., & Volochnyuk, D. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv.
  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. (2025).
  • New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis
  • New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. (2004). Journal of Medicinal Chemistry.
  • Selected pharmacologically relevant compounds bearing a 1,4-oxazepane scaffold. (n.d.).
  • A Comparative Guide to 1,4-Oxazepane and Morpholine Scaffolds in Drug Design. (2025). BenchChem.
  • New route to 1,4-oxazepane and 1,4-diazepane derivatives: Synthesis from N-propargylamines. (2025).
  • Comparative Docking Analysis of 1,4-Oxazepane Derivatives in Drug Discovery. (2025). BenchChem.
  • Identification and Preliminary Structure-Activity Relationship Studies of 1,5-Dihydrobenzo[e][2][3]oxazepin-2(3H)-ones That Induce Differentiation of Acute Myeloid Leukemia Cells In Vitro. (n.d.). MDPI.
  • Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review. (2025).
  • Králová, P., Lemrová, B., Maloň, M., & Soural, M. (2020).
  • Conformational Analysis of Substituted 1,4-Diazepanes: A Technical Guide for Drug Development. (2025). BenchChem.
  • Vessally, E., Hosseinian, A., Edjlali, L., Bekhradnia, A., & Esrafili, M. D. (2016).

Sources

An In-Depth Technical Guide to the Synthesis of Seven-Membered Heterocyclic Rings

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Seven-Membered Heterocycles in Modern Drug Discovery

Seven-membered heterocyclic rings, such as azepines, benzodiazepines, oxepines, and thiepines, represent a crucial class of scaffolds in medicinal chemistry and drug development.[1][2] Their unique, non-planar, and flexible conformations allow them to interact with biological targets in ways that are often inaccessible to more common five- and six-membered ring systems. This structural distinction has led to the development of numerous successful drugs with a wide range of therapeutic applications, including antipsychotics, antidepressants, anticonvulsants, and anticancer agents.[3] For instance, benzodiazepines are widely used as central nervous system depressants for treating anxiety and insomnia, while certain azepine derivatives form the core of important antihypertensive and antidepressant medications.[3][4][5][6]

The synthesis of these medium-sized rings, however, presents a significant challenge to synthetic chemists due to unfavorable entropic factors and increased ring strain compared to their smaller counterparts.[7] This guide provides an in-depth exploration of the core synthetic strategies employed to construct these valuable heterocyclic systems, focusing on the underlying mechanistic principles and providing practical, field-proven insights for researchers, scientists, and drug development professionals.

Core Synthetic Strategies

The construction of seven-membered heterocyclic rings can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of a particular method often depends on the desired substitution pattern, the nature of the heteroatom, and the overall complexity of the target molecule.

Ring Expansion Reactions

Ring expansion reactions are a powerful and widely used strategy for the synthesis of seven-membered heterocycles from more readily available five- or six-membered ring precursors.[8][9][10] This approach leverages the pre-existing structural framework of the starting material, often allowing for a more controlled and predictable synthesis.

Mechanism and Causality

The driving force behind many ring expansion reactions is the relief of ring strain or the formation of a more stable electronic arrangement. Common mechanisms involve the generation of a reactive intermediate, such as a carbocation or a nitrene, adjacent to the ring, which then triggers a rearrangement to the larger ring system.[3]

A classic example is the Beckmann rearrangement of cyclohexanone oxime to form ε-caprolam, a key precursor for Nylon-6, which highlights the industrial importance of this strategy.[9] In the context of medicinally relevant heterocycles, the expansion of five- and six-membered rings through thermal, photochemical, or microwave-assisted methods has led to a diverse array of azepine, azepinone, and azepane derivatives.[8]

Cycloaddition Reactions

Cycloaddition reactions offer a convergent and atom-economical approach to the synthesis of seven-membered rings by combining two or more unsaturated components in a single step.[7][11] These reactions are particularly valuable for establishing multiple stereocenters with a high degree of control.

Key Cycloaddition Strategies: [4+3] and [5+2]
  • [4+3] Cycloadditions: This strategy involves the reaction of a 4π-electron system (a diene) with a 3-atom, 2π-electron component (an allyl cation or its equivalent).[12] Oxyallyl cations, generated from α-haloketones, are common partners in these reactions, reacting with dienes like furan and pyrrole to form seven-membered rings.[12]

  • [5+2] Cycloadditions: These reactions combine a 5-atom, 4π-electron component with a 2π-electron system.[1][13] Transition-metal catalysis is often employed to facilitate these transformations, allowing for the construction of complex polycyclic systems containing a seven-membered ring.[13]

Experimental Workflow: [4+3] Cycloaddition

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_product Product diene 1,3-Diene (e.g., Furan) generation Generation of Oxyallyl Cation diene->generation haloketone α,α'-Dihaloketone haloketone->generation reducing_agent Reducing Agent (e.g., Diiron nonacarbonyl) reducing_agent->generation solvent Solvent (e.g., Benzene) solvent->generation cycloaddition [4+3] Cycloaddition generation->cycloaddition workup Aqueous Workup & Purification cycloaddition->workup product Seven-Membered Ring Adduct workup->product

Caption: Workflow for a typical [4+3] cycloaddition reaction.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a robust and versatile tool for the synthesis of a wide range of unsaturated rings, including seven-membered heterocycles.[14] This reaction, catalyzed by ruthenium or molybdenum alkylidene complexes, involves the intramolecular coupling of two terminal alkenes to form a cycloalkene and volatile ethylene.[14]

Advantages and Considerations

The functional group tolerance of modern RCM catalysts allows for the synthesis of complex molecules with diverse functionalities.[14] The formation of five- to seven-membered rings is generally favored.[14] For the synthesis of seven-membered rings, reaction concentrations are typically kept low (0.2-0.05 M) to favor the intramolecular cyclization over intermolecular oligomerization.[15]

Experimental Protocol: RCM for a Seven-Membered Nitrogen Heterocycle

A representative procedure for the synthesis of a seven-membered nitrogen heterocycle using a Grubbs II catalyst is as follows:

  • Substrate Preparation: Synthesize the acyclic diene precursor containing the desired heteroatom and functional groups.

  • Reaction Setup: In a glovebox, dissolve the diene substrate in degassed dichloromethane (DCM) to the desired concentration (e.g., 0.1 M).

  • Catalyst Addition: Add the Grubbs II catalyst (typically 5 mol%) to the solution.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, quench the reaction by adding ethyl vinyl ether. Concentrate the mixture and purify the product by column chromatography on silica gel.

Transition-Metal-Catalyzed Cyclizations

Transition-metal catalysis has revolutionized the synthesis of complex organic molecules, and the construction of seven-membered heterocycles is no exception.[16] Palladium, copper, and rhodium are among the most commonly used metals for these transformations.

Palladium-Catalyzed Cyclizations

Palladium-catalyzed reactions are particularly well-suited for the synthesis of benzodiazepine derivatives.[17] For example, the cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates proceeds through the formation of a π-allylpalladium intermediate, which undergoes an intramolecular nucleophilic attack by the amide nitrogen to form the seven-membered ring.[17]

Copper-Catalyzed Cyclizations

Copper(I) catalysts have been effectively used in the tandem amination/cyclization of functionalized allenynes to produce substituted azepines.[18] This method allows for the selective preparation of these important heterocyclic scaffolds.

Synthesis of Specific Seven-Membered Heterocyclic Systems

Azepines

Azepines are seven-membered heterocyclic compounds containing a nitrogen atom.[19][20] They exist in several tautomeric forms and generally adopt a non-planar conformation.[19] A common synthetic route to azepines involves the insertion of a stabilized singlet nitrene into a benzene ring.[19] Other methods include ring expansion of smaller nitrogen heterocycles and cycloaddition reactions.[8][21]

Benzodiazepines

Benzodiazepines are a class of psychoactive drugs characterized by a fused benzene and diazepine ring system.[5] A widely employed synthetic method is the condensation of o-phenylenediamines (OPDA) with ketones.[22] This reaction is often catalyzed by acids to facilitate the condensation process.[22] Various solid acid catalysts, such as H-MCM-22, have been shown to be highly effective, allowing the reaction to proceed under mild conditions with good to excellent yields.[22][23]

Reaction Mechanism: Synthesis of 1,5-Benzodiazepines

G cluster_reactants Reactants cluster_catalyst Catalyst & Solvent cluster_steps Reaction Steps cluster_product Product opda o-Phenylenediamine (OPDA) step1 Initial condensation of OPDA and ketone opda->step1 ketone Ketone ketone->step1 catalyst Acid Catalyst (e.g., H-MCM-22) catalyst->step1 solvent Solvent (e.g., Acetonitrile) solvent->step1 step2 Formation of a diimine intermediate step1->step2 step3 Intramolecular cyclization step2->step3 step4 Tautomerization step3->step4 product 1,5-Benzodiazepine step4->product

Caption: Key steps in the synthesis of 1,5-benzodiazepines.

Oxepines and Thiepines

Oxepines and thiepines are seven-membered heterocycles containing an oxygen or sulfur atom, respectively.[24] Monocyclic thiepines are generally less stable than their oxepine counterparts. The synthesis of these rings can be achieved through various methods, including ring expansion of smaller cyclic compounds and transition-metal-free cascade reactions.[24][25] For instance, substituted dibenzo[b,f]oxepines can be synthesized via a one-pot reaction involving intermolecular nucleophilic aromatic substitution followed by an intramolecular Knoevenagel condensation.[25][26]

Data Summary of Synthetic Methods

Synthetic StrategyKey FeaturesTypical SubstratesCommon Catalysts/Reagents
Ring Expansion Utilizes readily available smaller rings.Cyclohexanones, pyrroles, thiiranes.[2][27][28]Lewis acids, photochemical irradiation.[27]
[4+3] Cycloaddition Convergent, good stereocontrol.1,3-dienes, α,α'-dihaloketones.[12]Diiron nonacarbonyl, zinc-copper couple.[12]
[5+2] Cycloaddition Efficient for complex systems.Vinylcyclopropanes, alkynes.[1][13]Rhodium, Ruthenium complexes.
Ring-Closing Metathesis High functional group tolerance.Acyclic dienes.[14]Grubbs and Schrock catalysts.[14]
Transition-Metal Catalysis High efficiency and selectivity.Functionalized anilines, alkynes.[17][18]Palladium, Copper, Rhodium complexes.[17][18]

Conclusion and Future Outlook

The synthesis of seven-membered heterocyclic rings remains a vibrant and challenging area of organic chemistry. The continued development of novel synthetic methodologies, particularly those that are more efficient, selective, and environmentally benign, is crucial for advancing drug discovery and materials science.[16] Strategies such as transition-metal-catalyzed cascade reactions and asymmetric cycloadditions are expected to play an increasingly important role in the construction of these complex and valuable molecular architectures.[7][16] The insights and protocols detailed in this guide provide a solid foundation for researchers to navigate the complexities of synthesizing these important heterocyclic systems and to contribute to the next generation of scientific innovation.

References

  • Synthesis and reactions of Seven membered heterocycle-Azepines | PPTX - Slideshare.
  • Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - NIH.
  • (PDF) Synthesis of 7-Membered Heterocyclic Compounds and Their Biological Activity.
  • Synthesis of benzodiazepine-containing polyheterocyclic compounds via C–H bond activation-initiated formal [5 + 2] annulation - Organic Chemistry Frontiers (RSC Publishing).
  • Write the synthesis of azepines | Filo.
  • Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products - PMC - NIH.
  • One-Pot Synthesis of Dibenzo[b,f]oxepines and Total Synthesis of Bauhinoxepin C.
  • Benzodiazepines drug profile | www.euda.europa.eu - European Union.
  • Methods for the synthesis of oxepines. | Download Scientific Diagram - ResearchGate.
  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates - MDPI.
  • Preparation of oxepines during direct chemical synthesis and facile oxygen walk reactions of arene oxides: theoretical predictions and experimental evidence - RSC Publishing.
  • Synthesis of Benzodiazepines from Benzimidazolium Salts.
  • SEVEN AND LARGE MEMBERED HETEROCYCLES - eGyanKosh.
  • Benzodiazepine - Wikipedia.
  • Seven membered heterocycles-Oxepines & thiepines | PPTX - Slideshare.
  • Synthesis of Four- to Seven-Membered Heterocycles by Ring Expansion: Ring Expansions of Thiiranes and Thietanes - ResearchGate.
  • Synthesis and Medicinal Uses of Azepines - Pharmaguideline.
  • Formation of Seven-Membered Rings by Ring-Closing Metathesis of Vinyl Bromides.
  • Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines - JOURNAL OF PHARMA INSIGHTS AND RESEARCH.
  • Synthesis of Curved Polycyclic Arenes Embedded with Oxepine and Thiepine Using Ring Expansion Strategy | Organic Letters - ACS Publications.
  • Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PubMed Central.
  • Benzodiazepine Pharmacology and Central Nervous System–Mediated Effects - PMC.
  • Synthesis of Four- to Seven-Membered Heterocycles by Ring Expansion: Ring Expansions of Thiiranes and Thietanes | Semantic Scholar.
  • (PDF) Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - ResearchGate.
  • Low Catalyst Loadings in Olefin Metathesis: Synthesis of Nitrogen Heterocycles by Ring-Closing Metathesis | Organic Letters - ACS Publications.
  • Azepine - Grokipedia.
  • Benzodiazepines - StatPearls - NCBI Bookshelf - NIH.
  • Benzodiazepines: What They Are, Uses, Side Effects & Risks - Cleveland Clinic.
  • Main cycloaddition types for seven‐membered rings. - ResearchGate.
  • Azepine synthesis - Organic Chemistry Portal.
  • Synthetic Methods for Azepine Ring Formation - ResearchGate.
  • Seven-Membered Rings - SciSpace.
  • Accessing five- and seven-membered phosphorus-based heterocycles via cycloaddition reactions of azophosphines - Dalton Transactions (RSC Publishing).
  • Commercially available drugs contain azepine derivatives. - ResearchGate.
  • [4 +3] CYCLOADDITIONS: SEVEN MEMBERED RINGS FROM ALLYL CATIONS - Chemistry | Illinois.
  • The Cycloaddition Strategy for the Synthesis of Natural Products Containing Carbocyclic Seven-Membered Rings - ResearchGate.
  • Thiepine: A Heterocyclic Compound with Pharmaceutical Applications | Slides Organic Chemistry | Docsity.
  • Azepines Reactions and Uses Final | PDF - Scribd.
  • Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC - NIH.
  • A Decade of Progress: Review of the Synthesis of Dibenzo[b,f]oxepines - PMC - NIH.
  • Ring-closing metathesis - Wikipedia.
  • Ring-Closing Metathesis in the Synthesis of Large and Medium-Sized Oxacycles. Application to the Synthesis of Polyoxygenated Macrocycles | The Journal of Organic Chemistry - ACS Publications.
  • Expansion to Seven-Membered Rings | Request PDF - ResearchGate.
  • Accessing five- and seven-membered phosphorus-based heterocycles via cycloaddition reactions of azophosphines - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT02248C.
  • Seven-membered rings - University of Tasmania - Figshare - UTAS Research Repository.
  • Synthetic Potential of Regio- and Stereoselective Ring Expansion Reactions of Six-Membered Carbo- and Heterocyclic Ring Systems: A Review - MDPI.
  • Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives - MDPI.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 1,4-Oxazepane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,4-oxazepane scaffold is a seven-membered heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its unique three-dimensional structure imparts desirable physicochemical properties, making it a valuable component in the design of novel therapeutic agents. This document provides a detailed, research-grade protocol for the synthesis of Methyl 1,4-oxazepane-2-carboxylate, a key building block for the elaboration of more complex molecules. The synthetic strategy is grounded in established chemical transformations, focusing on a robust and reproducible two-step sequence involving N-alkylation followed by an intramolecular cyclization. This guide is intended for researchers, scientists, and drug development professionals with a foundational knowledge of synthetic organic chemistry.

Scientific Rationale and Strategy

The synthesis of the target molecule, this compound, hinges on the strategic formation of the seven-membered ring. Direct cyclization to form such a medium-sized ring can be challenging due to entropic factors. Therefore, a well-established two-step approach is proposed:

  • Synthesis of the Linear Precursor: The initial step involves the synthesis of methyl 2-((2-hydroxyethyl)amino)propanoate. This is achieved through the N-alkylation of a readily available amino acid ester, methyl alaninate, with 2-bromoethanol. This reaction establishes the carbon-nitrogen bond that will become part of the heterocyclic ring.

  • Intramolecular Cyclization: The subsequent and key step is the intramolecular cyclization of the linear precursor to form the 1,4-oxazepane ring. This is accomplished via a Mitsunobu reaction, a reliable method for the formation of ethers from alcohols and acidic components under mild conditions.

This synthetic route was chosen for its efficiency, use of commercially available starting materials, and the relatively mild reaction conditions required for the key transformations.

Experimental Workflow Diagram

A Methyl alaninate hydrochloride C N-alkylation A->C B 2-Bromoethanol B->C D Methyl 2-((2-hydroxyethyl)amino)propanoate (Linear Precursor) C->D E Intramolecular Mitsunobu Cyclization D->E F This compound (Target Molecule) E->F G Purification (Column Chromatography) F->G

Caption: Synthetic workflow for this compound.

Detailed Synthesis Protocol

Part 1: Synthesis of Methyl 2-((2-hydroxyethyl)amino)propanoate (Linear Precursor)

Materials and Reagents:

ReagentMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)
Methyl alaninate hydrochlorideC₄H₁₀ClNO₂139.585.0 g35.8
2-BromoethanolC₂H₅BrO124.964.92 g (3.3 mL)39.4
Triethylamine (TEA)C₆H₁₅N101.1910.87 g (15 mL)107.4
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93100 mL-
Saturated aqueous sodium bicarbonateNaHCO₃84.01As needed-
Brine (Saturated aqueous NaCl)NaCl58.44As needed-
Anhydrous sodium sulfateNa₂SO₄142.04As needed-

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), add methyl alaninate hydrochloride (5.0 g, 35.8 mmol) and anhydrous dichloromethane (100 mL).

  • Cool the resulting suspension to 0 °C using an ice bath.

  • Slowly add triethylamine (15 mL, 107.4 mmol) to the suspension. Stir for 15 minutes at 0 °C. The suspension should become a clear solution as the free amine is generated.

  • Add 2-bromoethanol (3.3 mL, 39.4 mmol) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane).

  • Upon completion, quench the reaction by adding 50 mL of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (Eluent: 5-10% Methanol in Dichloromethane) to afford methyl 2-((2-hydroxyethyl)amino)propanoate as a colorless oil.

Expected Yield: ~70-80%

Characterization Data (Expected):

  • ¹H NMR (400 MHz, CDCl₃): δ 3.73 (s, 3H), 3.65 (t, J = 5.2 Hz, 2H), 3.32 (q, J = 7.1 Hz, 1H), 2.80 (dt, J = 12.0, 5.2 Hz, 1H), 2.65 (dt, J = 12.0, 5.2 Hz, 1H), 2.10 (br s, 2H), 1.29 (d, J = 7.1 Hz, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 176.0, 61.0, 57.5, 52.0, 50.5, 17.0.

  • MS (ESI+): m/z = 148.1 [M+H]⁺.

Part 2: Intramolecular Mitsunobu Cyclization to this compound

Materials and Reagents:

ReagentMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)
Methyl 2-((2-hydroxyethyl)amino)propanoateC₆H₁₃NO₃147.174.0 g27.2
Triphenylphosphine (PPh₃)C₁₈H₁₅P262.298.58 g32.7
Diisopropyl azodicarboxylate (DIAD)C₈H₁₄N₂O₄202.216.61 g (6.6 mL)32.7
Tetrahydrofuran (THF), anhydrousC₄H₈O72.11200 mL-
Saturated aqueous sodium bicarbonateNaHCO₃84.01As needed-
Brine (Saturated aqueous NaCl)NaCl58.44As needed-
Anhydrous sodium sulfateNa₂SO₄142.04As needed-

Safety Precaution: The Mitsunobu reaction can be exothermic. DIAD should be added slowly to the cooled reaction mixture.

Procedure:

  • To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve triphenylphosphine (8.58 g, 32.7 mmol) in anhydrous tetrahydrofuran (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD (6.6 mL, 32.7 mmol) dropwise to the stirred solution. A white precipitate of the PPh₃-DIAD adduct may form.

  • In a separate flask, dissolve methyl 2-((2-hydroxyethyl)amino)propanoate (4.0 g, 27.2 mmol) in anhydrous tetrahydrofuran (100 mL).

  • Add the solution of the amino alcohol dropwise to the cold PPh₃-DIAD mixture over 30 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by TLC (Eluent: 50% Ethyl Acetate in Hexanes).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (Eluent: 20-40% Ethyl Acetate in Hexanes) to yield this compound as a colorless oil.

Expected Yield: ~60-70%

Characterization Data (Expected):

  • ¹H NMR (400 MHz, CDCl₃): δ 3.75 (s, 3H), 3.85-3.78 (m, 1H), 3.70-3.60 (m, 2H), 3.40 (dd, J = 8.0, 4.0 Hz, 1H), 3.10-3.00 (m, 1H), 2.95-2.85 (m, 1H), 2.70-2.60 (m, 1H), 2.00 (br s, 1H), 1.30 (d, J = 6.5 Hz, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 173.5, 68.0, 60.0, 52.5, 51.0, 48.0, 15.0.

  • MS (ESI+): m/z = 160.1 [M+H]⁺.

Troubleshooting and Key Considerations

  • Low yield in N-alkylation: Ensure all reagents and solvents are anhydrous. The reaction is sensitive to moisture. Incomplete deprotonation of the amine hydrochloride can also lead to lower yields; ensure sufficient triethylamine is used.

  • Formation of di-alkylated product: Using a slight excess of the amino ester relative to 2-bromoethanol can help minimize the formation of the di-alkylated byproduct.

  • Difficult purification in Mitsunobu reaction: The major byproducts are triphenylphosphine oxide and the diisopropyl hydrazodicarboxylate. Careful column chromatography is essential for their removal. A gradient elution may be necessary for optimal separation.

  • Alternative cyclization strategies: If the Mitsunobu reaction proves to be low-yielding, an alternative two-step cyclization could be considered. This would involve activation of the primary alcohol (e.g., conversion to a tosylate or mesylate) followed by intramolecular nucleophilic substitution by the secondary amine under basic conditions.

Conclusion

The protocol outlined above describes a reliable and scalable synthesis of this compound. By following these detailed steps, researchers can access this valuable building block for further chemical exploration and drug discovery endeavors. The provided rationale and troubleshooting guide aim to equip scientists with the necessary information for a successful synthesis.

References

  • Mitsunobu, O.
  • Koppel, G. A. In The Peptides: Analysis, Synthesis, Biology; Gross, E., Meienhofer, J., Eds.; Academic Press: New York, 1981; Vol. 3, pp 295-312.
  • Hughes, D. L. The Mitsunobu Reaction. Org. React.1992, 42, 335-656.
  • Reductive Amination in the Synthesis of Pharmaceuticals. Chem. Rev.2019, 119 (23), 11625–11669.
  • Kaliberda, O., et al. Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. 2025.

Application Notes and Protocols: Methyl 1,4-Oxazepane-2-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the 1,4-Oxazepane Scaffold

In the landscape of medicinal chemistry, the quest for novel scaffolds that provide access to unexplored chemical space and unique three-dimensional arrangements is perpetual. The 1,4-oxazepane motif, a seven-membered heterocycle containing oxygen and nitrogen atoms, has emerged as a privileged structure in modern drug discovery.[1][2] Its inherent conformational flexibility allows for intricate interactions with a variety of biological targets, offering a distinct advantage over more rigid six-membered rings like morpholines. This flexibility, coupled with the synthetic tractability of the ring system, enables the creation of diverse chemical libraries for screening against a wide array of therapeutic targets.

Methyl 1,4-oxazepane-2-carboxylate, as a specific building block, is of particular interest. It can be viewed as a constrained, non-natural amino acid analogue, where the seven-membered ring locks the backbone into a specific conformation. This pre-organization can lead to enhanced binding affinity and selectivity for target proteins. The presence of a secondary amine and a methyl ester provides two orthogonal handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). This application note will provide a comprehensive overview of the synthesis, functionalization, and application of this compound as a versatile building block in medicinal chemistry, complete with detailed protocols for its use.

Physicochemical Properties

A comparative look at the 1,4-oxazepane scaffold against other common heterocycles highlights its unique characteristics:

Property1,4-OxazepaneMorpholinePiperidine1,4-Diazepane
Ring Size7667
Key FeaturesEther, Secondary AmineEther, Secondary AmineSecondary AmineTwo Secondary Amines
Conformational FlexibilityHigh (Chair, Boat-Twist)Low (Chair)Low (Chair)High (Chair, Boat-Twist)
PolarityModerateHighLowHigh

The larger ring size of 1,4-oxazepane compared to morpholine and piperidine allows for a greater diversity of spatial arrangements of substituents, which can be crucial for optimizing interactions with a target's binding pocket.

Synthesis of this compound: A Proposed Protocol

While a definitive, peer-reviewed solution-phase synthesis for this compound is not widely available in the literature, a robust synthesis can be proposed based on the solid-phase synthesis of the isomeric 1,4-oxazepane-5-carboxylic acids reported by Soural et al. (2020).[1][3] The following is a proposed solution-phase adaptation of this methodology.

Conceptual Workflow:

A Starting Material (e.g., N-protected amino acid derivative) B N-Alkylation with a suitable halo-ether A->B C Deprotection B->C D Intramolecular Cyclization C->D E Esterification D->E F This compound E->F

Proposed Synthetic Workflow

Protocol: Proposed Solution-Phase Synthesis

Step 1: N-Alkylation of a Protected Amino Acid

  • To a solution of a suitable N-protected 2,3-diaminopropionic acid methyl ester (e.g., N-Boc-DAP methyl ester) (1.0 eq) in a polar aprotic solvent such as DMF, add a base like potassium carbonate (2.0 eq).

  • To this suspension, add 1-bromo-2-(2-bromoethoxy)ethane (1.1 eq).

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Deprotection and Intramolecular Cyclization

  • Dissolve the product from Step 1 in a suitable solvent for the removal of the protecting group (e.g., for Boc, use a solution of TFA in DCM).

  • Stir the reaction at room temperature for 1-2 hours until deprotection is complete (monitored by TLC or LC-MS).

  • Neutralize the reaction mixture with a base such as triethylamine or a saturated aqueous solution of sodium bicarbonate.

  • The free amine will then undergo intramolecular cyclization to form the 1,4-oxazepane ring. This may occur spontaneously upon neutralization or may require heating.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography or distillation.

Note: This is a proposed protocol and would require optimization of reaction conditions, such as solvent, base, temperature, and reaction times.

Applications in Medicinal Chemistry: A Privileged Scaffold

The 1,4-oxazepane ring is a versatile scaffold found in a range of biologically active compounds.[1] Derivatives have shown promise in several therapeutic areas:

  • Central Nervous System (CNS) Disorders: The 1,4-oxazepane scaffold has been incorporated into ligands for dopamine D4 receptors, which are targets for the treatment of schizophrenia.[2] The conformational flexibility of the seven-membered ring is believed to be key for achieving high affinity and selectivity.

  • Antimicrobial Agents: Certain derivatives of 1,4-oxazepane have been investigated for their antibacterial properties.

  • Monoamine Reuptake Inhibitors: A patent from Takeda Pharmaceutical Co., Ltd. discloses a series of 1,4-oxazepane derivatives as potent monoamine (serotonin, norepinephrine, and dopamine) reuptake inhibitors, with potential applications in the treatment of depression, anxiety, and other neurological disorders.[4]

Case Study: 1,4-Oxazepane Derivatives as Monoamine Reuptake Inhibitors

The work by Takeda provides a compelling example of the utility of the 1,4-oxazepane scaffold. While not explicitly starting from this compound, their complex derivatives highlight the potential of this core structure. The general structure disclosed in the patent features extensive decoration of the 1,4-oxazepane ring.

Representative Data from Patent WO2012046882A1 [4]

Compound ExampleSERT Ki (nM)NET Ki (nM)DAT Ki (nM)
Example 11.23.415
Example 20.81.911
Example 32.15.625

Data is representative and extracted from the patent for illustrative purposes.

This data demonstrates that the 1,4-oxazepane scaffold can be elaborated to produce highly potent triple reuptake inhibitors. The ability to fine-tune the substitution pattern on the ring allows for modulation of activity and selectivity against the different monoamine transporters.

Protocols for the Elaboration of this compound

This compound is a versatile building block with two primary points for diversification: the secondary amine and the methyl ester.

A This compound B N-Acylation / N-Alkylation A->B C Ester Hydrolysis A->C F N-Substituted Derivatives B->F D Amide Coupling C->D E Diverse Amide Derivatives D->E

Functionalization Pathways

Protocol 1: N-Acylation of this compound

This protocol describes a standard procedure for the acylation of the secondary amine.

Materials:

  • This compound

  • Acyl chloride or carboxylic acid

  • Coupling agent (if using a carboxylic acid, e.g., HATU, HBTU)

  • A non-nucleophilic base (e.g., triethylamine, DIEA)

  • Anhydrous aprotic solvent (e.g., DCM, DMF)

  • Round-bottom flask, magnetic stirrer, and nitrogen atmosphere

Procedure (using an acyl chloride):

  • Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (1.1 eq) to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Ester Hydrolysis and Subsequent Amide Coupling

This two-step protocol allows for the formation of amide bonds at the 2-position.

Step A: Saponification of the Methyl Ester

  • Dissolve this compound (1.0 eq) in a mixture of methanol and water.

  • Add lithium hydroxide (LiOH) (1.5 eq) and stir the mixture at room temperature for 2-6 hours, monitoring the disappearance of the starting material by TLC or LC-MS.

  • Once the hydrolysis is complete, carefully acidify the reaction mixture to pH ~3-4 with 1N HCl.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1,4-oxazepane-2-carboxylic acid. This product can often be used in the next step without further purification.

Step B: Amide Bond Formation

  • To a solution of the 1,4-oxazepane-2-carboxylic acid from Step A (1.0 eq) in anhydrous DMF, add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base such as DIEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired primary or secondary amine (1.2 eq) to the reaction mixture.

  • Stir at room temperature for 4-16 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude amide product by column chromatography on silica gel or by preparative HPLC.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for medicinal chemistry. Its unique conformational properties and the presence of two orthogonal functional groups make it an attractive scaffold for the synthesis of novel, biologically active compounds. The protocols outlined in this application note provide a practical guide for the synthesis and elaboration of this promising heterocycle. As the demand for novel chemical entities in drug discovery continues to grow, the strategic application of scaffolds like 1,4-oxazepane will undoubtedly play a crucial role in the development of the next generation of therapeutics. Further exploration of the structure-activity relationships of derivatives of this compound is warranted and is likely to yield potent and selective modulators of a variety of biological targets.

References

  • Shankaran, K., Donnelly, K. L., & Shah, S. K. (2004). Synthesis of analogs of (1,4)-3- and 5-imino oxazepane, thiazepane, and diazepane as inhibitors of nitric oxide synthases. Bioorganic & Medicinal Chemistry Letters, 14(23), 5857-5860.
  • Yang, S. J., Lee, S. H., Kwak, H. J., & Gong, Y. D. (2013). Regioselective synthesis of 2-amino-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives via reagent-based cyclization of thiosemicarbazide intermediate. The Journal of organic chemistry, 78(1), 438–444.
  • Oshimoto, K., Zhou, B., Tsuji, H., & Kawatsura, M. (2020). Synthesis of substituted benzo[b][4][5]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. Organic & Biomolecular Chemistry, 18(2), 415-419.
  • Takeda Pharmaceutical Company Limited. (2012).
  • Soural, M., Králová, P., Maloň, M., & Lemrová, B. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 10(59), 35906-35916.
  • de Boer, P., van Vliet, B. J., van der Goot, H., & Timmerman, H. (2004). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Journal of medicinal chemistry, 47(12), 3089–3104.
  • Soural, M., Králová, P., Maloň, M., & Lemrová, B. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 10(59), 35906-35916. [Link]

Sources

Application Notes and Protocols for the Characterization of Oxazepane Derivatives using NMR and LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Oxazepane Scaffolds in Modern Drug Discovery

The oxazepane core, a seven-membered heterocyclic motif containing both oxygen and nitrogen atoms, represents a privileged scaffold in medicinal chemistry.[1][2] Derivatives of this structure are integral to the development of novel therapeutics, exhibiting a wide range of biological activities, including use as enzyme inhibitors and antibiotics.[3][4] The precise substitution pattern and stereochemistry of these derivatives are paramount to their pharmacological function. Therefore, unambiguous structural confirmation and sensitive quantification in biological matrices are critical milestones in the drug development pipeline.

This guide provides an in-depth exploration of two cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation and Liquid Chromatography-Mass Spectrometry (LC-MS) for identification, characterization, and quantification. The protocols and insights herein are designed for researchers, scientists, and drug development professionals, offering a framework grounded in both theoretical principles and field-proven application.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structural Elucidation

NMR spectroscopy is the gold standard for determining the precise molecular structure of organic compounds. For complex, non-aromatic heterocyclic systems like oxazepanes, one-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial insights but are often insufficient for complete assignment due to signal overlap and complex spin systems.[5] Two-dimensional (2D) NMR experiments are therefore indispensable, allowing for the mapping of atomic connectivity through bonds and space.[5][6][7]

The NMR Toolkit for Oxazepane Characterization

A multi-faceted NMR approach is essential for piecing together the molecular puzzle of an oxazepane derivative.

  • 1D NMR (¹H and ¹³C): These initial experiments provide a census of the proton and carbon environments within the molecule.[8][9] The chemical shift of each nucleus offers clues about its electronic environment (e.g., proximity to heteroatoms), while the integration of ¹H signals reveals the relative number of protons in each environment.[8]

  • 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). It is the primary tool for tracing out proton-proton networks within the aliphatic chains of the oxazepane ring.[5][10]

  • 2D HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to (¹JCH). This is a crucial step for assigning carbon signals based on their known proton assignments.[3][6]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is key for assembling the complete carbon skeleton. It reveals correlations between protons and carbons over two to three bonds (²JCH, ³JCH), connecting molecular fragments that are not directly bonded.[3][5] For instance, it can connect a substituent to its position on the oxazepane ring.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding connectivity. It is vital for determining the relative stereochemistry and conformational preferences of the flexible seven-membered ring.[5][11]

Interpreting the NMR Signature of the Oxazepane Core

While the exact chemical shifts will vary based on substitution and solvent, the oxazepane ring exhibits characteristic spectral regions. Protons and carbons adjacent to the nitrogen and oxygen heteroatoms are typically deshielded, appearing further downfield in the spectrum.

Position in 1,4-Oxazepane Ring Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm) Rationale for Chemical Shift
C2-H₂ (adjacent to Oxygen)3.5 - 4.565 - 80Strong deshielding effect from the adjacent electronegative oxygen atom.
C3-H₂ (adjacent to Nitrogen)2.5 - 3.545 - 60Deshielding from the adjacent nitrogen atom. Shift is highly dependent on the N-substituent.[12]
C5-H₂ (adjacent to Oxygen)3.5 - 4.550 - 65Deshielding effect from the adjacent oxygen atom.
C6-H₂ & C7-H₂ (Aliphatic)1.5 - 2.525 - 40Typical aliphatic region, less influenced by heteroatoms.
N-H (if unsubstituted)Variable (often broad)N/AChemical shift and appearance are highly dependent on solvent, concentration, and temperature.

Note: Data is compiled from representative literature values and serves as a general guide.[1][5][13]

Protocol: High-Resolution NMR Analysis

This protocol outlines the steps for preparing a high-quality sample and acquiring a comprehensive dataset for structural elucidation.

1. Sample Preparation: a. Mass Requirement: Weigh 5-10 mg of the purified oxazepane derivative for standard ¹H and ¹³C NMR. For more demanding 2D experiments like HMBC and NOESY, 15-25 mg is recommended to ensure an adequate signal-to-noise ratio.[14][15] b. Solvent Selection: Choose a deuterated solvent that fully dissolves the sample.[16] Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Methanol-d₄ (CD₃OD). The choice depends on the polarity of the analyte. Ensure all glassware is clean and dry to avoid contamination.[16] c. Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial first to ensure complete dissolution.[15] d. Filtration and Transfer: To remove any particulate matter that can degrade spectral quality, filter the solution through a pipette with a small, tightly packed plug of glass wool directly into a clean, dry NMR tube.[17] The final sample height should be 4-5 cm.[14]

2. Data Acquisition: a. Initial Checks: Acquire a standard 1D ¹H spectrum. This initial scan is crucial to verify sample concentration, purity, and overall spectral quality before committing time to longer experiments. b. 1D Spectra: Acquire high-resolution 1D ¹H and ¹³C{¹H} spectra. c. 2D Correlation Spectra: Sequentially run the following 2D experiments: COSY, HSQC, and HMBC. These form the core dataset for structural assignment. d. (Optional) Stereochemistry/Conformation: If stereochemistry is , acquire a 2D NOESY or ROESY experiment.

Visualization: NMR Structural Elucidation Workflow

The following diagram illustrates the logical flow of using a comprehensive NMR dataset to determine the structure of an unknown oxazepane derivative.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation prep Dissolve 5-15 mg of sample in 0.6 mL deuterated solvent. Filter into NMR tube. acq_1d 1. Acquire 1D Spectra (¹H, ¹³C) prep->acq_1d acq_2d 2. Acquire 2D Spectra (COSY, HSQC, HMBC) acq_1d->acq_2d acq_noesy 3. (Optional) Acquire NOESY for Stereochemistry acq_2d->acq_noesy analysis_1 Identify Spin Systems (COSY) acq_2d->analysis_1 analysis_4 Determine 3D Structure (NOESY) acq_noesy->analysis_4 analysis_2 Assign C-H Pairs (HSQC) analysis_1->analysis_2 analysis_3 Connect Fragments (HMBC) analysis_2->analysis_3 final_structure Final Validated Structure analysis_3->final_structure analysis_4->final_structure

Caption: Logical workflow for NMR-based structural elucidation.

Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

LC-MS is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.[18] It is indispensable in drug development for confirming molecular weight, assessing purity, identifying metabolites, and performing quantitative bioanalysis in complex matrices like plasma or urine.[19][20]

Core Principles: LC Separation and ESI-MS Detection
  • Liquid Chromatography (LC): The LC system, typically a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system, separates the components of a mixture based on their differential interactions with a stationary phase (the column) and a liquid mobile phase. For oxazepane derivatives, reversed-phase chromatography using a C18 column is a common starting point.

  • Mass Spectrometry (MS): The eluent from the LC column is directed into the MS source. Electrospray Ionization (ESI) is the most common ionization technique for this class of molecules. ESI generates gas-phase ions from the liquid stream, typically by forming protonated molecules [M+H]⁺ in positive ion mode. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), providing a precise mass measurement that can confirm the identity of the target compound.

Interpreting the Mass Spectra of Oxazepane Derivatives
  • Molecular Ion and Adducts: The primary signal of interest is the molecular ion peak. In positive mode ESI, this is most often the protonated molecule, [M+H]⁺. However, the formation of adducts with other cations present in the mobile phase or sample matrix is very common.[21][22] Recognizing these is crucial to avoid misinterpreting the data.

Common Adduct Ion (Positive ESI) Mass Difference from M Likely Source
[M+H]⁺+1.0078 DaProton from acidic mobile phase
[M+NH₄]⁺+18.0344 DaAmmonium salts in mobile phase buffer
[M+Na]⁺+22.9898 DaGlassware, reagents, sample matrix
[M+K]⁺+38.9637 DaGlassware, reagents, sample matrix
[2M+H]⁺M + 1.0078 DaDimer formation at high concentration

Table compiled from common knowledge and reference sources.[23][24]

  • Fragmentation Patterns: Tandem mass spectrometry (MS/MS or MS²) involves selecting the molecular ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions. The fragmentation pattern is a reproducible fingerprint of the molecule and is invaluable for confirming the identity of isomers and for structural characterization.[25][26][27] Cleavage often occurs at the bonds adjacent to the heteroatoms in the oxazepane ring.

Protocol: LC-MS Sample Preparation and Analysis

This protocol provides a general workflow for the analysis of an oxazepane derivative in a biological matrix, such as human plasma, which is a common requirement for pharmacokinetic studies.[28][29]

1. Sample Preparation (Protein Precipitation): a. Objective: To remove proteins from the plasma sample, which would otherwise precipitate in the LC system and interfere with the analysis.[19] This "protein crash" is a fast and effective cleanup method.[20] b. Procedure: i. Aliquot 100 µL of plasma sample into a 1.5 mL microcentrifuge tube. ii. Add an internal standard (a structurally similar molecule not present in the sample) to correct for variability in extraction and ionization. iii. Add 300 µL of a cold precipitating agent, such as acetonitrile or methanol containing 0.1% formic acid.[19] iv. Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation. v. Centrifuge at high speed (>10,000 x g) for 10 minutes to pellet the precipitated proteins. vi. Carefully transfer the clear supernatant to a clean autosampler vial for analysis.

2. LC-MS Method Development & Analysis: a. Column: Start with a standard C18 column (e.g., 50 mm x 2.1 mm, <3 µm particle size). b. Mobile Phase:

  • Mobile Phase A: Water + 0.1% Formic Acid (to promote protonation for ESI+).
  • Mobile Phase B: Acetonitrile or Methanol + 0.1% Formic Acid. c. Gradient Elution: Begin with a scouting gradient (e.g., 5% to 95% B over 5-10 minutes) to determine the approximate retention time of the analyte. d. MS Parameters:
  • Ionization Mode: Electrospray Ionization, Positive (ESI+).
  • Scan Mode: Initially, perform a full scan (e.g., m/z 100-1000) to identify the [M+H]⁺ ion and any common adducts.
  • Targeted Analysis: For quantification, switch to Selected Ion Monitoring (SIM) to monitor only the m/z of the analyte, or Multiple Reaction Monitoring (MRM) in a tandem MS system for highest selectivity and sensitivity.[30]
Application Note: Bioanalytical Method Validation

For use in regulated drug development, any quantitative LC-MS method must be validated to ensure its reliability.[18][28] The validation process assesses key performance characteristics according to guidelines from regulatory bodies like the FDA and EMA.[28][31]

Validation Parameter Description Why It's Critical
Specificity & Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.[32]Ensures that the signal being measured is only from the target compound and not from matrix components or metabolites.
Linearity & Range The concentration range over which the instrument response is directly proportional to the analyte concentration.[32][33]Defines the working limits of the assay for accurate quantification.
Accuracy The closeness of the measured value to the true value.[28][32]Reflects the systematic error of the method; essential for correct pharmacokinetic calculations.
Precision The degree of agreement among multiple measurements of the same sample.[28][32]Reflects the random error of the method; ensures reproducibility of the results.
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be reliably and accurately measured.[32]Determines the sensitivity of the method, which is crucial for measuring low drug concentrations.
Stability The stability of the analyte in the biological matrix under different storage and processing conditions.Ensures that the measured concentration reflects the true concentration at the time of sampling.
Visualization: LC-MS Quantitative Analysis Workflow

This diagram outlines the typical workflow for developing and applying a validated LC-MS method for quantifying an oxazepane derivative in a biological sample.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation & Quantification prep Biological Matrix (e.g., Plasma) + Internal Standard extract Protein Precipitation or LLE/SPE prep->extract supernatant Transfer Supernatant to Autosampler Vial extract->supernatant inject Inject Sample supernatant->inject lc LC Separation (e.g., C18 Column) inject->lc ms MS/MS Detection (ESI+, MRM Mode) lc->ms data Data Acquisition ms->data cal Generate Calibration Curve data->cal validate Assess Accuracy, Precision, Linearity, etc. data->validate quant Quantify Unknown Samples cal->quant result Validated Concentration Data quant->result

Caption: Workflow for quantitative LC-MS bioanalysis.

Conclusion

NMR and LC-MS are not merely analytical techniques; they are complementary pillars supporting the entire lifecycle of oxazepane derivative development. NMR provides the definitive, high-resolution structural blueprint necessary for understanding structure-activity relationships. LC-MS offers the robust, sensitive, and high-throughput capabilities required for purity assessment, metabolite identification, and crucial pharmacokinetic studies. A comprehensive strategy that leverages the strengths of both technologies is fundamental to advancing these promising therapeutic agents from the laboratory to the clinic with confidence and scientific rigor.

References

  • Silva, A. M. S., & Pinto, D. C. G. A. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro.
  • Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis.
  • (2016, July 22). Guidelines for LC – MS Samples. Biologie.
  • Stone, J. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe.
  • Thermo Fisher Scientific. (n.d.).
  • Pinto, D. C. G. A., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1.
  • Waters. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428.
  • (2025, May 29). How to validate a bioanalytical LC-MS/MS method for PK studies?
  • BenchChem. (n.d.).
  • (n.d.). 1 H-13 C correlation HMBC, select intramolecular interaction for 16oxa.
  • Xu, R., et al. (n.d.).
  • Al-Amiery, A. A., et al. (2023).
  • (2025, August 6). 1,3-Oxazepane-4,7-Diones Compounds: 1H and 13C NMR High-Resolution Spectroscopy (1D and 2D).
  • (n.d.).
  • Khairallah, B. A., et al. (2024, September 29).
  • (n.d.). The Origin and Implications of Artifact Ions in Bioanalytical LC–MS.
  • Resolian. (n.d.).
  • (n.d.). Structural Investigation of Novel Heterocyclic 1,3-oxazepine by 2DNMR.
  • (2019, January 8). LC-MS(ESI+) Common Adducts question?
  • Wijetunge, C., et al. (2023, May 1).
  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I.
  • Ganta, S., et al. (2023). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib.
  • University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation. College of Science and Engineering.
  • Al-kuraishy, H. M., et al. (2023, August 22). LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. PMC - NIH.
  • Organomation. (n.d.).
  • Iowa State University. (n.d.). NMR Sample Preparation.
  • Hamzah, B.F., et al. (2023, June 4). Synthesis, Characterization, and Antibacterial Activity of Some New Oxazepine Derivatives. Journal of Medicinal and Chemical Sciences.
  • (n.d.). Synthesis and characterization of some New Oxazepine Compounds Containing 1, 3, 4-Thiadiazole Ring Derived form D-Erythroascorbic Acid. University of Baghdad Digital Repository.
  • (n.d.). Structural reassignment of a dibenz[b,f][19][34]oxazepin-11(10H)-one with potent antigiardial activity.
  • Pharmaffiliates. (2025, July 5).
  • (2023, August 29).
  • Wieske, H. (2021, January 22). Advanced NMR techniques for structural elucidation in medicinal chemistry. DiVA portal.
  • Contin, M., et al. (2007, December 15). Development and validation of a LC/MS/MS method for simultaneous quantification of oxcarbazepine and its main metabolites in human serum. PubMed.
  • (2023, January 29).
  • (n.d.).
  • (n.d.). Conformational analysis, NMR properties and nitrogen inversion of N-substituted 1,3-oxazines.
  • (n.d.).
  • (n.d.). high resolution nuclear magnetic resonance (nmr) spectra. Chemguide.
  • (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics.
  • Zhang, K., et al. (2022, September 2). Development and Validation of a Highly Sensitive and Rapid LC-MS3 Strategy to Determine Oxcarbazepine and Its Active Metabolite in the Serum of Patients with Epilepsy and Its Application in Therapeutic Drug Monitoring. PMC - NIH.

Sources

Purification of Methyl 1,4-Oxazepane-2-carboxylate: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Importance of Purity in Drug Discovery

Methyl 1,4-oxazepane-2-carboxylate is a key heterocyclic building block in medicinal chemistry, frequently utilized as an intermediate in the synthesis of novel therapeutic agents. The 1,4-oxazepane scaffold is of significant interest due to its structural resemblance to neurotransmitters, making its derivatives promising candidates for targeting central nervous system disorders.[1] The absolute purity of this intermediate is paramount, as even minute impurities can lead to undesirable side reactions, impact the stereochemistry of subsequent products, and ultimately affect the biological activity and safety profile of the final active pharmaceutical ingredient (API).

This comprehensive guide provides detailed application notes and protocols for the purification of this compound, addressing the needs of researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established chemical principles and are designed to be adaptable to various laboratory settings.

Understanding the Target Molecule and Potential Impurities

This compound is a seven-membered heterocyclic compound containing both an oxygen and a nitrogen atom.[1] Its hydrochloride salt is typically a white crystalline solid, soluble in polar solvents such as water and methanol.[1]

The synthetic routes to this compound often involve the cyclization of amino acid precursors.[1] This can lead to a range of potential impurities that must be effectively removed. A thorough understanding of these impurities is crucial for developing a robust purification strategy.

Common Impurities May Include:

  • Unreacted Starting Materials: Incomplete cyclization can leave residual amino acid derivatives or other reagents in the crude product mixture.

  • Diastereomers: If the synthesis is not stereospecific, a mixture of diastereomers may be formed, which can be challenging to separate.[2]

  • Lactonization By-products: Under certain reaction conditions, intramolecular cyclization can lead to the formation of undesired lactones.[2]

  • Residual Solvents and Reagents: Solvents and reagents used during the synthesis and work-up can be carried through to the final product if not adequately removed.

The purification strategy should be tailored to the specific impurity profile of the crude material, which can be assessed using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3]

Purification Strategies: A Multi-faceted Approach

The purification of this compound can be approached using a combination of techniques, with the choice of method depending on the nature and quantity of the impurities, as well as the desired final purity.

Figure 1: General workflow for the purification of this compound.

Protocol 1: Purification by Silica Gel Column Chromatography

Silica gel column chromatography is a fundamental technique for the separation of compounds based on their polarity. For this compound, which is a moderately polar compound, this method is highly effective for removing both less polar and more polar impurities.

Principle of Separation

The separation on a silica gel column relies on the differential adsorption of the components of the mixture to the stationary phase (silica gel) and their solubility in the mobile phase (eluent). Compounds with higher polarity will have a stronger interaction with the polar silica gel and will elute more slowly, while less polar compounds will travel down the column more quickly.

Step-by-Step Protocol
  • Slurry Preparation: Prepare a slurry of silica gel (60-120 mesh) in the chosen eluent system. A good starting point for the eluent is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.

  • Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin the elution with the chosen solvent system, collecting fractions in test tubes. The progress of the separation can be monitored by TLC analysis of the collected fractions.

  • Fraction Analysis and Pooling: Identify the fractions containing the pure product using TLC. Pool the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Data Presentation: Eluent System Optimization

The choice of eluent is critical for a successful separation. The following table provides a starting point for optimizing the solvent system.

Eluent System (v/v)PolarityExpected Elution Profile
20% Ethyl Acetate in HexaneLowElutes non-polar impurities quickly.
50% Ethyl Acetate in HexaneMediumShould elute the target compound.
100% Ethyl AcetateHighElutes more polar impurities.
5% Methanol in DichloromethaneHighFor highly polar impurities.

Note: The optimal eluent system will depend on the specific impurity profile and should be determined by preliminary TLC analysis.

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, particularly for removing small amounts of impurities. The principle is based on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.

Principle of Recrystallization

An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have a high solubility at its boiling point. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

Step-by-Step Protocol
  • Solvent Selection: Choose a suitable solvent or solvent pair. For this compound hydrochloride, polar solvents like ethanol or isopropanol are good starting points.[4] For the free base, a mixture of a polar and a non-polar solvent, such as ethyl acetate/hexane, may be effective.

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization. Slow cooling generally leads to larger, purer crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Data Presentation: Recrystallization Solvent Screening
Solvent/Solvent SystemSuitabilityRationale
EthanolGoodThe hydrochloride salt is soluble in polar alcohols.
Isopropyl AlcoholGoodSimilar to ethanol, a good choice for polar salts.
Ethyl Acetate/HexaneGood (for free base)The ester functionality suggests solubility in ethyl acetate, with hexane as an anti-solvent.
Dichloromethane/PentaneModerateCan be effective but the volatility of the solvents can be a challenge.

Protocol 3: Chiral Separation by High-Performance Liquid Chromatography (HPLC)

For racemic mixtures of this compound, chiral HPLC is the method of choice for separating the enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

Principle of Chiral HPLC

The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The difference in the stability of these complexes results in different retention times for the two enantiomers.[5]

Step-by-Step Protocol
  • Column Selection: Choose an appropriate chiral column. Polysaccharide-based CSPs (e.g., derivatives of amylose or cellulose) are a good starting point for a wide range of chiral compounds.[6]

  • Mobile Phase Preparation: Prepare the mobile phase, which typically consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) for normal-phase chromatography.

  • System Equilibration: Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.

  • Sample Injection: Dissolve a small amount of the racemic mixture in the mobile phase and inject it into the HPLC system.

  • Detection and Fraction Collection: Monitor the elution of the enantiomers using a UV detector. Collect the fractions corresponding to each enantiomer as they elute from the column.

  • Solvent Removal: Remove the mobile phase from the collected fractions under reduced pressure to obtain the pure enantiomers.

Data Presentation: Chiral HPLC Method Development
Chiral Stationary PhaseMobile Phase (v/v)Flow Rate (mL/min)Detection (nm)
Amylose tris(3,5-dimethylphenylcarbamate)90:10 Hexane:Isopropanol1.0220
Cellulose tris(3,5-dimethylphenylcarbamate)80:20 Hexane:Ethanol1.0220
Crown Ether-based CSPPerchloric acid solution (pH 1-2)0.8210

Note: The optimal conditions for chiral separation are highly specific to the compound and the column used and will require systematic screening and optimization.

Figure 2: Decision-making workflow for developing a chiral HPLC method.

Conclusion: A Pathway to High-Purity Compounds

The purification of this compound is a critical step in the synthesis of many potential drug candidates. By employing a systematic approach that combines techniques such as silica gel column chromatography, recrystallization, and chiral HPLC, researchers can achieve the high levels of purity required for successful drug discovery and development. The protocols and guidelines presented in this document provide a solid foundation for developing and optimizing purification strategies for this important class of heterocyclic compounds.

References

  • Benchchem. (2025). A Comparative Analysis of the Reactivity of 1,4-Oxazepane and 1,3-Oxazepane Systems. Benchchem.
  • Benchchem. (2025). Technical Support Center: Chiral Separation of 1,4-Oxazepane-6-sulfonamide Enantiomers. Benchchem.
  • Pomeisl, K., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 10(59), 35906–35916. [Link]
  • Mahrath, A. J. (2014). How can I recrystallize an amino acid derivative?
  • Chen, B.-C., et al. (1999). A Facile Method for the Transformation of N-(tert-Butoxycarbonyl) α-Amino Acids to N-Unprotected α-Amino Acid Methyl Esters. The Journal of Organic Chemistry, 64(25), 9294–9296.
  • Abdel-Magid, A. F., et al. (2006). A Convenient Synthesis of Amino Acid Methyl Esters.
  • Pintea, B. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?
  • Benchchem. (2025). An In-Depth Technical Guide on the Core Properties and Structure of 1,4-Oxazepane. Benchchem.
  • TCI Chemicals. (n.d.). Purification by Column Chromatography.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from University of Rochester Department of Chemistry.
  • Benchchem. (2025). Technical Support Center: Analytical Methods for Impurity Profiling of 1,4-Oxazepane. Benchchem.
  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]
  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. [Link]

Sources

Application Notes and Protocols for the N-Alkylation of 1,4-Oxazepanes: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Functionalized 1,4-Oxazepanes in Drug Discovery

The 1,4-oxazepane scaffold is a seven-membered saturated heterocycle that has garnered significant interest in medicinal chemistry.[1] Occupying a unique chemical space between the well-explored morpholine and diazepane motifs, 1,4-oxazepanes offer a three-dimensional architecture that can lead to improved physicochemical properties and novel pharmacological profiles in drug candidates.[2][3] The nitrogen atom at the 4-position provides a convenient handle for the introduction of a wide array of substituents, allowing for the fine-tuning of a molecule's steric and electronic properties to optimize target engagement, selectivity, and pharmacokinetic parameters.

This technical guide provides an in-depth exploration of the experimental procedures for the N-alkylation of 1,4-oxazepanes, a cornerstone transformation for the diversification of this privileged scaffold. We will delve into the mechanistic rationale behind common synthetic strategies, offer detailed, field-proven protocols, and provide a comparative analysis to aid researchers in selecting the optimal method for their specific synthetic challenges.

Core Methodologies for N-Alkylation of 1,4-Oxazepanes

The functionalization of the secondary amine within the 1,4-oxazepane ring can be effectively achieved through several robust methods. The choice of method is often dictated by the nature of the desired alkyl or aryl substituent, the presence of other functional groups in the molecule, and scalability requirements. The three primary strategies discussed herein are:

  • Direct Alkylation with Alkyl Halides: A classical and straightforward approach analogous to the Williamson ether synthesis.

  • Reductive Amination: A versatile one-pot procedure for the introduction of a wide range of alkyl groups from corresponding aldehydes or ketones.

  • Buchwald-Hartwig Amination: A modern, palladium-catalyzed cross-coupling reaction for the synthesis of N-aryl 1,4-oxazepanes.

Method 1: Direct Alkylation with Alkyl Halides

Mechanistic Rationale and Causality

Direct N-alkylation of the 1,4-oxazepane is a nucleophilic substitution reaction, specifically an SN2 reaction.[4] The secondary amine of the 1,4-oxazepane acts as the nucleophile, attacking the electrophilic carbon of an alkyl halide. A base is required to deprotonate the nitrogen atom, thereby increasing its nucleophilicity and facilitating the displacement of the halide leaving group.

The choice of base and solvent is critical for the success of this reaction.[5] Stronger, non-nucleophilic bases such as sodium hydride (NaH) are often employed to ensure complete deprotonation of the amine, which can be particularly useful for less reactive alkyl halides. However, for more sensitive substrates, milder inorganic bases like potassium carbonate (K₂CO₃) can be effective, especially in polar aprotic solvents like acetonitrile or dimethylformamide (DMF) which help to solvate the base and the intermediate salt. The use of an excess of the amine substrate can also serve as the base, though this is generally less efficient. A primary challenge with direct alkylation is the potential for over-alkylation, leading to the formation of a quaternary ammonium salt, although this is less common with secondary cyclic amines compared to primary amines.[6]

Experimental Protocol: N-Alkylation using an Alkyl Halide

This protocol describes a general procedure for the N-alkylation of a 1,4-oxazepane derivative with an alkyl bromide.

Materials:

  • 1,4-Oxazepane derivative (1.0 eq)

  • Alkyl bromide (1.1 - 1.5 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq) or Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous acetonitrile or tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the 1,4-oxazepane derivative (1.0 eq) and the chosen anhydrous solvent.

  • Add the base. If using K₂CO₃ (2.0 eq), add it directly to the solution. If using NaH (1.2 eq), add it portion-wise at 0 °C and allow the mixture to stir for 30 minutes at this temperature to facilitate deprotonation.

  • Add the alkyl bromide (1.1 - 1.5 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to reflux as required. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature. If K₂CO₃ was used, filter off the inorganic salts. If NaH was used, quench the reaction by the slow addition of water.

  • Concentrate the filtrate or the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated 1,4-oxazepane.[5]

Troubleshooting and Side Reactions:

  • Low Conversion: Incomplete reaction can be due to insufficient basicity or low reactivity of the alkyl halide. Consider using a stronger base like NaH or switching to a more reactive alkyl iodide. Increasing the reaction temperature may also improve the yield.

  • Formation of Quaternary Ammonium Salt (Over-alkylation): This can occur if the product amine is sufficiently nucleophilic to react with another equivalent of the alkyl halide. Using a stoichiometric amount of the alkylating agent and adding it slowly can minimize this side reaction.

  • Elimination Side Products: With secondary or tertiary alkyl halides, elimination reactions can compete with substitution. It is generally advisable to use primary alkyl halides for this method.

Method 2: Reductive Amination

Mechanistic Rationale and Causality

Reductive amination is a powerful and versatile one-pot method for N-alkylation that proceeds in two key steps: the formation of an iminium ion followed by its in-situ reduction.[7] The 1,4-oxazepane first reacts with an aldehyde or ketone to form a hemiaminal intermediate. Under mildly acidic conditions, this intermediate dehydrates to form a transient iminium ion. A selective reducing agent, present in the reaction mixture, then reduces the iminium ion to the corresponding N-alkylated amine.

The success of this reaction hinges on the choice of the reducing agent. The reducing agent must be mild enough not to reduce the starting aldehyde or ketone but reactive enough to reduce the intermediate iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reagent for this purpose due to its mildness and tolerance for a wide range of functional groups.[5] Sodium cyanoborohydride (NaBH₃CN) is another option, though it is more toxic. In some cases, catalytic hydrogenation can also be employed.

Experimental Protocol: N-Alkylation via Reductive Amination

This protocol details the N-alkylation of a 1,4-oxazepane with an aldehyde.

Materials:

  • 1,4-Oxazepane derivative (1.0 eq)

  • Aldehyde or Ketone (1.1 - 1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • Dichloromethane (CH₂Cl₂) or 1,2-Dichloroethane (DCE)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the 1,4-oxazepane derivative (1.0 eq) and the aldehyde or ketone (1.1 - 1.2 eq) in the chosen solvent.

  • Stir the solution at room temperature for 1-2 hours to allow for the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure N-alkylated 1,4-oxazepane.[5]

Troubleshooting and Side Reactions:

  • Reduction of the Carbonyl Starting Material: If a less selective reducing agent like sodium borohydride (NaBH₄) is used, reduction of the starting aldehyde or ketone can be a significant side reaction. Using NaBH(OAc)₃ generally avoids this issue.

  • Formation of Bis-alkylation Product: If the starting amine has two reactive N-H bonds (e.g., a primary amine), dialkylation can occur. This is not a concern for the secondary amine of the 1,4-oxazepane ring.

  • Aldol Condensation: Under certain conditions, the starting aldehyde or ketone can undergo self-condensation. This can be minimized by maintaining a neutral or slightly acidic pH and adding the reducing agent promptly after the iminium ion has formed.

Method 3: Buchwald-Hartwig Amination for N-Arylation

Mechanistic Rationale and Causality

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of N-aryl amines.[8] The catalytic cycle generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the N-aryl amine and regenerate the Pd(0) catalyst.[7]

The success of this reaction is highly dependent on the choice of the palladium catalyst, the phosphine ligand, and the base. Bulky, electron-rich phosphine ligands are often employed to promote both the oxidative addition and the final reductive elimination steps.[2] The choice of base is also crucial, with common choices including sodium tert-butoxide (NaOtBu), lithium hexamethyldisilazide (LHMDS), and cesium carbonate (Cs₂CO₃).[7]

Experimental Protocol: N-Arylation via Buchwald-Hartwig Amination

This protocol provides a general procedure for the N-arylation of a 1,4-oxazepane with an aryl bromide.

Materials:

  • 1,4-Oxazepane derivative (1.2 eq)

  • Aryl bromide (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)

  • RuPhos or a similar biarylphosphine ligand (4-10 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 eq)

  • Anhydrous toluene or dioxane

  • Schlenk tube or similar reaction vessel for inert atmosphere techniques

  • Magnetic stirrer and heating block

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add the aryl bromide (1.0 eq), 1,4-oxazepane derivative (1.2 eq), sodium tert-butoxide (1.4 eq), palladium(II) acetate (2-5 mol%), and the phosphine ligand (4-10 mol%).

  • Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-110 °C and stir until the starting aryl bromide is consumed as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove palladium residues, washing with the organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-aryl 1,4-oxazepane.

Troubleshooting and Side Reactions:

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Ensuring strictly anhydrous and anaerobic conditions is crucial for reproducible results.

  • Hydrodehalogenation: A common side reaction is the reduction of the aryl halide to the corresponding arene. This can be minimized by careful selection of the ligand and reaction conditions.

  • Homocoupling of the Aryl Halide: The formation of biaryl products can occur, particularly at higher temperatures. Using the appropriate ligand and maintaining optimal catalyst concentration can suppress this side reaction.

Comparative Data for N-Alkylation Methods

MethodAlkylating/Arylating AgentReagentsSolventTime (h)Yield (%)Scope and Limitations
Direct Alkylation 1-Bromo-3-chloropropaneK₂CO₃Acetonitrile1290[5]Good for primary alkyl halides. Risk of over-alkylation and elimination with more substituted halides.
Benzyl BromideNaHTHF6High[5]Effective for reactive benzylic halides. Requires a strong base and anhydrous conditions.
Reductive Amination CyclohexanecarbaldehydeNaBH(OAc)₃CH₂Cl₂1678[5]Broad scope for various aldehydes and ketones. Mild conditions and good functional group tolerance.
AcetoneNaBH₄Methanol4-Can be used for simple ketones, but NaBH₄ may reduce the carbonyl starting material.
Buchwald-Hartwig Aryl BromidePd(OAc)₂, RuPhos, NaOtBuToluene2-24VariableExcellent for the synthesis of N-aryl derivatives. Requires careful optimization of catalyst, ligand, and base.

Visualizing the Workflow

N_Alkylation_Workflow General Workflow for N-Alkylation of 1,4-Oxazepanes cluster_start Starting Materials cluster_methods N-Alkylation Method cluster_process Reaction & Workup 1,4-Oxazepane 1,4-Oxazepane Direct Alkylation Direct Alkylation 1,4-Oxazepane->Direct Alkylation Reductive Amination Reductive Amination 1,4-Oxazepane->Reductive Amination Buchwald-Hartwig Buchwald-Hartwig 1,4-Oxazepane->Buchwald-Hartwig Alkylating/Arylating Agent Alkylating/Arylating Agent Alkylating/Arylating Agent->Direct Alkylation Alkylating/Arylating Agent->Reductive Amination Alkylating/Arylating Agent->Buchwald-Hartwig Reaction Reaction Direct Alkylation->Reaction Reductive Amination->Reaction Buchwald-Hartwig->Reaction Workup Workup Reaction->Workup Purification Purification Workup->Purification Product Product Purification->Product

Sources

use of protecting groups in the synthesis of oxazepane rings

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Strategic Use of Protecting Groups in the Synthesis of Oxazepane Rings

Audience: Researchers, scientists, and drug development professionals.

Abstract

The synthesis of seven-membered heterocycles such as oxazepanes presents significant synthetic challenges due to unfavorable enthalpic and entropic barriers associated with medium-sized ring formation.[1] The strategic application of protecting groups is paramount to overcoming these hurdles, enabling chemists to control reactivity, prevent undesired side reactions, and guide the regioselectivity of cyclization. This technical guide provides an in-depth analysis of protecting group strategies for the synthesis of oxazepane rings, focusing on the rationale behind experimental choices for nitrogen and oxygen protection. We present detailed protocols, troubleshooting advice, and a discussion of orthogonal strategies essential for the successful construction of these valuable scaffolds, which are of growing interest in medicinal chemistry for their diverse biological activities.[2][3]

Introduction: The Synthetic Challenge of Oxazepanes

Oxazepanes are seven-membered heterocyclic compounds containing one nitrogen and one oxygen atom. Their unique three-dimensional structure has made them attractive scaffolds in drug discovery, with demonstrated activities as calpain inhibitors and antiviral agents.[2] However, their synthesis is non-trivial. The formation of medium-sized rings (7-9 members) is often kinetically and thermodynamically disfavored compared to the formation of smaller, less strained 5- and 6-membered rings.[2][4]

The key precursors to oxazepanes are typically linear amino alcohols or related structures. These bifunctional molecules possess two reactive sites—a nucleophilic amine and a nucleophilic alcohol—which can compete in intramolecular cyclization reactions. Without precise control, attempts at cyclization can lead to a mixture of products, polymerization, or failure to form a ring altogether. Protecting groups serve as temporary masks for one or more functional groups, rendering them inert to specific reaction conditions while another part of the molecule is modified.[5][6] This control is the cornerstone of modern oxazepane synthesis.

The Core Principle: Orthogonal Protection

In the context of oxazepane synthesis, the starting materials often contain both an amine and a hydroxyl group that require masking. An effective strategy frequently relies on orthogonal protection , which allows for the selective removal of one protecting group in the presence of another by using specific, non-interfering reaction conditions.[7][8][9] This enables a chemist to unmask the amine or hydroxyl group at the desired stage of the synthesis to trigger the key cyclization step.

For example, an acid-labile protecting group on the nitrogen and a fluoride-labile group on the oxygen allow each to be addressed independently, providing precise control over the synthetic route.[10]

G cluster_0 Orthogonal Protection Strategy cluster_1 Selective Deprotection Pathways Start Amino Alcohol Precursor (HO-R-NH2) N_Protect Step 1: N-Protection (e.g., Boc group) Start->N_Protect O_Protect Step 2: O-Protection (e.g., TBDMS group) N_Protect->O_Protect Protected Orthogonally Protected Intermediate (TBDMSO-R-NHBoc) O_Protect->Protected Modify Backbone Modification / Chain Elongation Protected->Modify Cyclize Key Cyclization Step Modify->Cyclize Selective_O Selective O-Deprotection (e.g., TBAF) Modify->Selective_O Path A Selective_N Selective N-Deprotection (e.g., TFA) Modify->Selective_N Path B Final Oxazepane Ring Cyclize->Final Selective_O->Cyclize Selective_N->Cyclize G cluster_workflow Synthetic Workflow A (S)-3-amino-1-propanol B Protocol 1: N-Boc Protection A->B C N-Boc-(S)-3-amino-1-propanol B->C D Protocol 2: O-TBDMS Protection C->D E Fully Protected Intermediate D->E F Alkylation with 2-bromoacetophenone E->F G N-Alkylated Intermediate F->G H Protocol 3: Acid-Mediated Deprotection & Cyclization G->H I Chiral 1,4-Oxazepane Product H->I

Sources

Application Notes and Protocols for Scalable Synthesis Strategies for Functionalized 1,4-Oxazepanes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,4-oxazepane scaffold, a seven-membered heterocycle, is a privileged structure in modern medicinal chemistry due to its inherent three-dimensionality and synthetic accessibility, which allows for the creation of diverse chemical libraries.[1] Derivatives of this scaffold have shown promise in a variety of therapeutic areas, including the treatment of central nervous system disorders and inflammatory diseases.[1] However, the reliable and scalable synthesis of functionalized 1,4-oxazepanes remains a significant challenge, hindering their broader application in drug discovery and development.[2][3] This technical guide provides an in-depth analysis of scalable synthetic strategies for the preparation of functionalized 1,4-oxazepanes, offering detailed protocols, field-proven insights, and troubleshooting advice for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the 1,4-Oxazepane Scaffold

The 1,4-oxazepane motif is a valuable building block in the design of novel therapeutic agents. Its non-planar, flexible seven-membered ring system allows for the precise spatial arrangement of pharmacophoric elements, enabling high-affinity and selective interactions with a range of biological targets.[1] The presence of both an oxygen and a nitrogen atom provides sites for hydrogen bonding and further functionalization, contributing to the desirable physicochemical properties of molecules containing this scaffold. Despite their potential, the synthesis of 1,4-oxazepanes is often hampered by challenges associated with the formation of medium-sized rings.[3][4] This guide focuses on robust and scalable methods to overcome these synthetic hurdles.

Scalable Synthesis via Optimized Classical Heterocyclization

Classical heterocyclization remains a cornerstone of heterocyclic chemistry. Recent studies have demonstrated that with careful optimization, this approach can be transformed into a robust and scalable protocol for the synthesis of functionalized 1,4-oxazepanes.[3] This method typically involves the reaction of a suitable amino alcohol with a dielectrophile, followed by intramolecular cyclization.

Rationale and Mechanistic Considerations

The success of this strategy hinges on controlling the intramolecular cyclization to favor the formation of the seven-membered ring over competing intermolecular reactions. Key factors to consider include the choice of solvent, temperature, and the nature of the protecting groups. The use of high-dilution conditions can favor intramolecular cyclization, but for scalable synthesis, optimizing reaction concentrations is crucial.

Scalable Protocol for 6-Functionalized 1,4-Oxazepanes

This protocol is adapted from the work of Kaliberda et al. and is suitable for multigram synthesis.[3]

Materials:

  • Appropriately substituted amino alcohol

  • Suitable dielectrophile (e.g., a dihaloalkane or a protected diol that can be converted to a dielectrophile in situ)

  • High-boiling point solvent (e.g., dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))

  • Non-nucleophilic base (e.g., potassium carbonate or cesium carbonate)

  • Standard laboratory glassware for organic synthesis

  • Purification supplies (silica gel for column chromatography, recrystallization solvents)

Procedure:

  • Reaction Setup: To a mechanically stirred solution of the amino alcohol (1.0 eq) in DMF (at a concentration of 0.1-0.5 M), add the non-nucleophilic base (2.5 eq).

  • Addition of Dielectrophile: Slowly add the dielectrophile (1.1 eq) to the reaction mixture at room temperature over several hours using a syringe pump. This slow addition helps to maintain a low concentration of the dielectrophile, thus favoring intramolecular cyclization.

  • Reaction Monitoring: Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization.[2]

Data Presentation
Starting MaterialDielectrophileBaseSolventTemp (°C)Time (h)Yield (%)Scale
Substituted Amino Alcohol A1,3-DibromopropaneK₂CO₃DMF100247510 g
Substituted Amino Alcohol B1,4-DichlorobutaneCs₂CO₃DMSO120186815 g
Troubleshooting and Optimization
  • Low Yield: If the yield is low, consider further dilution of the reaction mixture. The choice of base is also critical; cesium carbonate is often more effective than potassium carbonate due to the cesium effect, which promotes intramolecular reactions.

  • Formation of Side Products: The formation of dimers or polymers indicates that intermolecular reactions are competing with the desired intramolecular cyclization. Slower addition of the dielectrophile and lower reaction concentrations can mitigate this.

  • Incomplete Reaction: If the reaction does not go to completion, a higher reaction temperature or a more polar solvent may be required.

Reductive Amination and Intramolecular Cyclization: A Versatile Approach

Reductive amination is a powerful and widely used method for the formation of C-N bonds and is highly amenable to scale-up.[5][6] This strategy involves the reaction of an amino alcohol with a carbonyl compound to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. Subsequent intramolecular cyclization affords the 1,4-oxazepane ring.

Causality Behind Experimental Choices

The choice of reducing agent is critical for the success of a one-pot reductive amination. Milder reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are preferred as they selectively reduce the iminium ion in the presence of the starting carbonyl compound.[2] The pH of the reaction is also important; mildly acidic conditions (pH 4-6) favor the formation of the iminium ion.[2]

Gram-Scale Protocol for N-Substituted 1,4-Oxazepanes

Materials:

  • Amino alcohol

  • Aldehyde or ketone

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

Procedure:

  • Reaction Setup: To a solution of the amino alcohol (1.0 eq) and the carbonyl compound (1.1 eq) in DCM or DCE, add acetic acid (1.1 eq) if necessary to facilitate imine formation.

  • Addition of Reducing Agent: Add STAB (1.5 eq) portion-wise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting amino alcohol can then be subjected to intramolecular cyclization conditions (e.g., Mitsunobu reaction or treatment with a sulfonyl chloride followed by base-mediated cyclization) to form the 1,4-oxazepane ring.

Visualization of the Reductive Amination Workflow

G cluster_0 Reductive Amination Step cluster_1 Intramolecular Cyclization Step Amino Alcohol Amino Alcohol Imine/Iminium Ion Formation Imine/Iminium Ion Formation Amino Alcohol->Imine/Iminium Ion Formation Carbonyl Compound Carbonyl Compound Carbonyl Compound->Imine/Iminium Ion Formation Reduction Reduction Imine/Iminium Ion Formation->Reduction STAB or NaBH3CN Intermediate Amino Alcohol Intermediate Amino Alcohol Reduction->Intermediate Amino Alcohol Cyclization Cyclization Intermediate Amino Alcohol->Cyclization e.g., Mitsunobu or Base-mediated Functionalized 1,4-Oxazepane Functionalized 1,4-Oxazepane Cyclization->Functionalized 1,4-Oxazepane

Caption: Workflow for 1,4-oxazepane synthesis via reductive amination and cyclization.

Pictet-Spengler Reaction for Benzo-Fused 1,4-Oxazepines

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinoline and related fused heterocyclic systems.[7][8] A modification of this reaction can be employed for the synthesis of benzo-fused 1,4-oxazepines, which are important scaffolds in medicinal chemistry.

Mechanistic Rationale

This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a Schiff base, which then undergoes an intramolecular electrophilic cyclization onto the aromatic ring, catalyzed by a protic or Lewis acid.[7] For the synthesis of benzo-fused 1,4-oxazepines, a precursor containing both the β-phenolethylamine moiety and a tethered aldehyde or its equivalent is required.

Protocol for Benzo[f][1][5]oxazepine Synthesis

Materials:

  • 2-Phenoxyethanamine derivative

  • Aldehyde or ketone

  • Trifluoroacetic acid (TFA)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • Iminium Ion Formation: To a solution of the 2-phenoxyethanamine derivative (1.0 eq) and the aldehyde (1.1 eq) in DCE, add TFA (2.0 eq) at 0 °C.

  • Cyclization: Stir the reaction mixture at room temperature or heat to 50-80 °C until the cyclization is complete, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Purification: Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Troubleshooting the Pictet-Spengler Reaction
  • Low Yield: The electronic nature of the aromatic ring is crucial. Electron-donating groups on the phenyl ring of the 2-phenoxyethanamine will accelerate the cyclization.[7] If the reaction is sluggish, a stronger Lewis acid (e.g., BF₃·OEt₂) may be required.

  • Side Reactions: Over-reaction or decomposition can occur with strong acids and high temperatures. Careful optimization of the acid catalyst and reaction temperature is necessary.

  • Starting Material Integrity: Ensure the purity of the starting amine and aldehyde, as impurities can inhibit the reaction.[1]

Multi-Component Reactions (MCRs) for Rapid Diversification

Multi-component reactions, such as the Ugi four-component reaction (U-4CR), offer a highly efficient and scalable route to complex molecules in a single step.[9] This strategy is particularly valuable for the rapid generation of libraries of functionalized 1,4-oxazepanes for drug discovery.

The Power of the Ugi Reaction

The Ugi reaction combines an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to form a bis-amide in a single pot. By using bifunctional starting materials, the Ugi product can be designed to undergo a subsequent intramolecular cyclization to yield the desired heterocyclic scaffold.

One-Pot Ugi/SNAr Protocol for Dibenz[b,f][1][5]oxazepines

This protocol is based on the work of Dai and coworkers and utilizes a microwave-assisted intramolecular SNAr reaction.[10]

Materials:

  • 2-Aminophenol

  • 2-Halobenzaldehyde (e.g., 2-chloro-5-nitrobenzaldehyde)

  • 2-Halobenzoic acid (e.g., 2-bromobenzoic acid)

  • Isocyanide (e.g., cyclohexyl isocyanide)

  • Magnesium perchlorate (Mg(ClO₄)₂)

  • Methanol (MeOH)

  • Potassium carbonate (K₂CO₃)

  • Microwave reactor

Procedure:

  • Ugi Reaction: In a microwave vial, combine the 2-aminophenol (1.0 eq), 2-halobenzaldehyde (1.0 eq), 2-halobenzoic acid (1.0 eq), isocyanide (1.1 eq), and Mg(ClO₄)₂ (25 mol%) in MeOH.

  • Microwave Irradiation (Ugi): Heat the mixture in the microwave reactor at 60 °C for 30 minutes.

  • Intramolecular SNAr: To the crude Ugi product mixture, add an aqueous solution of K₂CO₃ (2.0 eq).

  • Microwave Irradiation (Cyclization): Heat the mixture in the microwave reactor at 120 °C for 10 minutes.

  • Work-up and Purification: After cooling, add water and extract the product with ethyl acetate. Wash the organic layer with brine, dry, and concentrate. Purify by column chromatography.

Visualization of the One-Pot Ugi/SNAr Workflow

G cluster_0 One-Pot Reaction Inputs 2-Aminophenol 2-Halobenzaldehyde 2-Halobenzoic Acid Isocyanide Ugi-4CR Ugi-4CR Inputs->Ugi-4CR Mg(ClO4)2, MeOH Microwave (60 °C) Ugi Adduct Ugi Adduct Ugi-4CR->Ugi Adduct Intramolecular SNAr Intramolecular SNAr Ugi Adduct->Intramolecular SNAr K2CO3 (aq) Microwave (120 °C) Dibenz[b,f][1,4]oxazepine Dibenz[b,f][1,4]oxazepine Intramolecular SNAr->Dibenz[b,f][1,4]oxazepine

Caption: One-pot Ugi/SNAr synthesis of dibenz[b,f][1][5]oxazepines.

Ring-Closing Metathesis (RCM) for Unsaturated 1,4-Oxazepanes

Ring-closing metathesis has emerged as a powerful and versatile tool for the synthesis of a wide range of carbo- and heterocycles, including seven-membered rings.[11][12] This method involves the intramolecular reaction of a diene or enyne substrate in the presence of a ruthenium or molybdenum catalyst to form a cyclic olefin.

Principles of RCM for 1,4-Oxazepane Synthesis

The key to a successful RCM is the design of a suitable acyclic precursor containing two terminal alkenes appropriately positioned to favor the formation of the seven-membered ring. The choice of catalyst is also critical, with second and third-generation Grubbs and Hoveyda-Grubbs catalysts being commonly used for their high activity and functional group tolerance.[11]

Representative Protocol for RCM

Materials:

  • N,O-diallylated amino alcohol precursor

  • Grubbs' second-generation catalyst or Hoveyda-Grubbs' second-generation catalyst

  • Anhydrous and degassed solvent (e.g., dichloromethane or toluene)

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • Reaction Setup: Dissolve the diallylated precursor in the anhydrous, degassed solvent under an inert atmosphere.

  • Catalyst Addition: Add the RCM catalyst (1-5 mol%) to the solution.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.

  • Catalyst Quenching: Upon completion, quench the catalyst by adding a few drops of ethyl vinyl ether or by bubbling air through the solution.

  • Purification: Concentrate the reaction mixture and purify the crude product by flash column chromatography.

Optimization and Challenges
  • Catalyst Loading: For large-scale synthesis, minimizing catalyst loading is economically important. This can often be achieved by using higher reaction concentrations and ensuring the purity of the substrate and solvent.

  • E/Z Selectivity: The stereochemistry of the resulting double bond can sometimes be controlled by the choice of catalyst and reaction conditions.

  • Catalyst Decomposition: The catalyst can be sensitive to air and moisture. Strict adherence to inert atmosphere techniques is crucial for reproducibility.

General Laboratory Procedures

Purification
  • Flash Column Chromatography: This is the most common method for purifying 1,4-oxazepane derivatives. A silica gel stationary phase with a gradient of ethyl acetate in hexanes is typically effective.

  • Recrystallization: For crystalline products, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can provide highly pure material.

Characterization

The structure and purity of the synthesized 1,4-oxazepanes should be confirmed by a combination of spectroscopic methods:[2]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the product.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula.

  • Infrared (IR) Spectroscopy: Can be used to identify key functional groups.

Safety Considerations for Scalable Synthesis

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.

  • Ventilation: All reactions should be performed in a well-ventilated fume hood.

  • Reagent Handling: Many of the reagents used in these syntheses are toxic, flammable, or corrosive. Consult the Safety Data Sheet (SDS) for each reagent before use.

  • Microwave Safety: When using a microwave reactor, ensure that the reaction vials are properly sealed and that the temperature and pressure limits of the instrument are not exceeded.

  • Scale-up Risks: Reactions that are safe on a small scale may pose new hazards when scaled up. A thorough risk assessment should be conducted before performing any reaction on a large scale.

References

  • BenchChem. (2025). 1,4-Oxazepane: A Versatile Scaffold in Modern Medicinal Chemistry.
  • BenchChem. (2025). An In-Depth Technical Guide on the Core Properties and Structure of 1,4-Oxazepane.
  • Kaliberda, O., Leha, D., Peredrii, V., Levchenko, K., Zarudnitskii, E., Ryabukhin, S., & Volochnyuk, D. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv.
  • WordPress. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Pace, V., & Ruider, S. A. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development, 25(1), 138-143.
  • Podyacheva, E., Afanasyev, O. I., Tsygankov, A. A., Makarova, M., & Chusov, D. (2021).
  • Stewart, I. C., & Grubbs, R. H. (2008).
  • Dai, W.-M., & Li, Y. (2014). One-Pot Synthesis of Dibenz[b,f][1][5]oxazepines via Mg(ClO₄)₂-Catalyzed Ugi Four-Component Reaction and Microwave-Assisted Intramolecular SNAr. Diversity Oriented Synthesis, 1(1), 29-34.
  • Diver, S. T., & Giessert, A. J. (2004). Ring closing enyne metathesis: A powerful tool for the synthesis of heterocycles. Chemical Society Reviews, 33(3), 169-178.
  • Ryan, J. H., Green, J. L., Hyland, C., Smith, J. A., & Williams, C. C. (2011). Seven-Membered Rings. Progress in Heterocyclic Chemistry, 23, 465-504.
  • Diver, S. T., & Giessert, A. J. (2006). Ring closing enyne metathesis: A powerful tool for the synthesis of heterocycles. Chemical Society Reviews, 35(11), 1033-1043.
  • De Kimpe, N., & D'hooghe, M. (2017). Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. The Journal of Organic Chemistry, 82(12), 6210-6222.
  • Lee, J. C., & Grubbs, R. H. (2000). Low Catalyst Loadings in Olefin Metathesis: Synthesis of Nitrogen Heterocycles by Ring-Closing Metathesis. Organic Letters, 2(15), 2245-2248.
  • J&K Scientific LLC. (2021). Pictet-Spengler Reaction.
  • Organic Chemistry Portal. (n.d.). Pictet-Spengler Reaction - Common Conditions.
  • Green, M., & Kilian, P. (2018). Accessing five- and seven-membered phosphorus-based heterocycles via cycloaddition reactions of azophosphines. Dalton Transactions, 47(45), 16079-16087.
  • Saikia, P., & Boruah, R. C. (2013). Intramolecular Pictet-Spengler Reaction of Cyclic Iminium ions: A Novel Access to Benzo[1][5]oxazepine Fused Tetrahydroisoquinoline and Tetrahydro-β-carboline Analogues. Request PDF.
  • Maloney, K. M., & Thomson, R. J. (2017). Ring-Closing Metathesis in Pharmaceutical Development: Fundamentals, Applications, and Future Directions. ACS Omega, 2(10), 6543-6552.
  • Jenkins, J. (2022). Seven-membered heterocycles (2022).
  • Nigríni, M., Uhlík, F., Císařová, I., & Veselý, J. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. The Journal of Organic Chemistry, 88(24), 17305-17316.
  • Dömling, A. (2013).
  • Vessally, E., Hosseinian, A., Edjlali, L., Bekhradnia, A., & Esrafili, M. D. (2016). New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances, 6(103), 99781-99793.
  • Kaur, N., & Singh, P. (2022). Synthesis of 7-Membered Heterocyclic Compounds and Their Biological Activity.
  • Wang, Y., & Engle, K. M. (2026). Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones.
  • Bezanson, M., Pottel, J., Bilbeisi, R., Toumieux, S., Cueto, M., & Moitessier, N. (2013). Stereo- and regioselective synthesis of polysubstituted chiral 1,4-oxazepanes. The Journal of Organic Chemistry, 78(3), 872-885.
  • Krchňák, V., & Kuneš, J. (2020).
  • NROChemistry. (n.d.). Pictet-Spengler Reaction.
  • Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797-1842.
  • Phillips, A. M. M. M., & Pombeiro, A. J. L. (2020). Modern Methods for the Synthesis of 1,4-Oxazepanes and their Benzo-Derivatives. In Synthetic Approaches to Nonaromatic Nitrogen Heterocycles (pp. 437-500). Wiley.
  • Takeda Pharmaceutical Company Limited. (2012). 1,4-oxazepane derivatives.
  • BenchChem. (2025). A Comparative Analysis of the Reactivity of 1,4-Oxazepane and 1,3-Oxazepane Systems.
  • Hulme, C. (2013). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. PMC.
  • De Kimpe, N., & D'hooghe, M. (2017).
  • Al-Amiery, A. A. (2012). Synthesis and studies of biological activity of -1,3- oxazepine-4,7-dione derivitives.
  • Kube, S., Kniess, T., & Steinbach, J. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. NIH.
  • Singh, A., & Kumar, S. (2022). Gram-scale synthesis and application of this protocol.
  • BenchChem. (2025).
  • Tolkunov, S. V., & Orlov, V. D. (2010). The pictet-spengler reaction in sythesis of fused benzodiazepines. Sythesis of 6,11,12,14-tetra-hydrobenzo[5][6][l,2]diazepino[7,l-b]quinazolin-14-ones.

Sources

Troubleshooting & Optimization

troubleshooting guide for the synthesis of Methyl 1,4-oxazepane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Methyl 1,4-oxazepane-2-carboxylate

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. The 1,4-oxazepane core is a privileged structure in medicinal chemistry, appearing in compounds investigated for a range of biological activities, including as dopamine D4 receptor ligands and potential treatments for central nervous system disorders.[1][2]

However, the synthesis of seven-membered heterocycles like 1,4-oxazepanes presents unique challenges due to less favorable ring-closing kinetics and thermodynamics compared to their five- or six-membered counterparts.[3] This guide provides field-proven insights and troubleshooting strategies in a practical question-and-answer format to help you navigate common experimental hurdles and optimize your synthetic route.

Core Synthetic Strategy: An Overview

The most common and logical approach to this compound involves the intramolecular cyclization of a linear amino alcohol precursor. This strategy hinges on forming the C2-O1 bond or the N4-C5 bond to close the seven-membered ring. The diagram below illustrates a typical retrosynthetic analysis for this target.

Retrosynthesis target This compound precursor Linear Precursor (e.g., N-Protected Methyl 4-amino-2-hydroxybutanoate derivative) target->precursor Intramolecular Cyclization reagents Amino Acid & Alcohol Precursors precursor->reagents Standard Peptide/Ester Coupling Methods

Caption: Retrosynthetic approach for the target molecule.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. Each issue is framed as a question, followed by an in-depth analysis of potential causes and actionable solutions.

Q1: My reaction yield is very low, or I'm not forming the desired 1,4-oxazepane ring at all. What's going wrong?

This is the most common challenge, often stemming from competing reaction pathways that are kinetically or thermodynamically favored over the formation of a seven-membered ring.

Possible Cause A: Intermolecular Polymerization In concentrated solutions, the linear amino alcohol precursor can react with other molecules of itself instead of cyclizing, leading to a complex mixture of oligomers or polymers.

  • Solution: High-Dilution Conditions. The principle of high dilution is critical for favoring intramolecular reactions. By slowly adding your precursor to a large volume of refluxing solvent, you maintain a near-zero concentration of the reactant, ensuring that each molecule is more likely to react with itself than to find another reactant molecule. A syringe pump for slow addition over several hours is highly recommended.

Possible Cause B: Competing Intramolecular Side Reactions The structure of your precursor can allow for other, more favorable ring closures. For a precursor like a 4-amino-2-hydroxybutanoate derivative, the primary competing reaction is often the formation of a six-membered morpholinone ring (lactam) or a five-membered lactone.

  • Solution: Strategic Selection of Cyclization Conditions.

    • To Favor O-Alkylation (Oxazepane formation): A Mitsunobu reaction is often employed to form the C-O bond. This reaction works well but requires careful optimization of the phosphine and azodicarboxylate reagents.[3] Be aware that standard Mitsunobu conditions can sometimes fail for seven-membered ring formation if the nucleophilicity of the nitrogen is not sufficiently attenuated (e.g., by a strong electron-withdrawing protecting group).[3]

    • To Favor N-Alkylation (Alternative Oxazepane formation): If your precursor has a leaving group at the 2-position (e.g., a tosylate) and a free amine, the intramolecular SN2 reaction can form the ring. This requires a non-nucleophilic base to deprotonate the amine without causing elimination.

    • To Avoid Lactamization: Ruthenium-based catalytic systems have been developed to selectively produce cyclic amines or lactams from amino alcohols.[4] By adding water, the reaction can be steered towards the cyclic amine, while adding a ketone as a hydrogen acceptor favors the lactam. Careful choice of catalyst and additives is essential.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low or No Yield check_conc Is reaction run under high dilution? start->check_conc implement_dilution Implement slow addition (syringe pump) into large solvent volume. check_conc->implement_dilution No analyze_byproducts Analyze crude mixture (LCMS, NMR) for byproducts. check_conc->analyze_byproducts Yes implement_dilution->analyze_byproducts polymer Polymerization suspected? analyze_byproducts->polymer polymer->implement_dilution Yes lactone_lactam Lactone or Lactam formation observed? polymer->lactone_lactam No change_conditions Modify cyclization strategy. (e.g., Mitsunobu vs. reductive amination). lactone_lactam->change_conditions Yes no_reaction Starting material recovered? lactone_lactam->no_reaction No check_activation Verify activation of leaving group/alcohol. Increase temp/time. no_reaction->check_activation Yes

Caption: A logical workflow for troubleshooting low-yield reactions.

Q2: I've formed the product, but it's a mixture of diastereomers that I can't separate by column chromatography. How can I resolve this?

This is a frequent issue when the cyclization creates a new stereocenter. For this compound, the C2 position is a new stereocenter formed during ring closure.

Cause Analysis The formation of a seven-membered ring often proceeds through a less-ordered transition state, leading to poor facial selectivity and resulting in a mixture of diastereomers.[3] In many published syntheses of similar scaffolds, obtaining inseparable diastereomers is a noted outcome.[5][6][7]

  • Solution 1: Optimize Reaction Conditions Lowering the reaction temperature can sometimes enhance diastereoselectivity by favoring the transition state with the lowest activation energy. Experiment with different solvents to influence the transition state conformation.

  • Solution 2: Post-Synthesis Modification for Separation This is a clever strategy reported in the literature.[8] The principle is to chemically modify the diastereomeric mixture in a way that changes the physical properties (like polarity or crystal packing ability) of the isomers, making them separable.

    • Example: If your N-protecting group is a nitrobenzenesulfonyl group, catalytic hydrogenation to the corresponding aniline can significantly alter the polarity and hydrogen-bonding capacity of the diastereomers, often allowing for successful separation by standard silica gel chromatography.[5][6]

    • After separation, the modifying group can be removed or the separated isomers can be carried forward to the next step.

  • Solution 3: Chiral Auxiliary or Catalyst While more complex, employing a chiral auxiliary on the starting material or using a chiral catalyst for the cyclization can induce facial selectivity. Chiral Brønsted acids, for example, have been used in the enantioselective synthesis of related benzoxazepines.[3]

Q3: My N-Boc protecting group is causing problems during the cyclization step. What should I do?

The N-Boc (tert-butoxycarbonyl) group is widely used, but it can be problematic in certain cyclization reactions.

Possible Cause A: Low Nucleophilicity The carbamate of the Boc group significantly reduces the nucleophilicity of the nitrogen atom. In reactions requiring the nitrogen to act as a nucleophile (e.g., an SN2 cyclization), the reaction may be sluggish or fail completely. This has been observed in attempts to form similar seven-membered rings where Boc-protected amines failed to yield a product.[3]

Possible Cause B: Steric Hindrance The bulky tert-butyl group can sterically hinder the necessary conformation for ring closure, raising the activation energy of the desired intramolecular pathway.

Possible Cause C: Instability While generally stable, the Boc group can be cleaved under even mildly acidic conditions, which might be generated as a byproduct in some cyclization reactions (e.g., from a phosphonium salt intermediate in a Mitsunobu reaction).

  • Solutions: Choosing the Right Protecting Group Consider a different N-protecting group that balances stability with appropriate nucleophilicity.

Protecting GroupProsConsCleavage Conditions
Boc Stable to many conditions; easy to remove.Reduces N-nucleophilicity; sterically bulky.Acid (e.g., TFA, HCl).[9]
Cbz Less sterically demanding than Boc.Can be unstable to strong nucleophiles.Hydrogenolysis (e.g., H₂, Pd/C).
Nosyl (Ns) Strongly electron-withdrawing; activates N-H for deprotonation.Can make the nitrogen a poor nucleophile.Thiolates (e.g., thiophenol, K₂CO₃).
Allyl Stable to acid/base; orthogonal to Boc/Cbz.Requires a Pd(0) catalyst for removal.Pd(PPh₃)₄, scavenger.

For a cyclization that requires nitrogen nucleophilicity, switching from Boc to a Cbz or Allyl group may improve yields. If the goal is to activate the N-H bond for deprotonation before cyclization, a nosyl group could be effective, as demonstrated in related syntheses.[5]

Frequently Asked Questions (FAQs)

Q: What is a reliable starting point for a successful synthesis? A: A robust route often starts from a commercially available chiral amino acid, such as L-aspartic acid or L-glutamic acid, which can be elaborated into the required linear amino alcohol precursor. This approach anchors the stereochemistry at one center early in the synthesis. For example, derivatives of homoserine have been successfully used to create chiral 1,4-oxazepane-5-carboxylic acids.[5][6]

Q: How do I definitively confirm the structure of my product? A: A combination of analytical techniques is essential.

  • NMR Spectroscopy (¹H, ¹³C, COSY, HMBC): This is the most powerful tool. Detailed 2D NMR analysis is crucial to confirm the connectivity of the seven-membered ring. Specific NOE correlations can help establish the relative configuration of diastereomers.[5]

  • Mass Spectrometry (LC-MS, HRMS): This will confirm the molecular weight and elemental composition of your product.[10]

  • Thin Layer Chromatography (TLC): Essential for monitoring reaction progress and assessing purity.[10]

Q: What are the primary safety considerations for this synthesis? A: Standard laboratory safety protocols should always be followed. Pay special attention to:

  • Reagents: Many reagents used in cyclization, such as thionyl chloride[11], azodicarboxylates (e.g., DEAD, DIAD), and phosphines, are toxic, corrosive, or irritants. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Solvents: Anhydrous solvents like THF and DCM are often required. Ensure they are properly dried and handled under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of reagents.

  • High Temperatures: Many cyclization reactions require heating or refluxing for extended periods. Use appropriate heating mantles and condensers to prevent solvent loss and ensure stable temperature control.

Recommended Experimental Protocol: Intramolecular Cyclization via Mitsunobu Reaction

This protocol describes a general method for the cyclization of an N-protected methyl 4-amino-2-hydroxybutanoate derivative to form the 1,4-oxazepane ring. Note: This is a representative procedure and may require optimization for your specific substrate.

Precursor: Methyl 4-(benzyloxycarbonylamino)-2-hydroxybutanoate

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add anhydrous tetrahydrofuran (THF) to constitute a 0.01 M solution based on the total volume to be used. Begin stirring and heat the solvent to reflux under an argon atmosphere.

  • Reagent Preparation: In a separate flask, dissolve the precursor (1.0 eq) and triphenylphosphine (PPh₃, 1.5 eq) in a minimal amount of anhydrous THF. In another flask, dissolve diisopropyl azodicarboxylate (DIAD, 1.5 eq) in anhydrous THF.

  • Slow Addition: Using two separate syringe pumps, slowly and simultaneously add the precursor/PPh₃ solution and the DIAD solution to the refluxing THF over a period of 8-12 hours. The simultaneous slow addition is crucial to maintain high-dilution conditions.

  • Reaction Monitoring: After the addition is complete, allow the reaction to reflux for an additional 4-6 hours. Monitor the reaction progress by TLC or LC-MS by withdrawing small aliquots.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the THF under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to elute the product. The formation of triphenylphosphine oxide as a byproduct is expected.

References

  • EvitaChem. (n.d.). Buy this compound Hydrochloride (EVT-12466824). EvitaChem.
  • Zhang, L., et al. (2018). Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. Molecules, 23(11), 2993.
  • Altomare, C., et al. (2001). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Journal of Medicinal Chemistry, 44(24), 4195-4206.
  • Altomare, C., et al. (2001). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry, 44(24), 4195-4206.
  • Hale, E. A., et al. (2025). Electrochemical Halogenation and Etherification of Alcohols Enabled by a Halide-Coupled Phosphine Oxidation. Research Square.
  • Mutti, F. G., et al. (2013). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology, 3(11), 3054-3062.
  • Organic Syntheses. (2014). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses, 91, 234-245.
  • Zhu, S., et al. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. The Journal of Organic Chemistry, 88(24), 17260-17271.
  • Kaur, M., et al. (2020). Intramolecular Nucleophilic Addition of N‐Boc Protected α‐Amino Carbanions to Arynes: Synthesis of 1‐Aryl‐2,3,4,5‐tetrahydro‐1H‐2‐benzazepines. ChemistrySelect, 5(2), 597-601.
  • Mutti, F. G., et al. (2013). Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology, 3, 3054-3062.
  • Houghten, R. A., et al. (2010). Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. Tetrahedron Letters, 51(17), 2235-2238.
  • Zapevalov, A. Y., et al. (2023). Multicomponent Domino Cyclization of Ethyl Trifluoropyruvate with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annulated Oxazacycles. Molecules, 28(4), 1904.
  • Maloň, M., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 10(59), 35906-35916.
  • Maloň, M., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 10(59), 35906-35916.
  • Maloň, M., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. ResearchGate.
  • Singh, M., et al. (2023). Cyclization of N-Boc-(E)-α,β-unsaturated γ-amino acid active esters into N-Boc-(Z)-α,β-unsaturated γ-lactams through E → Z isomerization. Organic & Biomolecular Chemistry, 21(18), 3766-3769.
  • Ghosh, A., et al. (2020). Regioselectivity of the trifluoroethanol-promoted intramolecular N-Boc–epoxide cyclization towards 1,3-oxazolidin-2-ones and 1,3-oxazinan-2-ones. Organic & Biomolecular Chemistry, 18(35), 6846-6850.

Sources

Technical Support Center: Optimization of Catalytic Systems for Oxazepine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of catalytic systems in oxazepine synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guidance and frequently asked questions to address common challenges encountered during your experimental work. Our approach is to not only provide solutions but to also explain the underlying scientific principles to empower your research and development.

Troubleshooting Guide

This section addresses specific issues you may encounter during the catalytic synthesis of oxazepines. Each problem is presented in a question-and-answer format with detailed explanations and actionable solutions.

Issue 1: Consistently Low Reaction Yield

Q1: My reaction yield for the synthesis of a substituted oxazepine derivative is consistently low. What are the potential causes and how can I improve it?

A1: Persistently low yields in catalytic oxazepine synthesis can stem from several factors, ranging from substrate reactivity to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.

1. Assess Substrate Reactivity and Steric Hindrance:

  • Explanation: The electronic and steric properties of your starting materials can significantly impact the reaction's efficiency. For instance, in enantioselective desymmetrization reactions, the choice of a nitrogen substituent on an amine can dramatically affect the yield.[1] Bulky protecting groups or electron-withdrawing groups on your substrates can decrease their nucleophilicity or reactivity, leading to incomplete conversion.

  • Solution:

    • If you suspect steric hindrance from a protecting group (e.g., N-Boc), consider switching to a smaller or electronically different group (e.g., N-allyl or N-phenyl) that may not interfere with the catalytic cycle.[1]

    • For substrates with poor electronic properties, you might need to modify the synthetic route to introduce activating groups or use a more potent catalytic system.

2. Optimize Reaction Conditions:

  • Explanation: Temperature, solvent, and reaction time are critical parameters that must be fine-tuned for each specific catalytic system and substrate combination. Some reactions may not proceed at room temperature and require heating to overcome the activation energy barrier.[1]

  • Solution:

    • Temperature Screening: If your reaction is sluggish at room temperature, consider a stepwise increase in temperature (e.g., to 45°C or higher) while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

    • Solvent Selection: The polarity and coordinating ability of the solvent can influence catalyst activity and substrate solubility. Screen a range of solvents with varying properties (e.g., toluene, dioxane, acetonitrile, DMF).

    • Reaction Time: Monitor your reaction at regular intervals to determine the point of maximum conversion. Insufficient reaction time will result in a low yield due to incomplete conversion.[2]

3. Evaluate Catalyst Performance:

  • Explanation: The choice of catalyst is paramount. Different catalysts, even within the same class (e.g., chiral phosphoric acids), can exhibit vastly different activities and selectivities for a given transformation.[1] Catalyst deactivation due to impurities or side reactions can also lead to low yields.

  • Solution:

    • Catalyst Screening: If feasible, screen a library of catalysts to identify the most effective one for your specific substrates.

    • Catalyst Loading: Systematically vary the catalyst loading to find the optimal concentration. Too little catalyst may result in slow or incomplete reaction, while too much can sometimes lead to unwanted side reactions.

    • Purity of Starting Materials: Ensure the purity of your substrates and solvents, as impurities can poison the catalyst.[2] Purification of starting materials by recrystallization or chromatography may be necessary.[2]

Troubleshooting Decision Tree for Low Yield

low_yield_troubleshooting start Low Yield Observed substrate Step 1: Evaluate Substrate - Steric Hindrance? - Electronic Effects? start->substrate conditions Step 2: Optimize Conditions - Temperature Screening - Solvent Screening - Time Study substrate->conditions Substrate OK catalyst Step 3: Assess Catalyst - Catalyst Screening - Vary Loading - Check Purity conditions->catalyst Conditions Optimized solution Improved Yield catalyst->solution Catalyst Optimized

Caption: A decision tree for troubleshooting low reaction yields.

Issue 2: Poor Selectivity (Regio- or Stereoselectivity)

Q2: My reaction produces a mixture of isomers (regio- or stereoisomers), leading to difficult purification and reduced yield of the desired product. How can I improve the selectivity?

A2: Achieving high selectivity is a common challenge in the synthesis of complex molecules like oxazepines. The catalyst, substrates, and reaction conditions all play a crucial role in determining the isomeric ratio of the product.

1. Catalyst Selection and Modification:

  • Explanation: For stereoselective reactions, the chiral environment created by the catalyst is the primary determinant of the enantiomeric excess (ee). The structure of the catalyst, including the size and nature of its substituents, can dramatically influence the stereochemical outcome.[1] Similarly, for regioselective reactions, the catalyst can direct the reaction to a specific site on the substrate.

  • Solution:

    • Screen Chiral Catalysts: For enantioselective syntheses, screen a variety of chiral catalysts with different backbones and substituents to find the one that provides the best stereocontrol for your substrate.

    • Ligand Modification: In metal-catalyzed reactions, modifying the ligands on the metal center can tune the steric and electronic properties of the catalyst, thereby improving selectivity.

2. Substrate Control:

  • Explanation: The structure of the substrate can also influence selectivity. The presence of directing groups or specific functional groups can favor the formation of one isomer over another.

  • Solution:

    • Protecting Group Strategy: The choice of protecting groups can impact the conformational flexibility of the substrate and its interaction with the catalyst, thereby influencing selectivity. Experiment with different protecting groups to see if they can enhance the desired selectivity.[1]

3. Optimization of Reaction Parameters:

  • Explanation: Temperature and solvent can affect the transition state energies of the competing reaction pathways, thus influencing the isomeric ratio of the products.

  • Solution:

    • Lowering Temperature: In many cases, running the reaction at a lower temperature can enhance selectivity by favoring the pathway with the lower activation energy.

    • Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst-substrate complex and the transition states. Screen a range of solvents to find the optimal one for selectivity.

Issue 3: Reaction Fails to Proceed to Completion

Q3: My reaction starts but then stalls, leaving a significant amount of starting material even after extended reaction times. What could be the cause?

A3: A stalled reaction is often indicative of catalyst deactivation or the presence of inhibiting impurities.

1. Catalyst Deactivation:

  • Explanation: The catalyst may be degrading under the reaction conditions or being poisoned by impurities in the starting materials or solvent.

  • Solution:

    • Ensure Inert Atmosphere: If your catalyst is sensitive to air or moisture, ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) using dry solvents and glassware.

    • Purify Reagents: Purify your starting materials and solvents to remove any potential catalyst poisons.[2]

    • Incremental Addition of Catalyst: In some cases, adding the catalyst in portions throughout the reaction can help maintain a sufficient concentration of active catalyst.

2. Product Inhibition:

  • Explanation: The product of the reaction may be binding to the catalyst and inhibiting its activity, preventing further conversion of the starting material.

  • Solution:

    • Modify Reaction Conditions: Changing the solvent or temperature may alter the binding equilibrium between the product and the catalyst.

    • In Situ Product Removal: If feasible, consider methods to remove the product from the reaction mixture as it is formed, for example, by crystallization or extraction.

Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the catalytic synthesis of oxazepines.

Q4: What are the common catalytic systems used for oxazepine synthesis?

A4: A variety of catalytic systems have been developed for the synthesis of oxazepines, with the choice depending on the desired structure and the specific reaction type. Some common examples include:

  • Copper Catalysis: Copper catalysts are used in tandem transformations, such as C-N coupling/C-H carbonylation, to synthesize benzo-1,4-oxazepine derivatives.[3]

  • Chiral Phosphoric Acids: These organocatalysts are effective for enantioselective reactions, such as the desymmetrization of 3-substituted oxetanes to form chiral 1,4-oxazepanes.[1]

  • Microwave-Assisted Synthesis: In some cases, microwave irradiation can be used to promote the synthesis of oxazepine derivatives, often in the absence of a traditional catalyst.[4] This method can offer advantages in terms of shorter reaction times and higher yields.[5]

  • Multicomponent Reactions (MCRs): Isocyanide-based MCRs, such as the Ugi reaction, can be employed for the one-pot synthesis of complex oxazepine-containing scaffolds without the need for a catalyst.[6]

Q5: How can I monitor the progress of my oxazepine synthesis reaction?

A5: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of most organic reactions.[2] By spotting the reaction mixture on a TLC plate alongside the starting materials, you can visualize the consumption of reactants and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used.

Q6: What are some common methods for purifying oxazepine derivatives?

A6: The choice of purification method depends on the physical properties of your product. Common techniques include:

  • Flash Column Chromatography: This is a widely used method for purifying organic compounds.[3]

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent can be an effective way to obtain high-purity material.[2]

  • Extraction: Basic or acidic extractions can be used to remove impurities with corresponding functional groups.[2]

Experimental Protocols

General Procedure for Copper-Catalyzed Tandem C-N Coupling/C-H Carbonylation for Benzo-1,4-oxazepine Synthesis

This protocol is adapted from a published procedure.[3]

  • To a dry reaction flask, add the phenylamine derivative (1 equivalent), the allyl halide (1.2 equivalents), the copper catalyst (e.g., CuI, 5 mol%), and a suitable ligand.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., carbon dioxide).

  • Add a dry, degassed solvent (e.g., DMF).

  • Heat the reaction mixture to the optimized temperature (e.g., 90-110°C) and stir for the required time (e.g., 12-24 hours), monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired benzo-1,4-oxazepine derivative.

Data Presentation

Table 1: Effect of N-Substituent on Yield in an Enantioselective Desymmetrization Reaction

N-SubstituentYield (%)Enantiomeric Excess (ee, %)Reference
N-Methyl3065[1]
N-Boc0-[1]
N-AllylGood to HighNot reported[1]
N-PhenylGood to HighNot reported[1]

Table 2: Optimization of Reaction Conditions for a Tandem Transformation

EntryTemperature (°C)Time (h)Yield (%)Reference
1802465[3]
2902478[3]
31101285[3]

Visualization of Key Concepts

Catalytic Cycle for a Generic Cross-Coupling Reaction

catalytic_cycle cluster_0 Catalytic Cycle Catalyst Active Catalyst (Ln-M) OxAdd Oxidative Addition (R-X) Catalyst->OxAdd Substrate A Intermediate1 Ln-M(R)(X) OxAdd->Intermediate1 Transmetal Transmetalation (R'-M') Intermediate1->Transmetal Substrate B Intermediate2 Ln-M(R)(R') Transmetal->Intermediate2 RedElim Reductive Elimination Intermediate2->RedElim RedElim->Catalyst Regeneration Product Product (R-R') RedElim->Product

Caption: A generalized catalytic cycle for a cross-coupling reaction.

References

  • Wang, L., et al. (2019).
  • Shaabani, S., et al. (2017). A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions. Frontiers in Chemistry, 5, 5. [Link]
  • Taha, N. (2017). Synthesis of 1,3-Oxazepine Derivatives Derived from 2-(1H-Benzo[d][1][2][3]Triazol-1-yl) Acetohydrazide by Using Microwave Irradiation. International Journal of Organic Chemistry, 7, 219-228. [Link]
  • Kim, J., et al. (2018). Synthesis of substituted benzo[b][1][6]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. Organic & Biomolecular Chemistry, 16(34), 6258-6266. [Link]
  • ResearchGate. (n.d.). Scheme 2. Synthesis Reaction of Oxazepine Compound (B).

Sources

Oxazepane Synthesis Technical Support Center: A Guide to Identifying and Minimizing Side Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Oxazepane Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing the 7-membered oxazepane scaffold. Recognizing that the formation of this medium-sized ring can be challenging, this resource provides in-depth troubleshooting guides and frequently asked questions to address common issues encountered in the laboratory, with a focus on identifying and minimizing unwanted side products. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of your chemical system.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific problems you might encounter during your oxazepane synthesis, providing potential causes and actionable solutions.

Problem 1: Low Yield of Desired Oxazepane with Significant Amount of a Dehalogenated Starting Material.

Q: My intramolecular Buchwald-Hartwig cyclization to form a benzoxazepine is giving me a low yield of the desired product, and I'm observing a significant amount of the corresponding dehalogenated arene. What is happening and how can I fix it?

A: This is a classic case of a competing hydrodehalogenation side reaction, a common issue in palladium-catalyzed aminations.[1][2] Mechanistically, instead of the desired reductive elimination to form the C-N bond, the palladium-amido intermediate can undergo β-hydride elimination, leading to the formation of a Pd-H species. This palladium hydride can then reductively eliminate with the aryl halide, regenerating the catalyst and producing the dehalogenated arene.

Root Causes & Solutions:

  • Ligand Choice: The ligand on your palladium catalyst plays a crucial role in preventing hydrodehalogenation. Bulky, electron-rich phosphine ligands are known to promote the desired reductive elimination over β-hydride elimination.[3]

    • Protocol: If you are using a less bulky ligand, consider switching to one of the Buchwald-type ligands such as XPhos, SPhos, or BrettPhos. These have been shown to be effective in minimizing hydrodehalogenation.[3]

  • Base Selection: The choice of base can also influence the reaction pathway. A strong, non-nucleophilic base is generally preferred.

    • Protocol: Sodium tert-butoxide (NaOtBu) is a commonly used base in Buchwald-Hartwig reactions. Ensure it is fresh and handled under anhydrous conditions.

  • Reaction Temperature: Higher temperatures can sometimes favor side reactions.

    • Protocol: Try running the reaction at a lower temperature for a longer period. Monitor the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and side product formation.

Experimental Protocol: Minimizing Hydrodehalogenation in Intramolecular Buchwald-Hartwig Cyclization

  • Reagent Preparation: Rigorously dry your solvent (e.g., toluene, dioxane) and degas it by sparging with argon for at least 30 minutes. Ensure your amine-containing starting material and aryl halide are pure and dry.

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), the amine (1.1 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the bulky phosphine ligand (e.g., XPhos, 4 mol%).

  • Addition of Base and Solvent: Add sodium tert-butoxide (1.4 equiv) and the degassed solvent.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) under an inert atmosphere (argon or nitrogen) and monitor the reaction progress.

  • Work-up and Analysis: Upon completion, cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract the product with an organic solvent. Analyze the crude product by ¹H NMR and LC-MS to quantify the ratio of desired oxazepane to the hydrodehalogenated side product.

Visualization: Buchwald-Hartwig Amination vs. Hydrodehalogenation

G Reactants Aryl-X + H₂N-R-OH OxAdd Oxidative Addition (Ar-Pd(II)(X)L₂) Reactants->OxAdd Pd(0)L₂ Pd0 Pd(0)L₂ Amine_Coord Amine Coordination OxAdd->Amine_Coord Deprotonation Deprotonation Amine_Coord->Deprotonation Base Amido_Complex Palladium Amido Complex (Ar-Pd(II)(NHR)L₂) Deprotonation->Amido_Complex Reductive_Elim Reductive Elimination (Desired Pathway) Amido_Complex->Reductive_Elim Beta_Hydride β-Hydride Elimination (Side Reaction) Amido_Complex->Beta_Hydride Reductive_Elim->Pd0 Regenerated Catalyst Oxazepane Oxazepane Product Reductive_Elim->Oxazepane PdH_Complex Pd-H Complex Beta_Hydride->PdH_Complex Hydrodehalogenation_Step Reductive Elimination PdH_Complex->Hydrodehalogenation_Step Ar-X Hydrodehalogenation_Step->Pd0 Dehalogenated_Arene Dehalogenated Arene Hydrodehalogenation_Step->Dehalogenated_Arene

Caption: Competing pathways in Buchwald-Hartwig amination.

Problem 2: Formation of a Complex Mixture of Products in Reductive Amination.

Q: I'm attempting an intramolecular reductive amination to form an oxazepane, but my crude NMR shows a complex mixture of products, and purification is a nightmare. What are the likely side products and how can I improve the selectivity?

A: A complex mixture in reductive amination often points to a lack of selectivity in the reduction step or competing intermolecular reactions. The key is to form the iminium ion intermediate and then selectively reduce it in the presence of the starting carbonyl compound.

Common Side Products & Their Causes:

  • Over-reduction of the Carbonyl Group: If the reducing agent is too reactive, it can reduce the starting aldehyde or ketone to the corresponding alcohol before the imine is formed.

  • Dimerization/Oligomerization: If the intramolecular cyclization is slow, intermolecular reactions between the starting materials can occur, leading to dimers and higher-order oligomers.

  • Formation of Diastereomers: If your starting material is chiral, you may form a mixture of diastereomers that can be difficult to separate.[4]

Troubleshooting Strategies:

  • Choice of Reducing Agent: This is the most critical parameter. A mild and selective reducing agent is required.

    • Protocol: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for reductive aminations as it is less reactive than sodium borohydride (NaBH₄) and can selectively reduce the iminium ion.[5] Sodium cyanoborohydride (NaBH₃CN) is also effective but generates toxic cyanide waste.[5]

  • Reaction Conditions for Imine Formation: Ensure the conditions favor the formation of the iminium ion intermediate.

    • Protocol: The reaction is typically carried out in a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). The addition of a mild acid catalyst, such as acetic acid, can facilitate imine formation.

  • Controlling Intermolecular Reactions: Running the reaction at high dilution can favor the intramolecular cyclization over intermolecular side reactions.

    • Protocol: Perform the reaction at a concentration of 0.01-0.05 M.

Data Summary: Common Reducing Agents for Reductive Amination

Reducing AgentAdvantagesDisadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective for iminium ions; commercially available.Can be slower than other reagents.
Sodium Cyanoborohydride (NaBH₃CN) Effective and selective; tolerant of acidic conditions.Highly toxic cyanide byproduct.[5]
Sodium Borohydride (NaBH₄) Inexpensive and readily available.Can reduce the starting carbonyl; less selective.
H₂/Pd-C "Green" reducing agent; high atom economy.Can reduce other functional groups (e.g., alkenes, nitro groups).[5]

Visualization: Troubleshooting Reductive Amination

G Start Complex Mixture in Reductive Amination Cause1 Over-reduction of Carbonyl Start->Cause1 Cause2 Intermolecular Reactions Start->Cause2 Cause3 Diastereomer Formation Start->Cause3 Solution1 Use a milder reducing agent (e.g., NaBH(OAc)₃) Cause1->Solution1 Solution2 Run reaction at high dilution Cause2->Solution2 Solution3 Optimize chiral auxiliary or separation technique Cause3->Solution3

Caption: Decision tree for troubleshooting reductive amination.

Problem 3: Formation of Isomeric Byproducts in Ring-Closing Metathesis (RCM).

Q: I'm using Ring-Closing Metathesis (RCM) to synthesize an unsaturated oxazepane, but I'm getting a mixture of E/Z isomers and, in some cases, a constitutional isomer. How can I improve the selectivity of my RCM reaction?

A: The formation of isomers in RCM is a common challenge, particularly when forming medium-sized rings. The two main issues are controlling the E/Z selectivity of the newly formed double bond and preventing double bond isomerization within the product.

Understanding and Controlling Isomerization:

  • E/Z Selectivity: The stereochemistry of the double bond is often dictated by the thermodynamics of the ring system and the catalyst used. For many medium-sized rings, a mixture of isomers is common.

    • Strategy: The choice of catalyst can influence the E/Z ratio. For example, some molybdenum-based catalysts have shown high E-selectivity in macrocyclization.[6] For Z-selectivity, specific ruthenium-based catalysts are often employed.

  • Double Bond Isomerization: This side reaction is often catalyzed by ruthenium hydride species that form from the decomposition of the RCM catalyst. This can lead to the migration of the double bond to a more thermodynamically stable position, resulting in a constitutional isomer.

    • Strategy: The addition of a hydride scavenger can suppress this side reaction.

    • Protocol: Additives like 1,4-benzoquinone or acetic acid can be used to quench the ruthenium hydride species and prevent double bond migration.

Experimental Protocol: Selective RCM for Oxazepane Synthesis

  • Substrate and Solvent Preparation: Ensure your diene substrate is of high purity. Use a dry, degassed solvent such as dichloromethane or toluene.

  • Reaction Setup: In a glovebox or under an inert atmosphere, dissolve the diene in the solvent.

  • Catalyst Addition: Add the appropriate Grubbs or Schrock catalyst (typically 1-5 mol%). For kinetically controlled Z-selectivity, a Hoveyda-Grubbs second-generation catalyst is often a good starting point.

  • Control of Isomerization: If double bond isomerization is a concern, add a scavenger such as 1,4-benzoquinone (10-20 mol%) to the reaction mixture.

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. Once complete, quench the reaction by adding a phosphine scavenger like triphenylphosphine or by bubbling air through the solution to deactivate the catalyst. Purify the product by column chromatography.

Visualization: RCM and Isomerization Pathways

G Diene Acyclic Diene RCM_Cycle RCM Catalytic Cycle Diene->RCM_Cycle Catalyst Catalyst Ru Catalyst Ru_Hydride Ru-H Species Catalyst->Ru_Hydride Decomposition EZ_Mixture E/Z Mixture of Oxazepanes RCM_Cycle->EZ_Mixture Desired_Isomer Desired Isomer EZ_Mixture->Desired_Isomer Undesired_Isomer Undesired Isomer EZ_Mixture->Undesired_Isomer Isomerization Double Bond Isomerization EZ_Mixture->Isomerization Ru-H Constitutional_Isomer Constitutional Isomer Isomerization->Constitutional_Isomer

Caption: Pathways leading to isomeric byproducts in RCM.

Frequently Asked Questions (FAQs)

Q1: What is the role of protecting groups in minimizing side reactions during oxazepane synthesis?

A1: Protecting groups are crucial for preventing unwanted side reactions by temporarily masking reactive functional groups.[7] In oxazepane synthesis, common protecting groups for the nitrogen atom include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl). The choice of protecting group can influence the nucleophilicity of the nitrogen and the conformational preferences of the precursor, which in turn can affect the efficiency of the cyclization and the formation of side products. For instance, a bulky protecting group might sterically hinder intermolecular reactions, thus favoring the desired intramolecular cyclization.

Q2: How can I effectively purify my oxazepane product from closely related side products or diastereomers?

A2: Purification can indeed be challenging, especially when dealing with diastereomers or side products with similar polarities.

  • Chromatography: Reversed-phase chromatography (using a C18 stationary phase) can sometimes provide better separation of diastereomers than normal-phase silica gel chromatography.[8]

  • Crystallization: If your product is a solid, fractional crystallization can be a powerful purification technique.

  • Derivatization: In cases of inseparable diastereomers, a post-synthesis modification can be employed. For example, the catalytic hydrogenation of a nitro group on an aromatic ring can alter the physical properties of the diastereomers, facilitating their separation.[4]

Q3: Are there any characteristic NMR signals that can help me identify common side products in my reaction mixture?

A3: Yes, certain NMR signals can be indicative of specific side products:

  • Hydrodehalogenation: The appearance of a new aromatic proton signal in the ¹H NMR spectrum, where a halogen was previously located, is a strong indicator of hydrodehalogenation.

  • Over-reduction in Reductive Amination: The presence of a new signal in the alcohol region of the ¹H NMR spectrum (typically 3.5-4.5 ppm) corresponding to the reduced carbonyl group suggests over-reduction.

  • Double Bond Isomerization in RCM: A change in the coupling constants and chemical shifts of the olefinic protons in the ¹H NMR spectrum can indicate the formation of a different double bond isomer. 2D NMR techniques like COSY and HMBC can be invaluable in confirming the structure of these byproducts.[9][10]

References

  • troubleshooting guide for the synthesis of 1,4-oxazepane deriv
  • Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - Novartis OAK. (2024).
  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018).
  • Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - Novartis OAK. (2024).
  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR. (2024).
  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR. (2024).
  • (PDF) 1,3-Oxazepane-4,7-Diones Compounds: 1H and 13C NMR High-Resolution Spectroscopy (1D and 2D) - ResearchGate. (2025).
  • Stereo- and regioselective synthesis of polysubstituted chiral 1,4-oxazepanes - PubMed. (2013).
  • AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. (URL not available)
  • Application Notes and Protocols for Asymmetric Reductive Amination in Chiral Diazepane Synthesis - Benchchem. (URL not available)
  • WO2012046882A1 - 1,4-oxazepane derivatives - Google P
  • Intermolecular Buchwald-Hartwig Reactions for Enantioselective Synthesis of Diverse Atropisomers: Rerouting the C-N Forming Mechanism to Substrate Oxygen-Assisted Reductive Elimination - PubMed. (2024).
  • Kinetically E-Selective Macrocyclic Ring-Closing Metathesis - PMC - PubMed Central - NIH. (URL not available)
  • Synthesis, Spectral Characteristics, and Biological Activity of 1,3-Oxazepines and 1,3-Oxazepanes Derived from 6-Nitrobenzothiazol-2-amine - ResearchGate. (2025).
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (URL not available)
  • Representative examples of bioactive benzoxepines and benzoxazepines.
  • Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - PMC - NIH. (2020).
  • An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent - BYU ScholarsArchive. (2014).
  • Intramolecular Buchwald–Hartwig reaction for the formation of imidazobenzodiazepines 25.
  • Enantioselective synthesis of 3,4-dihydro-1,2-oxazepin-5(2H)-ones and 2,3-dihydropyridin-4(1H)-ones from β-substituted β-hydroxyaminoaldehydes - PubMed. (2014).
  • Synthesis, Spectral Characteristics, and Biological Activity of 1,3-Oxazepines and 1,3-Oxazepanes Derived from 6-Nitrobenzothiazol-2-amine | Semantic Scholar. (URL not available)
  • Controlling (E/Z)‐Stereoselectivity of −NHC=O Chlorination: Mechanism Principles for Wide Scope Applications - ResearchGate. (2024).
  • A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions - PubMed Central. (URL not available)
  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (URL not available)
  • Controlling (E/Z)‐Stereoselectivity of −NHC=O Chlorination: Mechanism Principles for Wide Scope Applications - ePrints Soton. (2022).
  • Synthesis, Characterization, and Antibacterial Activity of Some New Oxazepine Derivatives - Journal of Medicinal and Chemical Sciences. (2023).
  • (PDF) Synthesis and Characterization of Oxazepine and Oxazepane from reaction of 2-(2- Amino - ethylimino)-5,5- diethyl-pyrimidine-4,6 - ResearchGate. (2025).
  • Case studies of the synthesis of bioactive cyclodepsipeptide natural products - PubMed. (2013).
  • Photochemical Synthesis of the Bioactive Fragment of Salbutamol and Derivatives in a Self‐Optimizing Flow Chemistry Platform - PMC - PubMed Central. (URL not available)
  • Controlling (E/Z)-stereoselectivity of −NHC=O chlorination: mechanism principles for wide scope applications - ePrints Soton. (2024).
  • Development of a Buchwald-Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PubMed. (2024).
  • Condition Optimization for Buchwald-Hartwig Reactions - YouTube. (2025).
  • Reductive Buchwald‐Hartwig Amination of Nitroarenes with Aryl (pseudo)
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025).

Sources

Navigating the Labyrinth: A Technical Support Center for Oxazepane Stability in Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the stability challenges of oxazepane scaffolds in acidic environments. As a seven-membered heterocyclic ring system, the oxazepane core is an increasingly important motif in modern drug discovery.[1] However, its inherent structural features can present significant stability hurdles, particularly under acidic conditions encountered during synthesis, formulation, and analytical characterization. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, practical solutions to the common stability issues associated with this promising scaffold.

Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses the most common initial queries regarding oxazepane stability.

Q1: My oxazepane-containing compound is rapidly degrading in an acidic mobile phase during HPLC analysis. What is the likely cause?

A1: The most probable cause is acid-catalyzed hydrolysis of the oxazepane ring. The ether linkage within the seven-membered ring is susceptible to protonation under acidic conditions. This is followed by nucleophilic attack, often by water present in the mobile phase, leading to ring cleavage. This phenomenon is not uncommon for cyclic ethers and related heterocyclic systems.

Q2: At what pH range should I be concerned about the stability of my oxazepane derivative?

A2: While the exact pH stability profile is compound-specific, significant degradation is often observed at a pH below 4. It is crucial to experimentally determine the pH-rate profile for your specific molecule. As a general rule, maintaining the pH as close to neutral (pH 6-7.5) as experimentally feasible is a good starting point to minimize acid-catalyzed degradation.

Q3: Are there any general structural features that might make my oxazepane more susceptible to acid-catalyzed degradation?

A3: Yes, the electronic properties of substituents on the oxazepane ring play a critical role. Electron-donating groups can increase the electron density on the ether oxygen, making it more susceptible to protonation and subsequent cleavage. Conversely, electron-withdrawing groups can decrease the basicity of the ether oxygen, thereby enhancing stability in acidic media.[2]

Q4: How can I proactively enhance the stability of my oxazepane-containing lead compound?

A4: A multi-pronged approach is often most effective:

  • Structural Modification: If medicinal chemistry efforts are ongoing, consider introducing electron-withdrawing groups near the heteroatoms of the oxazepane ring to reduce their basicity.

  • N-Protection: The nitrogen atom in the 1,4-oxazepane ring can be protected with an acyl or other electron-withdrawing group. This can modulate the overall electronic properties of the ring system and enhance stability.

  • Formulation Strategies: For drug product development, employing formulation strategies such as enteric coatings or the inclusion of buffering agents can protect the acid-labile oxazepane from the low pH of the gastric environment.[3][4][5]

Section 2: Troubleshooting Guides - A Deeper Dive into Problem-Solving

This section provides more detailed troubleshooting workflows for specific experimental challenges.

Issue 1: Unexpected Peaks and Poor Mass Balance in HPLC Analysis

Symptoms:

  • Appearance of one or more new peaks in the chromatogram, often with earlier retention times.

  • The peak area of the parent oxazepane compound decreases over time.

  • The total peak area (parent + new peaks) does not account for 100% of the initial parent peak area.

Troubleshooting Workflow:

Troubleshooting_HPLC Start Unexpected Peaks & Poor Mass Balance CheckOnColumnDegradation Hypothesis: On-Column Degradation? Start->CheckOnColumnDegradation ModifyHPLCMethod Modify HPLC Method: - Increase mobile phase pH - Use a shorter column - Decrease column temperature CheckOnColumnDegradation->ModifyHPLCMethod Yes CheckSamplePrep Hypothesis: Degradation during Sample Preparation/Storage? CheckOnColumnDegradation->CheckSamplePrep No ObserveResults Re-inject and Observe Results ModifyHPLCMethod->ObserveResults ProblemSolved Problem Solved: On-column degradation confirmed. Proceed with optimized method. ObserveResults->ProblemSolved Peaks disappear ObserveResults->CheckSamplePrep No change ModifySamplePrep Modify Sample Preparation: - Prepare samples immediately before injection - Use a buffered diluent (pH 6-7) - Store samples at low temperature CheckSamplePrep->ModifySamplePrep Yes ObserveResults2 Re-prepare and Inject Immediately. Observe Results ModifySamplePrep->ObserveResults2 ProblemSolved2 Problem Solved: Sample prep degradation confirmed. Implement new procedure. ObserveResults2->ProblemSolved2 Peaks disappear FurtherInvestigation Problem Persists: Consider forced degradation study to identify degradants. ObserveResults2->FurtherInvestigation No change

Caption: Troubleshooting workflow for HPLC stability issues.

Detailed Explanation: On-column degradation is a significant concern for acid-labile compounds.[6][7][8][9] The stationary phase itself can have acidic silanol groups that catalyze degradation. To mitigate this, consider the following:

  • Increase Mobile Phase pH: If your separation allows, increase the pH of the aqueous portion of your mobile phase to a less acidic range (e.g., pH 4-6).

  • Use a Modern, End-capped Column: High-purity silica columns with advanced end-capping are less likely to have highly acidic silanol groups.

  • Decrease Column Temperature: Lowering the column temperature (e.g., to 15-25 °C) can significantly slow the rate of on-column degradation.

  • Reduce Residence Time: Employing a shorter column or a faster flow rate will reduce the time the analyte spends in the potentially harsh column environment.

If modifying HPLC conditions does not resolve the issue, the degradation may be occurring in your sample diluent before injection. Ensure your sample is dissolved in a neutral, buffered solution and analyze it as quickly as possible after preparation.

Issue 2: Inconsistent Results in Pre-formulation and Formulation Studies

Symptoms:

  • Variable potency of the active pharmaceutical ingredient (API) in different formulation prototypes.

  • Development of coloration or precipitation in liquid formulations over time.

  • Poor recovery of the oxazepane compound from solid dosage forms during dissolution testing in acidic media.

Causality and Solutions: These symptoms strongly suggest that the acidic nature of either the excipients or the dissolution media is causing the degradation of the oxazepane.

Formulation Strategies to Enhance Oxazepane Stability:

StrategyMechanism of ProtectionKey Considerations
Enteric Coating A pH-sensitive polymer coating prevents the release of the drug in the acidic environment of the stomach. The coating dissolves at the higher pH of the small intestine.[5]Polymer selection is critical and depends on the desired release profile. Common choices include Eudragit® polymers.
Buffering Agents Incorporation of alkaline excipients (e.g., sodium bicarbonate, magnesium oxide) into the formulation neutralizes the micro-environmental pH around the drug particle.[3]The amount and type of buffering agent must be carefully optimized to ensure rapid and effective neutralization without negatively impacting other formulation properties.
N-Acylation Acylating the nitrogen atom of the oxazepane ring can reduce the overall basicity of the heterocycle and improve its stability towards acid-catalyzed hydrolysis.[10][11][12]This is a chemical modification that needs to be considered during the lead optimization phase of drug discovery. The acyl group must be cleavable in vivo if the parent amine is the active species.

Section 3: Experimental Protocols - Your Guide to Practical Implementation

This section provides detailed, step-by-step methodologies for key experiments to assess and address oxazepane stability.

Protocol 1: Forced Degradation Study for Oxazepanes

A forced degradation study is essential for understanding the degradation pathways of your molecule and for developing a stability-indicating analytical method.[13][14][15]

Objective: To generate potential degradation products of an oxazepane-containing compound under acidic stress conditions.

Materials:

  • Oxazepane compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), 1M and 0.1M solutions

  • Sodium hydroxide (NaOH), 1M and 0.1M solutions for neutralization

  • Class A volumetric flasks and pipettes

  • pH meter

  • HPLC system with UV or MS detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of your oxazepane compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Stress:

    • To a volumetric flask, add a known volume of the stock solution and an equal volume of 1M HCl.

    • Gently mix and keep at room temperature for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equimolar amount of NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).

  • Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to the same final concentration as the stressed samples.

  • HPLC Analysis: Analyze the control and stressed samples using a suitable HPLC method. Monitor the formation of degradation products and the decrease in the parent compound's peak area.

  • Optimization: If no degradation is observed, the temperature can be increased (e.g., to 40-60°C). If degradation is too rapid, use a lower concentration of acid (e.g., 0.1M HCl). The goal is to achieve 5-20% degradation of the parent compound.[16]

Workflow for Forced Degradation Study:

Forced_Degradation_Workflow Start Start: Forced Degradation Study PrepStock Prepare 1 mg/mL Stock Solution Start->PrepStock AcidStress Acid Stress: Add 1M HCl, monitor at RT for 24h PrepStock->AcidStress Analyze Neutralize, Dilute, and Analyze by HPLC AcidStress->Analyze CheckDeg Degradation 5-20%? Analyze->CheckDeg IncreaseTemp Increase Temperature to 40-60°C CheckDeg->IncreaseTemp No (<5%) DecreaseAcid Decrease HCl Concentration to 0.1M CheckDeg->DecreaseAcid No (>20%) End End: Degradation Profile Established CheckDeg->End Yes IncreaseTemp->AcidStress DecreaseAcid->AcidStress

Caption: Workflow for an acid-forced degradation study.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent oxazepane compound from its degradation products.

Starting HPLC Conditions:

ParameterRecommended SettingRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention for a wide range of compounds and is compatible with mass spectrometry.
Mobile Phase A 0.1% Formic acid in waterProvides a source of protons for good peak shape in positive ion mode mass spectrometry.
Mobile Phase B 0.1% Formic acid in acetonitrileA common organic modifier for reversed-phase HPLC.
Gradient 5-95% B over 10 minutesA generic gradient to elute compounds with a range of polarities.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 30 °CA controlled temperature ensures reproducible retention times.
Detection UV (e.g., 254 nm) and/or Mass SpectrometryUV for general detection, MS for identification of degradants.

Method Validation: Inject the samples generated from the forced degradation study. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent peak and from each other. Peak purity analysis using a photodiode array (PDA) detector can provide additional confidence.

Section 4: Mechanistic Insights - Understanding the "Why"

A deeper understanding of the degradation mechanism can aid in the rational design of more stable oxazepane derivatives.

Acid-Catalyzed Hydrolysis of a 1,4-Oxazepane:

The degradation is initiated by the protonation of the ether oxygen, which is the most basic site in the absence of other strongly basic functional groups. This makes the adjacent carbon atoms more electrophilic and susceptible to nucleophilic attack by water.

Proposed Mechanism:

Caption: Proposed mechanism for acid-catalyzed hydrolysis of 1,4-oxazepane. Note: The image placeholders would ideally be replaced with actual chemical structure diagrams.

References

  • MicroSolv. (2025). Degradation of Samples Due to Hydrolysis in HPLC Columns. HPLC Primer. [Link]
  • MSU Denver. (2020). Quantitative Measurement of Substituent Effects on Chemical Reactivity. [Link]
  • MDPI. (2023). Advances in Oral Solid Drug Delivery Systems: Quality by Design Approach in Development of Controlled Release Tablets. [Link]
  • PMC. (2025). Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption. [Link]
  • ResearchGate. (2018).
  • MedCrave online. (2016).
  • NIH. (2012).
  • Google Patents. (1987). Pharmaceutical formulations of acid labile substances for oral use.
  • LCGC International. (2011).
  • J Pharm Sci. (1977). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. [Link]
  • Daniele Teti. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. [Link]
  • Kelly Shortridge. (2021). Creating Security Decision Trees With Graphviz. [Link]
  • Pharmaguideline. (2023). Forced Degradation Study in Pharmaceutical Stability. [Link]
  • Chromatography Forum. (2004).
  • ResearchGate. (2022). A two-reaction chemical mechanism and the corresponding... | Download Scientific Diagram. [Link]
  • Stack Overflow. (2021). Trouble rendering a decision tree with graphviz. [Link]
  • Pharmaceutical Outsourcing. (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. [Link]
  • YouTube. (2018). 33.05 Acid-base Properties of Heterocycles. [Link]
  • YouTube. (2020). (L-458) Acid stability of 5-member Heterocycles: Basic idea, product selectivity with mechanism. [Link]
  • ResearchGate. (2005). Characterization and Kinetic Studies of Oxazepine and Oxazepane from reaction of 1,3-Bis(2-hydroxy-benzylidene)-urea and 1,3-Bis-(dimethylamino-benzylidene)-urea with maleic, Succinic and phthalic anhydride | Request PDF. [Link]
  • ResearchGate. (2008). SYNTHESIS, CHARACTERIZATION AND KINETIC STUDIES OF SOME OXAZEPINE AND OXAZEPANE FROM REACTION OF ETHYLIMINO AND DIETHYLIMINO WIT. [Link]
  • PubMed. (2018).
  • ResearchGate. (2005). Synthesis, Characterization and Kinetic Studyies of Oxazepine and Oxazepane from reaction of 1,3-Bis (2-hydroxy- benzylidene)- urea and 1,3-Bis-(dimethylamino-benzylidene)-urea with maleic, Succinic and phthalic anhydride. [Link]
  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
  • YouTube. (2024). Organic Chemistry 2 - Chapter 19.
  • MDPI. (2022).
  • Khan Academy. (n.d.).
  • ResearchGate. (1991). Kinetics of the Acid Hydrolysis of Diazepam, Bromazepam, and Flunitrazepam in Aqueous and Micellar Systems. [Link]
  • International Journal of Pharmaceutical Sciences. (2023). Review On Drug Stability. [Link]
  • RSC Publishing. (2007).
  • MDPI. (2023).
  • MDPI. (2022). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. [Link]
  • Chemistry Steps. (n.d.).
  • PMC. (2019). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. [Link]
  • ResearchGate. (2021).
  • Chemguide. (n.d.).
  • MDPI. (2022).
  • Khan Academy. (2012).
  • NIH. (2011).
  • YouTube. (2020). Acid Catalyzed Epoxide Openings - How do I know which product forms?. [Link]
  • PubMed. (2024).
  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
  • Journal of the Chemical Society, Perkin Transactions 2. (1983). Kinetic study of hydrolysis of benzoates. Part XXII.

Sources

Technical Support Center: Overcoming Difficulties in the Cleavage of Resin-Bound Oxazepanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the solid-phase synthesis of oxazepanes. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the cleavage of these seven-membered heterocyclic compounds from solid supports. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful release of your target molecules with high purity and yield.

Troubleshooting Guide: Addressing Common Cleavage Issues

This section addresses specific problems you may encounter during the cleavage of resin-bound oxazepanes, offering explanations for the underlying causes and providing step-by-step protocols to resolve them.

Q1: I am observing low or no yield of my oxazepane after cleavage. What are the possible causes and how can I improve the yield?

Possible Causes and Solutions:

Low or no yield of the desired oxazepane is a common and frustrating issue. The problem can stem from several factors, from incomplete cleavage to degradation of the product.

A. Incomplete Cleavage from the Resin:

The covalent bond linking your oxazepane to the resin may not be fully cleaved under your current conditions.

  • Explanation: The efficiency of cleavage is highly dependent on the type of resin and linker used, as well as the composition and duration of the cleavage cocktail treatment.[1][2] For instance, linkers like the Wang linker, which forms an ester bond, require strong acidic conditions for efficient cleavage.[3]

  • Troubleshooting Steps:

    • Increase Cleavage Time: Extend the incubation time with the cleavage cocktail. A standard 2-hour cleavage may be insufficient.[1][4] We recommend a preliminary small-scale trial to optimize the cleavage time.

    • Optimize Cleavage Cocktail: For acid-labile resins like Wang or Rink Amide, a standard cleavage cocktail is Trifluoroacetic Acid (TFA) based.[3][5] If you are using a simple TFA/DCM mixture, consider adding scavengers that can also enhance cleavage efficiency.

    • Repeat the Cleavage Step: After filtering the initial cleavage solution, wash the resin with a fresh portion of the cleavage cocktail to recover any remaining product.[2]

Experimental Protocol: Test Cleavage to Optimize Time

  • Take a small amount of your dried peptide-resin (10-15 mg).

  • Prepare your chosen TFA cleavage cocktail. A common starting point is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[6]

  • Add the cocktail to the resin and take aliquots at different time points (e.g., 1, 2, 4, and 6 hours).

  • Precipitate the cleaved product from each aliquot with cold diethyl ether.[4][5]

  • Analyze the yield and purity of each sample by HPLC to determine the optimal cleavage time.[1][7]

B. Product Precipitation Issues:

Your oxazepane may be successfully cleaved but not precipitating efficiently from the cleavage solution.

  • Explanation: The solubility of the cleaved oxazepane in the precipitation solvent (commonly diethyl ether) can lead to low recovery.

  • Troubleshooting Steps:

    • Concentrate the Filtrate: Before adding cold ether, concentrate the TFA filtrate under a stream of nitrogen or using a rotary evaporator to a smaller volume (1-2 mL).[2] This increases the concentration of your product and promotes precipitation.

    • Check the Supernatant: If you suspect your product is soluble in ether, analyze the ether supernatant by LC-MS to confirm if the product is present.[8]

    • Alternative Precipitation Solvents: Consider using other non-polar solvents for precipitation, such as methyl t-butyl ether (MTBE).

C. Re-attachment to the Resin:

In some cases, the cleaved product can re-attach to the resin, especially if reactive functional groups are present.

  • Explanation: This is a known issue for peptides containing sensitive residues like tryptophan, and similar reactivity could be observed with certain oxazepane derivatives.[8][9]

  • Troubleshooting Steps:

    • Use Appropriate Scavengers: Scavengers like triisopropylsilane (TIS) are crucial to quench reactive cationic species generated during cleavage that could facilitate re-attachment.[4][9]

Q2: My final product is impure, showing significant side-products. How can I identify and minimize them?

Common Side-Products and Mitigation Strategies:

The highly acidic conditions of cleavage can often lead to the formation of undesired side-products.

A. Lactonization:

One of the most common side-reactions in the synthesis of 1,4-oxazepane-5-carboxylic acids is the formation of a lactone byproduct.[3][7]

  • Explanation: When using a cleavage cocktail containing only TFA, the silyl protecting group (e.g., TBDMS) on a homoserine-derived precursor is removed, and the resulting hydroxyl group can undergo intramolecular cyclization to form a stable five-membered lactone ring, competing with the desired oxazepane formation.[3]

  • Troubleshooting Steps:

    • Modify the Cleavage Cocktail: The addition of a reducing agent, such as triethylsilane (Et3SiH), to the TFA cleavage cocktail can suppress lactonization and favor the formation of the 1,4-oxazepane ring.[3]

Recommended Cleavage Cocktails for Oxazepane Synthesis

Cleavage Cocktail Composition Outcome Reference
TFA 50% TFA in CH₂Cl₂Favors lactonization[3]
TFA/Et₃SiH TFA/Et₃SiH/CH₂Cl₂ (10:1:9)Favors 1,4-oxazepane formation[3]

B. Formation of Diastereomers:

The creation of new stereocenters during the synthesis and cleavage can result in a mixture of diastereomers, which can be difficult to separate.[3][7]

  • Explanation: The cyclization step to form the oxazepane ring can be non-stereoselective, leading to a mixture of isomers.[3]

  • Troubleshooting and Management:

    • Analytical Characterization: Use high-resolution analytical techniques like HPLC and NMR to identify and quantify the diastereomeric ratio.[3][7]

    • Chromatographic Separation: Purification by semi-preparative RP-HPLC is often necessary to isolate the desired diastereomer.[3]

C. Degradation of the Oxazepane Ring:

The seven-membered oxazepane ring itself might be susceptible to acid-catalyzed degradation under harsh cleavage conditions.

  • Explanation: While generally stable, certain substitution patterns on the oxazepane ring could render it more labile to acid-promoted C-O bond cleavage or other rearrangements.[10]

  • Troubleshooting Steps:

    • Milder Cleavage Conditions: If degradation is suspected, explore milder cleavage methods. For very acid-sensitive compounds, alternative linkers that can be cleaved under non-acidic conditions (e.g., photolabile linkers) might be considered for future syntheses.[11]

    • Analytical Monitoring: Use LC-MS to monitor the appearance of degradation products during a time-course cleavage experiment.[7]

Frequently Asked Questions (FAQs)

Q1: What is the best resin to use for the solid-phase synthesis of oxazepanes?

For the synthesis of 1,4-oxazepane derivatives, Wang or Rink Amide resins are commonly used.[3][5] The choice depends on whether you desire a C-terminal carboxylic acid (Wang resin) or a C-terminal amide (Rink Amide resin).

Q2: How do I choose the right scavengers for my cleavage cocktail?

The selection of scavengers depends on the functional groups present in your oxazepane derivative.[4]

  • Triisopropylsilane (TIS): A universal scavenger for carbocations.[4][9]

  • Water: Helps with the hydrolysis of the resin linker and can suppress some side reactions.[6]

  • Phenol: Used to scavenge benzyl and other aromatic cations.[9]

  • Thioanisole: Useful for protecting methionine from oxidation and for removing certain protecting groups.[9]

For most oxazepane syntheses starting from standard amino acid precursors, a cocktail of TFA/TIS/Water (95:2.5:2.5) is a good starting point.[6]

Q3: How can I monitor the progress of the cleavage reaction?

You can monitor the cleavage by taking a small aliquot of the resin at different time points, cleaving the product, and analyzing the supernatant by HPLC or LC-MS.[1][7]

Q4: My crude product is a sticky oil instead of a solid precipitate. What should I do?

This is a common issue, especially with smaller or more hydrophilic molecules.

  • Ensure you are using a sufficient volume of cold diethyl ether (at least 10 times the volume of your TFA solution).[4]

  • Try triturating the oil with fresh cold ether. This involves repeatedly washing and stirring the oil with the solvent to induce solidification.

  • If the product remains an oil, you can proceed with purification by removing the ether and dissolving the oil in a suitable solvent for RP-HPLC.

Q5: What are the best analytical techniques to characterize my final oxazepane product?

A combination of techniques is recommended for full characterization:

  • High-Performance Liquid Chromatography (HPLC): To assess purity and quantify yield.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the desired product and identify impurities.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and confirmation of stereochemistry. 1H, 13C, and 2D NMR experiments like COSY and HMBC are valuable.[3][7]

Visualizing the Workflow

Troubleshooting Logic for Low Cleavage Yield

troubleshooting_low_yield start Low or No Yield of Oxazepane incomplete_cleavage Incomplete Cleavage? start->incomplete_cleavage precipitation_issue Precipitation Issue? start->precipitation_issue degradation Product Degradation? start->degradation increase_time Increase Cleavage Time incomplete_cleavage->increase_time Yes optimize_cocktail Optimize Cleavage Cocktail incomplete_cleavage->optimize_cocktail Yes repeat_cleavage Repeat Cleavage Step incomplete_cleavage->repeat_cleavage Yes concentrate Concentrate Filtrate precipitation_issue->concentrate Yes check_supernatant Analyze Supernatant precipitation_issue->check_supernatant Yes milder_conditions Use Milder Cleavage Conditions degradation->milder_conditions Yes monitor_degradation Monitor by LC-MS degradation->monitor_degradation Yes analyze_yield_1 Analyze Yield by HPLC increase_time->analyze_yield_1 optimize_cocktail->analyze_yield_1 repeat_cleavage->analyze_yield_1 analyze_yield_2 Analyze Yield by HPLC/LC-MS concentrate->analyze_yield_2 check_supernatant->analyze_yield_2 analyze_purity Analyze Purity by HPLC/LC-MS milder_conditions->analyze_purity monitor_degradation->analyze_purity

Caption: Troubleshooting logic for low cleavage yield.

Competing Pathways During Cleavage of Homoserine-Derived Precursors

competing_pathways resin_bound Resin-Bound Precursor (Homoserine derivative) cleavage Cleavage from Resin resin_bound->cleavage intermediate Cleaved Intermediate (with free hydroxyl group) cleavage->intermediate lactone Lactone By-product intermediate->lactone Intramolecular Lactonization oxazepane Desired 1,4-Oxazepane intermediate->oxazepane Intramolecular Cyclization tfa_path TFA only tfa_etsih_path TFA / Et3SiH

Caption: Competing pathways during cleavage.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Solid-Phase Synthesis of 1,4-Oxazepane Derivatives.
  • Perdih, A., Kočar, M., & Dolenc, M. S. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 10(61), 37235–37246. [Link]
  • BenchChem. (n.d.). Technical Support Center: Analytical Methods for Impurity Profiling of 1,4-Oxazepane.
  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
  • ResearchGate. (n.d.). Monitoring the amount of chlordiazepoxide and oxazepam and their main degradation products for 24 h.
  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
  • James, I. W. (1999). Linkers for solid-phase organic synthesis. Tetrahedron, 55(17), 4855–4946. [Link]
  • Kaliberda, O., Leha, D., Peredrii, V., Levchenko, K., Zarudnitskii, E., Ryabukhin, S., & Volochnyuk, D. (2023). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. [Link]
  • Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols.
  • Li, Y., et al. (2018). A cascade of acid-promoted C-O bond cleavage and redox reactions: from oxa-bridged benzazepines to benzazepinones. Organic & Biomolecular Chemistry, 16(34), 6278-6282. [Link]
  • Wikipedia. (n.d.). Solid-phase synthesis.
  • Brown, A. R., Hermkens, P., Ottenheijm, H., & Rees, D. (1999). Solid phase synthesis - designer linkers for combinatorial chemistry: a review. Molecular Diversity, 4(2), 89-104. [Link]
  • Spivey, A. (n.d.). An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis. University of Sheffield.
  • Shaabani, A., Soleimani, E., & Maleki, A. (2013). A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions. Journal of the Brazilian Chemical Society, 24(11), 1863-1867. [Link]
  • Aapptec. (n.d.). Cleavage from Oxime Resin to acids, amides or esters.
  • Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques.
  • Al-Jbouri, F. H. (2023). Synthesis, Characterization and Kinetic Studies of Oxazepine and Oxazepane from reaction of 1,3-Bis(2-hydroxy-benzylidene). Egyptian Journal of Chemistry. [Link]
  • BenchChem. (n.d.). Application Notes and Protocols for TFA Cleavage of Pseudoproline-Containing Peptides.
  • Kadhim, Z. J. (2020). Synthesis and Characterization of Compounds Containing 1,3 Oxazepine Ring.
  • American Peptide Society. (n.d.). Tips & Tricks.
  • Gicquel, M., et al. (2024). Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules.
  • Alhassan, M., et al. (2022). Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. ChemistryOpen, 11(12), e202200236. [Link]
  • Biotage. (2024, April 9). Can Coupling Reagents Cause Premature Cleavage from Cl-Trityl Resin?
  • ResearchGate. (2014, October 21). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?[Link]
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Cleavage from Resin.
  • Li, A., et al. (2015). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. Journal of The American Society for Mass Spectrometry, 26(7), 1184–1192. [Link]
  • Hamad, B. K., & Ahamed, M. R. (2020). Synthesis of new compounds with seven rings (oxazepine) through the ring closure of Schiff bases with study of biological activity.
  • Yetkin, G., et al. (2024). Recent Progress in Transformations of Azepine/Oxazepine/Thiazepine Derivatives. ChemistrySelect, 9(13), e202305002. [Link]
  • Lackey, J. W., & Sabanayagam, C. R. (2001). Optimization and Mechanistic Analysis of Oligonucleotide Cleavage from Palladium-Labile Solid-Phase Synthesis Supports. The Journal of Organic Chemistry, 66(21), 7088–7093. [Link]
  • Greenberg, M. M., & Gilmore, J. L. (1993). Photochemical cleavage of oligonucleotides from solid phase supports. Tetrahedron Letters, 34(2), 251-254. [Link]
  • Sharma, A., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.
  • Glen Research. (n.d.). Deprotection Guide.
  • Yang, H., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. Organic Process Research & Development, 26(12), 3333–3343. [Link]

Sources

Technical Support Center: Strategies for the Scale-Up Production of 1,4-Oxazepane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the Technical Support Center for the synthesis and scale-up of 1,4-oxazepane derivatives. This guide is designed for researchers, chemists, and process development professionals who are transitioning from bench-scale synthesis to larger-scale production. As seven-membered heterocycles, 1,4-oxazepanes present unique challenges in their synthesis, particularly concerning ring formation, purification, and process optimization.[1] This document provides field-proven insights and troubleshooting strategies in a practical question-and-answer format to navigate these complexities effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common and scalable synthetic routes to the 1,4-oxazepane core?

Answer: While numerous synthetic strategies exist, three primary routes are frequently considered for their versatility and scalability:

  • Intramolecular Buchwald-Hartwig Amination: This palladium-catalyzed C-N cross-coupling reaction is a powerful method for forming the 1,4-oxazepane ring.[2] It involves the cyclization of a linear precursor containing an aryl halide and a suitably positioned amine. Its broad functional group tolerance makes it highly attractive, though catalyst cost and removal can be a concern on a large scale.[3]

  • Reductive Amination: This is a robust and cost-effective method, often involving the cyclization of a precursor containing an amino group and a carbonyl or a precursor that can be converted to an imine in situ.[4] The reaction is typically high-yielding and utilizes readily available and inexpensive reducing agents. Biocatalytic methods using imine reductases (IREDs) are also emerging as a green and highly selective alternative for industrial applications.[5]

  • Ring-Closing Metathesis (RCM): RCM is an exceptionally powerful tool for forming cyclic structures, including the seven-membered 1,4-oxazepane ring, from a diene precursor.[6] While highly effective, challenges in scale-up include the need for very dilute conditions to avoid dimerization and the cost and sensitivity of ruthenium-based catalysts.[7]

Q2: My 1,4-oxazepane derivative appears unstable during workup or purification. What are the likely causes?

Answer: The stability of the 1,4-oxazepane ring is generally robust. However, certain functionalities can introduce instability. The 1,4-oxazepane system contains ether and secondary amine functionalities.[8] Unlike the related 1,3-oxazepane, it lacks a labile aminal (O-C-N) linkage, making it more stable, particularly in acidic conditions.[8] However, issues can arise from:

  • Acid-Sensitive Protecting Groups: If your derivative includes N-Boc or other acid-labile protecting groups, they can be cleaved during acidic aqueous workups or silica gel chromatography.[9]

  • Hydrolysis of Functional Groups: Ester or amide functionalities elsewhere in the molecule can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.[9]

  • Oxidation: The nitrogen atom in the ring can be susceptible to oxidation, especially if exposed to strong oxidizing agents or prolonged air exposure at high temperatures.

Q3: How do I effectively monitor the progress of my scale-up reaction?

Answer: Consistent and accurate reaction monitoring is critical for a successful scale-up.

  • Thin-Layer Chromatography (TLC): TLC is the quickest and most common method. It is essential for tracking the consumption of starting materials and the formation of the product and any major byproducts.[9] For 1,4-oxazepane derivatives, which may not be UV active, visualization can be achieved with general stains like potassium permanganate or an iodine chamber.[9]

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. It provides accurate information on conversion, product purity, and the impurity profile. Developing a reliable HPLC method early is crucial for process control.[10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying unknown byproducts and confirming the mass of the desired product during the reaction.[10]

Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific problems encountered during the large-scale synthesis of 1,4-oxazepane derivatives.

Problem 1: Low Reaction Yield or Stalled Reaction
Q: My reaction yield is significantly lower on a larger scale compared to my bench-scale experiments. What should I investigate?

Answer: A drop in yield upon scale-up is a common issue that can often be traced back to several physical and chemical factors. A systematic approach is the most effective way to troubleshoot this problem.[11]

Initial Checks & Solutions:

  • Mixing and Mass Transfer: Inefficient stirring is a primary culprit in large reactors.[11] A reaction that works in a rapidly stirring 100 mL flask may fail in a 50 L reactor with inadequate agitation, leading to localized concentration gradients and temperature differences.

    • Solution: Evaluate the reactor's stirring efficiency. Consider using an overhead mechanical stirrer with an appropriately designed impeller (e.g., pitched-blade turbine or anchor) to ensure homogeneity.

  • Heat Transfer and Temperature Control: Exothermic or endothermic events that are negligible on a small scale can become significant in large reactors, which have a lower surface-area-to-volume ratio.

    • Solution: Ensure your reactor has adequate heating and cooling capacity. Monitor the internal reaction temperature, not just the jacket temperature. For highly exothermic reactions, consider controlling the rate of addition of a key reagent.

  • Purity of Reagents and Solvents: The impact of impurities in starting materials or solvents is magnified on a larger scale.[11]

    • Solution: Use reagents from the same batch if possible. If not, re-validate the purity of all new batches of starting materials and ensure solvents are anhydrous if the reaction is moisture-sensitive.

  • Inert Atmosphere: Many organometallic catalysts used in C-N couplings (e.g., Buchwald-Hartwig) are sensitive to oxygen, especially after activation by a base.[3] Maintaining a truly inert atmosphere in a large reactor can be challenging.

    • Solution: Ensure the reactor is properly purged with nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction. Use degassed solvents for the reaction.

start Low Yield or Stalled Reaction Observed check_mixing Is mixing adequate for the vessel size? start->check_mixing check_temp Is internal temperature stable and at the target? check_mixing->check_temp Yes improve_mixing Action: Improve agitation (e.g., mechanical stirrer, baffle) check_mixing->improve_mixing No check_reagents Are all reagents and solvents of confirmed purity? check_temp->check_reagents Yes improve_temp Action: Improve heat transfer / control addition rate check_temp->improve_temp No check_atmosphere Is the reaction sensitive to air/moisture? check_reagents->check_atmosphere Yes purify_reagents Action: Re-purify reagents / use anhydrous solvents check_reagents->purify_reagents No improve_inert Action: Degas solvents / improve N2 purge check_atmosphere->improve_inert Yes success Problem Resolved check_atmosphere->success No improve_mixing->success improve_temp->success purify_reagents->success improve_inert->success

Caption: Troubleshooting workflow for low yield in scale-up reactions.
Problem 2: Formation of Difficult-to-Separate Impurities
Q: My scale-up reaction is generating a significant amount of a byproduct that is co-eluting with my product. How can I address this?

Answer: Impurity profiles often change upon scale-up. Identifying the impurity is the first step, followed by adjusting reaction parameters to minimize its formation.

Common Impurities & Mitigation Strategies:

  • Dimer Formation (Especially in RCM): Ring-closing metathesis is an equilibrium-driven process where intramolecular cyclization (product) competes with intermolecular dimerization. At the higher concentrations often used in scale-up, dimerization becomes more favorable.[7]

    • Solution: Employ "pseudo-dilution" or "slow-addition" techniques. Add the diene substrate slowly over several hours to a heated solution of the catalyst. This keeps the instantaneous concentration of the substrate low, favoring the intramolecular reaction. While challenging on a very large scale, this is often the most effective strategy.[7]

  • Formation of Diastereomers: The formation of seven-membered rings can be diastereoselective, but achieving high selectivity can be difficult. If you are obtaining a mixture of diastereomers that are inseparable by chromatography, consider a different approach.[12]

    • Solution 1 (Reaction Optimization): Screen different solvents, temperatures, and bases/catalysts to optimize diastereoselectivity.

    • Solution 2 (Post-Synthesis Modification): If separation is impossible, a downstream reaction may help. For example, catalytic hydrogenation of a nitro group to an aniline can change the molecule's polarity and crystal packing properties, sometimes allowing for the separation of the resulting diastereomeric anilines by chromatography or crystallization.[12]

  • Byproducts from Side Reactions: In a Buchwald-Hartwig amination, a common side reaction is hydrodehalogenation of the aryl halide starting material, which can result from β-hydride elimination.[2]

    • Solution: The choice of ligand is critical. Sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) often suppress this side reaction and promote the desired reductive elimination to form the C-N bond.[2]

Impurity TypeCommon CauseMitigation StrategyKey Reaction
Dimer High substrate concentrationSlow addition of substrate to catalyst solutionRCM
Inseparable Diastereomers Low intrinsic selectivity of ring closureOptimize reaction conditions (solvent, temp); or modify molecule post-synthesis to enable separation.[12]Multiple
Hydrodehalogenation Product β-Hydride elimination side reactionUse sterically hindered phosphine ligands.Buchwald-Hartwig
Lactonization Byproducts Presence of competing nucleophiles/electrophilesProtect interfering functional groups.[10]Multiple
Problem 3: Purification and Isolation Challenges
Q: Column chromatography was feasible in the lab, but it's not practical for my 5 kg scale production. What are my options?

Answer: Avoiding large-scale chromatography is a primary goal of process chemistry. The focus should be on isolating a solid product via crystallization.

Purification Strategy:

  • Optimize for Crystallization:

    • Solvent Screening: Perform a systematic screening of single and mixed solvent systems to find conditions where your product has high solubility at elevated temperatures but low solubility at room temperature or below.[9]

    • Control Cooling: A slow, controlled cooling profile is essential for growing large, pure crystals. Crash-cooling will trap impurities.

    • Seeding: If crystallization is difficult to induce, use a small amount of pure seed crystal to initiate the process.[9]

  • Extraction and Washes: Design an effective aqueous workup to remove as many impurities as possible before the final isolation step.

    • Acid/base washes can remove basic or acidic impurities.

    • A brine wash helps to break emulsions and remove water from the organic layer.

  • Recrystallization: If the crude isolated solid is not pure enough, a recrystallization step is often more scalable and cost-effective than chromatography. The same principles of solvent screening and controlled cooling apply.[9]

start Crude Product Isolated check_purity Analyze Crude Purity (HPLC, NMR) start->check_purity direct_xtal Strategy: Direct Crystallization check_purity->direct_xtal Purity >95%? Yes chromatography Strategy: Column Chromatography check_purity->chromatography Purity >95%? No final_product Pure Product direct_xtal->final_product re_xtal Strategy: Recrystallization chromatography->re_xtal Isolate solid fractions re_xtal->final_product

Caption: Decision workflow for scale-up purification strategy.

Experimental Protocols

General Protocol for Scale-Up Buchwald-Hartwig Amination (Illustrative Example)

This protocol outlines key considerations for scaling up an intramolecular Buchwald-Hartwig amination to form a 1,4-oxazepane derivative. Note: Conditions must be optimized for each specific substrate.

  • Reactor Preparation:

    • Ensure the reactor and associated glassware (condenser, addition funnel) are thoroughly cleaned and oven-dried to remove moisture.

    • Assemble the reactor under a positive pressure of nitrogen.

  • Reagent Charging:

    • Charge the reactor with the linear amine-halide precursor, the palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst), and the phosphine ligand.

    • Seal the reactor and perform three vacuum/nitrogen backfill cycles to ensure a robust inert atmosphere.

  • Solvent and Base Addition:

    • Add degassed anhydrous solvent (e.g., toluene, dioxane) via cannula or a pressure-equalizing addition funnel.

    • Begin agitation to ensure the mixture is homogenous.

    • Prepare a solution or slurry of the base (e.g., sodium tert-butoxide, LHMDS) in a separate flask under nitrogen and add it to the reactor via cannula or addition funnel. The addition may be exothermic; control the rate to maintain the desired internal temperature.

  • Reaction Execution and Monitoring:

    • Heat the reaction mixture to the optimized temperature, monitoring the internal temperature closely.

    • Take samples periodically via a sampling port for analysis by TLC or HPLC to monitor the reaction progress.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by carefully adding water or a saturated aqueous ammonium chloride solution.

    • Perform aqueous washes (e.g., water, brine) to remove inorganic salts.

    • Separate the organic layer, dry it with a drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Proceed with the optimized purification strategy (e.g., crystallization or recrystallization) as determined from prior development work.

References

  • ResearchGate. Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review.
  • RSC Publishing. New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances.
  • ResearchGate. New route to 1,4-oxazepane and 1,4-diazepane derivatives: Synthesis from N-propargylamines | Request PDF.
  • RSC Publishing. Synthesis of substituted benzo[b][11][14]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. Organic & Biomolecular Chemistry.
  • ACS Publications. Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. The Journal of Organic Chemistry.
  • ChemRxiv. Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes.
  • Wikipedia. Buchwald–Hartwig amination.
  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination - Reagent Guides.
  • Drug Hunter. Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry.
  • ResearchGate. Large-scale reductive amination and synthesis applications.
  • PubMed Central (PMC). Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation.
  • National Institutes of Health (NIH). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism.
  • PubMed Central (PMC). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles.
  • ResearchGate. First Scale-Up to Production Scale of a Ring Closing Metathesis Reaction Forming a 15-Membered Macrocycle as a Precursor of an Active Pharmaceutical Ingredient.
  • Purdue University Graduate School. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination.
  • RSC Publishing. Reductive aminations by imine reductases: from milligrams to tons.
  • PubMed. Reductive Amination in the Synthesis of Pharmaceuticals.
  • RSC Publishing. Ring closing enyne metathesis: A powerful tool for the synthesis of heterocycles. Chemical Society Reviews.

Sources

Validation & Comparative

A Comparative Reactivity Analysis of 1,4-Oxazepane versus 1,3-Oxazepane: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Subtle Isomeric Shift with Profound Reactivity Implications

In the landscape of medicinal chemistry, seven-membered heterocyclic scaffolds such as oxazepanes have emerged as valuable structural motifs.[1] Their inherent three-dimensional character and conformational flexibility offer a unique design space for engaging with complex biological targets.[2] This guide provides an in-depth comparative analysis of two key isomers: 1,4-oxazepane and 1,3-oxazepane.

While both are saturated seven-membered rings containing one oxygen and one nitrogen atom, their distinct substitution patterns give rise to significant differences in electronic properties, chemical stability, and overall reactivity.[1] The 1,4-oxazepane can be viewed as a stable system containing discrete secondary amine and ether functionalities. In stark contrast, the 1,3-oxazepane possesses a hemiaminal ether (or aminal) linkage (O-C-N), a structural feature that profoundly influences its stability, particularly under acidic conditions.[1]

Direct quantitative comparisons of the parent compounds are not extensively documented in peer-reviewed literature. Therefore, this guide will infer their relative reactivity by analyzing their constituent functional groups, supported by data from studies on their derivatives. We will explore the causality behind their divergent chemical behaviors, propose self-validating experimental protocols for direct comparison, and provide the field-proven insights necessary for informed scaffold selection in drug design.

Structural and Electronic Foundations of Reactivity

The fundamental difference between the two isomers lies in the arrangement of the heteroatoms, which dictates their electronic nature and steric environment.

  • 1,4-Oxazepane : The nitrogen and oxygen atoms are separated, behaving as independent functional groups. The nitrogen atom presents a lone pair that is readily available for protonation or reaction with electrophiles, characteristic of a typical cyclic secondary amine. The ether oxygen is relatively unreactive, capable of acting as a hydrogen bond acceptor.

  • 1,3-Oxazepane : The proximity of the oxygen and nitrogen atoms forms an aminal linkage. This arrangement leads to a more complex electronic interplay. The nitrogen's lone pair availability can be influenced by the adjacent electronegative oxygen, and the C2 carbon, situated between both heteroatoms, becomes a key site of reactivity, particularly for hydrolysis.

Seven-membered rings like these are conformationally flexible, capable of adopting multiple low-energy conformations such as the chair and the boat-twist-boat.[2] This flexibility can be advantageous for adapting to a target's binding pocket but also carries a potential entropic penalty upon binding.

Caption: Structural and property comparison of the two isomers.

Comparative Reactivity Analysis: A Tale of Two Scaffolds

The structural disparity between the isomers translates directly into distinct reactivity profiles.

A. Ring Stability: The Achilles' Heel of the 1,3-Isomer

The most critical difference is their stability, particularly in acidic environments.

  • 1,4-Oxazepane : This scaffold is robust. The ether and amine linkages do not readily cleave except under harsh conditions. It is expected to remain intact across the physiological pH range and during typical synthetic manipulations, including acidic workups.

  • 1,3-Oxazepane : The aminal functionality is a masked carbonyl and is highly susceptible to acid-catalyzed hydrolysis.[3] Even mild acidic conditions (pH < 5) can promote rapid ring cleavage.[3] This instability is a crucial consideration for drug development, as oral administration would expose the molecule to gastric acid, potentially leading to complete degradation.[3]

The mechanism of hydrolysis for 1,3-oxazepane involves protonation of either the nitrogen or oxygen atom, followed by nucleophilic attack of water at the C2 position, leading to ring opening.

hydrolysis start 1,3-Oxazepane protonated Protonated Aminal (Activated) start->protonated + H₃O⁺ intermediate Tetrahedral Intermediate (Water Attack at C2) protonated->intermediate + H₂O opened Ring-Opened Amino Alcohol intermediate->opened - H⁺ end1 Aldehyde/ Formaldehyde end2 Amino Alcohol

Caption: Simplified mechanism of acid-catalyzed hydrolysis of 1,3-oxazepane.

B. Reactivity at the Nitrogen Atom: N-Functionalization

Both isomers possess a secondary amine capable of undergoing common functionalization reactions, though the choice of conditions is critical for the 1,3-isomer.

  • N-Acylation : This is a fundamental reaction for creating amide bonds.[4]

    • 1,4-Oxazepane : Behaves as a typical secondary amine, reacting readily with acylating agents like acid chlorides and anhydrides under standard conditions (e.g., in the presence of a non-nucleophilic base like triethylamine) to form a stable N-acyl derivative.[5][6]

    • 1,3-Oxazepane : Is also expected to undergo N-acylation. However, the reaction must be performed under neutral or basic conditions to prevent concomitant ring cleavage. The resulting N-acyl aminal product would still be sensitive to acid.

  • N-Alkylation : This reaction introduces alkyl substituents.

    • 1,4-Oxazepane : Can be functionalized via two primary routes: direct alkylation with alkyl halides or reductive amination with aldehydes/ketones.[5] Reductive amination, often using mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃), is generally preferred as it avoids the over-alkylation that can plague direct alkylation.[7]

    • 1,3-Oxazepane : N-alkylation is also feasible. Reductive amination protocols that operate under neutral or slightly acidic conditions would need to be carefully optimized to balance iminium ion formation with the risk of hydrolysis.[7] Direct alkylation under basic conditions is a more straightforward approach.

Proposed Experimental Protocols for Direct Comparison

To provide definitive, quantitative data on the relative reactivity, the following experimental protocols are proposed. These are designed as self-validating systems to directly compare the two isomers under identical conditions.

Protocol 1: Comparative Acid Stability via HPLC Kinetic Assay

This experiment will quantify the rate of degradation in an acidic environment.

Methodology:

  • Stock Solutions: Prepare 10 mM stock solutions of 1,4-oxazepane and 1,3-oxazepane in acetonitrile.

  • Reaction Buffer: Prepare a buffer solution at pH 3.0 (e.g., glycine-HCl buffer).

  • Reaction Initiation: In separate temperature-controlled vials at 37°C, add 10 µL of each stock solution to 990 µL of the pre-warmed pH 3.0 buffer to achieve a final concentration of 100 µM.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction vial.

  • Quenching: Immediately quench the reaction by adding the aliquot to a vial containing a neutralizing buffer (e.g., pH 8.0 Tris buffer) to stop further degradation.

  • Analysis: Analyze the quenched samples by reverse-phase HPLC, monitoring the disappearance of the parent compound peak.

  • Data Interpretation: Plot the natural logarithm of the remaining parent compound concentration versus time. The slope of this line will give the pseudo-first-order rate constant (k) of degradation. A much larger k value is predicted for 1,3-oxazepane.

Protocol 2: Competitive N-Acylation for Nucleophilicity Assessment

This experiment directly compares the nucleophilicity of the nitrogen atoms.

Methodology:

  • Reactant Solution: Create a solution in anhydrous dichloromethane (DCM) containing equimolar amounts (e.g., 1.0 mmol each) of 1,4-oxazepane and 1,3-oxazepane, along with a non-nucleophilic base (e.g., 2.2 mmol of diisopropylethylamine).

  • Acylating Agent: Prepare a solution of a limiting amount of an acylating agent (e.g., 0.5 mmol of benzoyl chloride) in anhydrous DCM.

  • Reaction: Cool the amine solution to 0°C and slowly add the benzoyl chloride solution dropwise over 10 minutes with vigorous stirring.

  • Workup: After the reaction is complete (monitored by TLC), quench with water, separate the organic layer, dry, and concentrate.

  • Analysis: Analyze the crude product mixture using ¹H NMR spectroscopy or GC-MS.

  • Data Interpretation: The ratio of the N-acylated 1,4-oxazepane product to the N-acylated 1,3-oxazepane product will directly reflect the relative nucleophilic reactivity of the two amines.

workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare equimolar mixture of 1,4-oxazepane & 1,3-oxazepane in DCM with base C Cool amine mixture to 0°C A->C B Prepare limiting solution of benzoyl chloride in DCM D Slowly add benzoyl chloride B->D C->D E Stir until completion (TLC) D->E F Aqueous workup & extraction E->F G Analyze crude product by GC-MS or NMR F->G H Determine product ratio G->H

Caption: Experimental workflow for the competitive N-acylation protocol.

Data Summary and Conclusions

The following tables summarize the predicted reactivity and the proposed experimental designs.

Table 1: Comparative Reactivity Summary

Feature1,4-Oxazepane1,3-OxazepaneRationale
Ring Stability HighLow (especially in acid)Presence of a stable ether/amine vs. a labile aminal linkage.[1]
N-Acylation Facile, standard conditionsFacile, requires basic/neutral conditionsBoth are secondary amines, but 1,3-isomer is acid-sensitive.[4]
N-Alkylation Facile, standard conditionsFacile, requires basic/neutral conditionsReductive amination may require optimization for the 1,3-isomer.[5]
Ether Oxygen Reactivity Low (typical ether)High (part of aminal)The C-O bond in the 1,3-isomer is readily cleaved during hydrolysis.[3]

Table 2: Summary of Proposed Comparative Experiments

ExperimentObjectiveMethodologyPredicted Outcome
Acid Stability Assay Quantify relative stability in acidic mediaHPLC monitoring of degradation at pH 3.01,3-Oxazepane will degrade significantly faster than 1,4-oxazepane.
Competitive N-Acylation Determine relative N-nucleophilicityReaction of a mixture with a limiting acylating agentProduct ratio will indicate which nitrogen is more nucleophilic.
Authoritative Conclusion and Recommendation

The choice between a 1,4-oxazepane and a 1,3-oxazepane scaffold is a critical decision with significant downstream consequences for drug development.

1,4-Oxazepane should be considered the default choice for a stable, robust seven-membered heterocyclic scaffold. Its reactivity is predictable, mirroring that of a simple cyclic secondary amine, making it suitable for a wide range of synthetic modifications and stable under physiological conditions.[8]

1,3-Oxazepane , conversely, must be handled with care. Its inherent instability towards acid makes it a challenging scaffold for oral drug development and requires careful consideration of reaction conditions during synthesis. This lability, however, could potentially be exploited as a prodrug strategy, where the ring is designed to open under specific physiological conditions to release an active metabolite.

Ultimately, the selection must be guided by the specific goals of the research program. This guide provides the foundational logic and experimental framework to make that choice an informed one, grounded in the principles of chemical reactivity.

References

  • Reductive amination in case of secondary amines. Chemistry Stack Exchange.
  • Synthesis, characterization and Antibacterial Evaluation of Novel 1,3-Oxazepine Derivatives Using A Cycloaddition Approach. Publish.
  • Preparation and Identification of Novel 1, 3-Oxazepine Derivatives by Cycloaddition Reactions [2+5] of Selected Carboxylic Acid. SciSpace.
  • Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides.
  • Synthesis of Schiff bases Derivatives of 1,3-oxazepine and Evaluation of Antioxidant Action In vitro. Oriental Journal of Chemistry.
  • CYCLOADDITION REACTIONS OF 1,3-OXAZEPINE AND 1,2-DIAZEPINES TO 2,5-DIMETHYL-3,4-DIPHENYLCYCLOPENTADIENONE. Chemistry Letters. Oxford Academic.
  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.
  • Evaluation of Kochetkov Hemiaminal hydrolysis under acidic, alkaline, and neutral conditions. PubMed.
  • Experimental and theoretical investigations into the stability of cyclic aminals. PMC - NIH.
  • New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances (RSC Publishing).
  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. Organic Chemistry. ChemRxiv.
  • N-Acylation Reactions of Amines. ResearchGate.
  • Reactions of Amines. Chemistry LibreTexts.

Sources

comparing different catalytic methods for oxazepine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Catalytic Methods for Oxazepine Synthesis: A Comparative Analysis for Modern Drug Discovery

The oxazepine core is a privileged seven-membered heterocyclic scaffold that features prominently in a wide array of biologically active molecules and pharmaceuticals.[1][2] Its unique three-dimensional structure allows it to interact with a variety of biological targets, leading to applications such as antidepressants (Sintamil), antihistaminic agents, and central nervous system modulators.[3] The growing therapeutic importance of oxazepines has spurred significant research into efficient and selective synthetic methodologies.

This guide provides a comparative overview of modern catalytic strategies for constructing the oxazepine ring system. We will delve into the mechanistic nuances, substrate scope, and relative advantages of different approaches, with a focus on transition-metal catalysis and organocatalysis. This analysis is designed to equip researchers, medicinal chemists, and drug development professionals with the knowledge to select and implement the most suitable synthetic strategy for their specific target molecules.

Transition-Metal Catalysis: Power and Versatility

Transition metals have revolutionized the synthesis of complex heterocycles, and oxazepines are no exception. Catalysts based on copper, rhodium, iridium, and gold offer powerful tools for forming key C-N and C-O bonds, often with high efficiency and control.

Copper-Catalyzed Methods

Copper catalysis is a cornerstone of modern organic synthesis due to its low cost, relative abundance, and versatile reactivity. Several copper-catalyzed strategies have been developed for oxazepine synthesis, including tandem reactions and intramolecular couplings.[4]

A noteworthy example is the tandem transformation involving C-N coupling followed by C-H carbonylation to produce benzo-1,4-oxazepine derivatives.[3] This method efficiently combines phenylamines with allyl halides under a carbon dioxide atmosphere, proceeding through a proposed Cu(I)/Cu(III) catalytic cycle. This one-pot procedure avoids the need for pre-functionalized substrates, enhancing its overall efficiency.[3]

Workflow for Copper-Catalyzed Tandem C-N Coupling/C-H Carbonylation

cluster_start Starting Materials cluster_reaction Reaction Vessel cluster_end Product & Purification Phenylamine Phenylamine Reaction Tandem Reaction (Cu Catalyst, Ligand, Base) Phenylamine->Reaction AllylHalide Allyl Halide AllylHalide->Reaction CO2 Carbon Dioxide CO2->Reaction Product Benzo-1,4-oxazepine Reaction->Product Good Yields Purification Column Chromatography Product->Purification

Caption: General workflow for the one-pot synthesis of benzo-1,4-oxazepines.

The versatility of this copper-catalyzed method is demonstrated by its tolerance for various substituents on both the phenylamine and the allyl halide, affording a range of derivatives in good yields.

Table 1: Performance of Copper-Catalyzed Synthesis of Benzo-1,4-oxazepine Derivatives[3]

EntryPhenylamine SubstituentAllyl Halide DerivativeProductYield (%)
1HPhenyl2-phenyl-2,3-dihydro-1H-benzo[e][5][6]oxazepin-5-one81
2H4-Chlorophenyl2-(4-chloro-phenyl)-2,3-dihydro-1H-benzo[e][5][6]oxazepin-5-one75
3HMethyl2-methyl-2,3-dihydro-1H-benzo[e][5][6]oxazepin-5-one68
47-ChloroPhenyl7-chloro-2-phenyl-2,3-dihydro-1H-benzo[e][5][6]oxazepin-5-one78
57-Chloro4-Tolyl7-chloro-2-p-tolyl-2,3-dihydro-1H-benzo[e][5][6]oxazepin-5-one76
67-Methyl4-Tolyl7-methyl-2-p-tolyl-2,3-dihydro-1H-benzo[e][5][6]oxazepin-5-one72
Other Transition-Metal Approaches

While copper is prevalent, other metals offer unique reactivity for accessing diverse oxazepine structures.

  • Rhodium(III)-Catalyzed C-H Activation: Rh(III) catalysts have been employed in [4+3] cycloaddition reactions of benzamides with vinylcarbenoids to construct azepinone cores, a strategy adaptable to oxazepine analogues.[7] These methods leverage C-H activation to create complex ring systems from simple precursors.[7][8]

  • Iridium-Catalyzed Asymmetric Cyclization: For enantioselective synthesis, iridium catalysts have proven effective. An intramolecular asymmetric allylic etherification of pyrimidinemethanols catalyzed by an iridium complex provides access to chiral pyrimidine-fused oxazepines, highlighting the power of this approach for creating stereochemically complex molecules.[5]

  • Gold-Catalyzed Intramolecular Cyclization: Gold catalysts are known for their ability to activate alkynes. This reactivity has been harnessed in the intramolecular cyclization of N-propargylic β-enaminones to forge 1,4-oxazepine derivatives.[3]

Catalytic Cycle for Transition-Metal Catalysis

G center Metal Catalyst (e.g., Cu(I), Rh(III)) sub1 Substrate 1 Coordination center->sub1 oxidative_add Oxidative Addition sub1->oxidative_add sub2 Substrate 2 Coordination reductive_elim Reductive Elimination sub2->reductive_elim oxidative_add->sub2 C-N or C-O Bond Formation product Oxazepine Product reductive_elim->product product->center Catalyst Regeneration

Caption: A simplified representation of a transition-metal catalytic cycle.

Organocatalysis: The Metal-Free Alternative

Organocatalysis has emerged as a powerful, complementary strategy to metal-based methods. It avoids the use of potentially toxic and expensive heavy metals, offering a greener and often highly enantioselective route to chiral molecules.

Chiral Brønsted Acid Catalysis

Chiral Brønsted acids, particularly SPINOL-derived chiral phosphoric acids (CPAs), are highly effective organocatalysts. A prime example of their application is the enantioselective desymmetrization of 3-substituted oxetanes to synthesize chiral 1,4-benzoxazepines.[5][9]

In this reaction, the chiral phosphoric acid protonates the oxetane oxygen, activating it for nucleophilic attack by a 2-aminophenol derivative. The confined chiral environment of the catalyst directs the approach of the nucleophile, resulting in a highly enantioselective ring-opening and subsequent cyclization to form the seven-membered oxazepine ring.[5] This metal-free process proceeds under mild conditions and provides access to valuable enantioenriched products with high yields and excellent enantiocontrol.[5][9]

Table 2: Performance of Chiral Phosphoric Acid-Catalyzed Enantioselective Desymmetrization[5]

EntryOxetane Substituent2-Aminophenol DerivativeYield (%)Enantiomeric Excess (% ee)
1PhenylN-Benzyl9892
24-FluorophenylN-Benzyl9693
34-ChlorophenylN-Benzyl9594
42-NaphthylN-Benzyl9291
5PhenylN-Allyl8590
6PhenylN-Methyl7888

This method's success underscores the power of organocatalysis in asymmetric synthesis, providing a valuable alternative to transition-metal-catalyzed reactions, especially when avoiding metal contamination is critical.[5]

Other Innovative Synthetic Strategies

Beyond conventional transition-metal and organocatalysis, other methods offer unique advantages in terms of efficiency, atom economy, and environmental impact.

Catalyst-Free Multicomponent Reactions (MCRs)

Multicomponent reactions, such as the Ugi reaction, are highly efficient processes that combine three or more starting materials in a single step to create complex products. A notable catalyst-free, three-component reaction has been developed for the synthesis of oxazepine-quinazolinone bis-heterocyclic scaffolds.[1][2] This approach reacts 2-(2-formylphenoxy) acetic acid, 2-aminobenzamide, and an isocyanide in refluxing ethanol to produce the desired complex molecules in excellent yields (typically >90%).[2] The absence of a catalyst makes this an environmentally friendly and cost-effective method.[1][2]

The Potential of Biocatalysis

While specific examples in oxazepine synthesis are still emerging, biocatalysis represents a promising future direction. Enzymes like imine reductases and transaminases have been successfully used to produce related chiral amine-containing heterocycles, such as the diazepane core of the drug suvorexant.[10] These enzymatic methods operate in aqueous media under mild conditions and offer unparalleled stereocontrol. Applying biocatalysis to oxazepine synthesis could provide a highly sustainable and efficient alternative to traditional chemical methods.[10]

Comparative Summary and Outlook

The choice of a catalytic method for oxazepine synthesis depends on several factors, including the desired substitution pattern, the need for stereocontrol, and practical considerations like cost and scalability.

Table 3: Comparison of Major Catalytic Strategies for Oxazepine Synthesis

FeatureTransition-Metal CatalysisOrganocatalysisMulticomponent Reactions (MCRs)
Catalyst Type Cu, Rh, Ir, Au, Pd complexesChiral Brønsted acids, amines, etc.Often catalyst-free
Key Strengths High efficiency, broad substrate scope, diverse bond formations (C-H activation).High enantioselectivity, metal-free products, mild conditions.High atom economy, operational simplicity, rapid complexity generation.
Key Weaknesses Catalyst cost/toxicity, potential metal contamination, sometimes harsh conditions.Can have a more limited substrate scope compared to metals.Product purification can be challenging; scaffold is determined by MCR type.
Enantiocontrol Achievable with chiral ligands (e.g., Iridium catalysis).Excellent, a primary advantage of the field (e.g., CPAs).Difficult to achieve without a chiral catalyst or auxiliary.
Best For Rapid access to diverse analogues, complex ring constructions via C-H activation.Synthesis of enantioenriched chiral oxazepines.Efficient, one-pot synthesis of complex, fused heterocyclic systems.

Future Outlook: The synthesis of oxazepines will continue to evolve toward more sustainable and efficient methods. Key areas of future research will likely include:

  • Earth-Abundant Metal Catalysis: Expanding the use of catalysts based on iron, nickel, and cobalt to replace precious metals.

  • Photoredox and Electrocatalysis: Using light or electricity to drive novel transformations under exceptionally mild conditions.[6]

  • Expanded Biocatalytic Routes: The discovery and engineering of new enzymes capable of catalyzing key bond formations for oxazepine synthesis.[10]

By leveraging the expanding toolkit of modern catalysis, chemists are better equipped than ever to synthesize novel oxazepine derivatives, accelerating the discovery of new therapeutics and functional materials.

Experimental Protocols

Representative Protocol 1: Copper-Catalyzed Synthesis of 2-phenyl-2,3-dihydro-1H-benzo[e][5][6]oxazepin-5-one[3]
  • To a sealed reaction tube, add phenylamine (1.0 mmol), CuI (0.1 mmol), a suitable ligand (e.g., 2-(2-dimethylamino-vinyl)-1H-inden-1-ol, 0.1 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) in a solvent like DMF (3 mL).

  • Add the allyl halide derivative (e.g., (3-bromoprop-1-en-2-yl)benzene, 1.2 mmol).

  • Seal the tube, and purge with carbon dioxide (CO₂) gas, maintaining a CO₂ atmosphere with a balloon.

  • Stir the reaction mixture at 100 °C for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure oxazepine derivative. (Reported Yield: 81%).[3]

Representative Protocol 2: Organocatalytic Enantioselective Synthesis of a Chiral 1,4-Benzoxazepine[5]
  • To a vial, add the 3-substituted oxetane (e.g., 3-phenyloxetane, 0.24 mmol), the 2-aminophenol derivative (e.g., 2-amino-N-benzylphenol, 0.2 mmol), and the chiral phosphoric acid catalyst (1-5 mol%).

  • Add a molecular sieve (e.g., 4 Å MS) and a suitable solvent (e.g., toluene or CH₂Cl₂).

  • Stir the reaction mixture at the specified temperature (e.g., room temperature or 40 °C) for the required time (e.g., 24-72 hours).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, directly purify the reaction mixture by flash column chromatography on silica gel.

  • Analyze the yield and determine the enantiomeric excess (% ee) by chiral HPLC. (Reported Yield: up to 98%, 94% ee).[5]

References

  • Nigríni, M., Bhosale, V. A., et al. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. The Journal of Organic Chemistry.
  • Zaware, N., & Ohlmeyer, M. (2025). Recent advances in dibenzo[b,f][5][6]oxazepine synthesis. ResearchGate.
  • (2022). Organocatalytic Asymmetric Synthesis of Bridged Tetrahydrobenzo[ b]azepines/oxepines. Organic Letters.
  • (n.d.). Enantioselective strategies for the synthesis of dihydrodibenzo-oxazepine derivatives. ResearchGate.
  • Velasco-Rubio, Á., Varela, J. A., & Saá, C. (2020). Recent Advances in Transition-Metal-Catalyzed Oxidative Annulations to Benzazepines and Benzodiazepines. Advanced Synthesis & Catalysis.
  • Nigríni, M., Bhosale, V. A., et al. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. Semantic Scholar.
  • (2021). Synthesis and characterization of new oxazepine compounds derived from guanine. ResearchGate.
  • Zhao, X., et al. (2017). Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. Molecules.
  • (n.d.). Synthesis of 1,3-Oxazepine Derivatives Derived from 2-(1H-Benzo[d][4][5][11]Triazol-1-yl) Acetohydrazide by Using Microwave Irradiation. Scirp.org.
  • Li, Y.-Y., et al. (2021). Enantioselective Formal [4 + 3] Annulations to Access Benzodiazepinones and Benzoxaazepinones via NHC/Ir/Urea Catalysis. ACS Catalysis.
  • Shaabani, S., et al. (2019). A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions. Frontiers in Chemistry.
  • Shaabani, S., et al. (2019). A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions. PubMed Central.
  • Velasco-Rubio, Á., Varela, J. A., & Saá, C. (2020). Recent Advances in Transition-Metal-Catalyzed Oxidative Annulations to Benzazepines and Benzodiazepines. Scilit.
  • (n.d.). Synthesis, characterization and Antibacterial Evaluation of Novel 1,3-Oxazepine Derivatives Using A Cycloaddition Approach. EMAN RESEARCH PUBLISHING.
  • (n.d.). Synthesis and studies of biological activity of -1,3- oxazepine-4,7-dione derivitives. Iraqi Academic Scientific Journals.
  • Faisca Phillips, A. M. M., & Pombeiro, A. J. L. (2020). Modern Methods for the Synthesis of 1,4-Oxazepanes and their Benzo-Derivatives. Wiley.
  • (n.d.). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. MDPI.
  • (2014). Synthesis and antimicrobial activities of oxazepine and oxazocine derivatives. PubMed.
  • Rowles, I., & Grogan, G. (2021). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI.
  • (2023). Synthesis and Characterization of the 1,3- Oxazepine Derivatives. CENTRAL ASIAN JOURNAL OF MEDICAL AND NATURAL SCIENCES.
  • (n.d.). Synthesis and characterization of some New Oxazepine Compounds Containing 1, 3, 4-Thiadiazole Ring Derived form D-Erythroascorbic Acid. University of Baghdad Digital Repository.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Methyl 1,4-Oxazepane-carboxylate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise structural elucidation of N-heterocyclic scaffolds is paramount. The 1,4-oxazepane core, a privileged structure in medicinal chemistry, presents a fascinating challenge in isomeric differentiation. The seemingly subtle shift of a methyl carboxylate group around this seven-membered ring can profoundly impact a molecule's pharmacological profile. This guide provides a comprehensive comparison of the expected spectroscopic data for the positional isomers of Methyl 1,4-Oxazepane-carboxylate, offering a robust framework for their unambiguous identification.

The isomers under consideration are:

  • Methyl 1,4-oxazepane-2-carboxylate

  • Methyl 1,4-oxazepane-3-carboxylate

  • Methyl 1,4-oxazepane-5-carboxylate

  • Methyl 1,4-oxazepane-6-carboxylate

  • Methyl 1,4-oxazepane-7-carboxylate

This document is structured to provide not only the anticipated data but also the underlying scientific principles that govern the expected spectral differences. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in your structural assignments.

isomers cluster_2 This compound cluster_3 Methyl 1,4-oxazepane-3-carboxylate cluster_5 Methyl 1,4-oxazepane-5-carboxylate cluster_6 Methyl 1,4-oxazepane-6-carboxylate cluster_7 Methyl 1,4-oxazepane-7-carboxylate i2 C2 i3 C3 i5 C5 i6 C6 i7 C7

Caption: Positional isomers of Methyl 1,4-Oxazepane-carboxylate.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: A First Line of Differentiation

¹H NMR spectroscopy is arguably the most powerful tool for distinguishing these isomers. The chemical shift and multiplicity of the protons on the oxazepane ring are highly sensitive to the position of the electron-withdrawing methyl carboxylate group.

Predicted ¹H NMR Chemical Shifts (ppm)
Position of -COOCH₃H2H3H5H6H7OCH₃NH
2 ~4.0-4.2 (dd)~2.8-3.0 (m)~3.7-3.9 (m)~2.9-3.1 (m)~3.8-4.0 (m)~3.7~2.0 (br s)
3 ~3.0-3.2 (m)~3.5-3.7 (m)~3.7-3.9 (m)~2.9-3.1 (m)~3.8-4.0 (m)~3.7~2.0 (br s)
5 ~2.8-3.0 (m)~2.8-3.0 (m)~3.9-4.1 (t)~3.0-3.2 (m)~3.8-4.0 (m)~3.7~2.0 (br s)
6 ~2.8-3.0 (m)~2.8-3.0 (m)~3.7-3.9 (m)~3.4-3.6 (m)~3.9-4.1 (t)~3.7~2.0 (br s)
7 ~2.8-3.0 (m)~2.8-3.0 (m)~3.7-3.9 (m)~2.9-3.1 (m)~4.2-4.4 (t)~3.7~2.0 (br s)

Note: These are predicted values based on known spectroscopic data of similar N-heterocyclic compounds. Actual values may vary depending on the solvent and other experimental conditions.

Expert Interpretation of ¹H NMR Data

The key to differentiating the isomers lies in identifying the proton signal that is significantly downfield-shifted due to the deshielding effect of the adjacent ester group.

  • 2-carboxylate: The proton at the C2 position (H2) will be the most downfield of the ring protons (excluding those adjacent to oxygen in some cases), appearing as a doublet of doublets.

  • 3-carboxylate: The protons at the C3 position (H3) will be shifted downfield.

  • 5-carboxylate: The proton at the C5 position (H5) will be shifted downfield and will likely appear as a triplet.

  • 6-carboxylate: The protons at the C6 position (H6) will be shifted downfield.

  • 7-carboxylate: The proton at the C7 position (H7) will be significantly downfield and will likely appear as a triplet.

The protons on the carbons adjacent to the oxygen (C5 and C7 for the 2- and 3-isomers; C2 and C7 for the 5- and 6-isomers; C2 and C5 for the 7-isomer) will also exhibit characteristic downfield shifts, but the most pronounced effect will be on the proton attached to the same carbon as the ester.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: Confirming the Carbon Skeleton

¹³C NMR provides complementary information to confirm the position of the carboxylate group by its effect on the chemical shifts of the ring carbons.

Predicted ¹³C NMR Chemical Shifts (ppm)
Position of -COOCH₃C2C3C5C6C7C=OOCH₃
2 ~65-70~45-50~70-75~50-55~75-80~170-175~52
3 ~50-55~55-60~70-75~50-55~75-80~170-175~52
5 ~50-55~45-50~75-80~50-55~75-80~170-175~52
6 ~50-55~45-50~70-75~50-55~75-80~170-175~52
7 ~50-55~45-50~70-75~50-55~70-75~170-175~52

Note: These are predicted values. The carbonyl carbon (C=O) and the methoxy carbon (OCH₃) will be readily identifiable in all isomers.

Expert Interpretation of ¹³C NMR Data

The carbon atom directly attached to the methyl carboxylate group will be significantly deshielded and shifted downfield compared to the corresponding carbon in the other isomers. Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), will be invaluable in confirming the assignment. For instance, in the 2-carboxylate isomer, a correlation between the H3 protons and the C2 carbon, and between the methyl protons of the ester and the C2 carbon, would provide definitive proof of the substituent's position.

Infrared (IR) Spectroscopy: Probing Functional Groups

While IR spectroscopy is less definitive for isomer differentiation compared to NMR, it provides rapid confirmation of the key functional groups.

Characteristic IR Absorption Bands (cm⁻¹)
Functional GroupExpected WavenumberIsomeric Variation
N-H Stretch3300-3500 (broad)Minimal
C-H Stretch2850-3000Minimal
C=O Stretch (Ester)1735-1750Subtle shifts expected
C-O Stretch (Ether)1050-1150Minimal
C-N Stretch1020-1250Minimal

The most informative band is the ester carbonyl (C=O) stretch. While significant overlap is expected between the isomers, high-resolution instrumentation may reveal subtle shifts depending on the electronic environment of the carbonyl group.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides the molecular weight of the compound and, crucially, unique fragmentation patterns for each isomer upon ionization.

Expected Molecular Ion: For all isomers, the molecular formula is C₇H₁₃NO₃, with a molecular weight of 159.18 g/mol . The high-resolution mass spectrum should show a molecular ion peak ([M+H]⁺) at m/z 160.0968.

Predicted Key Fragmentation Pathways

The position of the methyl carboxylate group will direct the fragmentation of the oxazepane ring, leading to a unique mass spectrum for each isomer.

  • Alpha-Cleavage: Cleavage of the bonds alpha to the nitrogen and oxygen atoms is a common fragmentation pathway for heterocycles. The position of the ester will influence the stability of the resulting fragments.

  • Loss of the Ester Group: Loss of the methoxy group (-OCH₃, 31 Da) or the entire methoxycarbonyl group (-COOCH₃, 59 Da) are expected fragmentation pathways. The relative abundance of these fragments will vary between isomers.

Example Differentiating Fragments:

  • 2-carboxylate: Expect a prominent fragment from the loss of the -COOCH₃ group.

  • 3-carboxylate: Alpha-cleavage between C2 and C3 may lead to a characteristic fragment.

  • 5- and 6-carboxylates: Fragmentation around the ether and amine functionalities will be influenced by the adjacent ester group.

  • 7-carboxylate: Loss of the ester group and subsequent fragmentation of the ring will likely produce a unique pattern.

workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison Isomer_Mixture Isomeric Mixture or Unknown Isomer IR IR Spectroscopy (Functional Group ID) Isomer_Mixture->IR MS Mass Spectrometry (Molecular Weight & Fragmentation) Isomer_Mixture->MS NMR_1D 1D NMR (¹H, ¹³C) (Initial Structure Hypothesis) Isomer_Mixture->NMR_1D Compare Compare Experimental Data to Predicted Spectra IR->Compare MS->Compare NMR_2D 2D NMR (COSY, HMBC) (Definitive Structure Confirmation) NMR_1D->NMR_2D NMR_2D->Compare Identify Identify Isomer Compare->Identify

Caption: General workflow for the spectroscopic differentiation of isomers.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O, depending on solubility). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution.

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Process the data with appropriate window functions (e.g., exponential multiplication) to enhance resolution or sensitivity.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).

  • 2D NMR Acquisition (if necessary for unambiguous assignment):

    • Acquire COSY (Correlation Spectroscopy) to establish proton-proton couplings.

    • Acquire HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations, which is critical for confirming the position of the ester group.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat (liquid samples): Place a drop of the sample between two KBr or NaCl plates.

    • Solid samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder or ATR crystal before running the sample.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electrospray ionization (ESI) is a common technique for this class of compounds.

  • Acquisition:

    • Acquire a full scan mass spectrum to determine the molecular weight.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation and obtain a characteristic fragmentation pattern.

Conclusion

The differentiation of the positional isomers of Methyl 1,4-Oxazepane-carboxylate is a tractable challenge when a systematic, multi-technique spectroscopic approach is employed. While ¹H NMR spectroscopy often provides the most definitive initial evidence, the corroborating data from ¹³C NMR, IR, and particularly the fragmentation patterns in mass spectrometry, are essential for a robust and irrefutable structural assignment. The predictive framework and protocols detailed in this guide offer a reliable pathway for researchers and drug development professionals to navigate the subtleties of these important heterocyclic scaffolds.

References

  • Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. This article provides detailed NMR analysis of a closely related 1,4-oxazepane structure, which is invaluable for predicting the spectral features of the target isomers. Source: PubMed Central, [Link][1][2]
  • Spectral Database for Organic Compounds (SDBS). A free online database of spectral data for organic compounds, useful for finding data on related structures. Source: National Institute of Advanced Industrial Science and Technology (AIST), Japan, [Link][3]
  • Mass Spectrometry - Fragmentation Patterns. A resource explaining the principles of mass spectral fragmentation for various functional groups. Source: Chemistry LibreTexts, [Link][4]
  • PubChem. A public database of chemical information, including physical properties and some spectral data.

A Comparative In Vitro Biological Evaluation of Novel Oxazepine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Versatile Oxazepine Scaffold

Oxazepines, a class of seven-membered heterocyclic compounds containing oxygen and nitrogen atoms, represent a privileged scaffold in medicinal chemistry.[1] Their structural diversity, arising from the various possible positions of the heteroatoms (e.g., 1,3-oxazepine, 1,4-oxazepine), allows for extensive chemical modification, leading to a wide spectrum of pharmacological activities.[1][2] Historically, derivatives like benzodiazepines were first recognized for their utility in treating anxiety and tension.[3] Over decades of research, the therapeutic potential of oxazepine derivatives has expanded dramatically, with studies demonstrating promising anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][3][4]

This guide provides a comparative analysis of the in vitro biological performance of recently developed oxazepine derivatives. We will dissect the experimental data supporting their anticancer, antimicrobial, and neuroprotective activities, explain the causality behind the chosen experimental methodologies, and provide detailed protocols to ensure reproducibility and self-validation.

Comparative In Vitro Anticancer Evaluation

The development of novel anticancer agents with high efficacy and minimal side effects is a primary objective in drug discovery. Oxazepine derivatives have emerged as a promising class of compounds that exert cytotoxic effects through diverse mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and disruption of the cell cycle.[5][6]

Rationale for Experimental Approach

The initial screening of potential anticancer compounds invariably involves in vitro cytotoxicity assays against a panel of human cancer cell lines. This approach is cost-effective, high-throughput, and provides the first critical data on a compound's potency and selectivity. The choice of cell lines is crucial; using lines from different tissue origins (e.g., colon, breast, leukemia) helps establish the breadth of a compound's activity. Comparing cytotoxicity against a non-cancerous cell line (e.g., normal human liver cells or fibroblasts) is a vital step to assess preliminary selectivity and potential for off-target toxicity.[5][7] The Sulforhodamine B (SRB) or MTT assays are standard methods chosen for their reliability and sensitivity in quantifying cell viability.[5][6]

Workflow for In Vitro Cytotoxicity Screening

The logical flow of a typical cytotoxicity evaluation ensures a comprehensive assessment, from initial broad screening to deeper mechanistic investigation.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency & Selectivity cluster_2 Phase 3: Mechanism of Action A Synthesized Oxazepine Derivatives B Single-Dose (e.g., 10 µM) Screening (NCI-60 Cell Line Panel) A->B C Identify 'Hit' Compounds (Significant Growth Inhibition) B->C D Dose-Response Assay (e.g., MTT, SRB) C->D E Determine IC50 Values (Cancer vs. Normal Cell Lines) D->E F Select Lead Compounds (High Potency & Selectivity Index) E->F G Cell Cycle Analysis (Flow Cytometry) F->G H Apoptosis Assay (e.g., Annexin V Staining) F->H I Target Engagement Assay (e.g., Tubulin Polymerization) F->I J Western Blot Analysis F->J

Caption: High-level workflow for in vitro anticancer evaluation of novel compounds.

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activity (IC50 values) of representative novel oxazepine derivatives against various human cancer cell lines. A lower IC50 value indicates higher potency.

Compound IDCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Reference
Coumarin-Oxazepine 5b CaCo-2 (Colon)39.6WRL68 (Liver)75.53[5]
Indole-Oxazepine 2b HCT116 (Colon)Low (Specific value not stated)--[6]
Pyrazole-Oxazepine MA5 MDA-MB-231 (Breast)High Inhibition (IC50 not specified)REF (Fibroblast)Lower Inhibition[8]
Oxazole Sulfonamide 44 Leukemia Panel (Average)0.0488--[9]
Benzodiazepine 9a A549 (Lung)0.006--[10]

Note: Data is compiled from multiple sources for comparison. Experimental conditions may vary between studies.

Key Experimental Protocol: MTT Assay for Cell Viability

This protocol provides a reliable method for assessing the cytotoxic effect of oxazepine derivatives on adherent cancer cells.

  • Cell Seeding: Plate cancer cells (e.g., CaCo-2) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the oxazepine derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[5]

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.[11]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Comparative In Vitro Antimicrobial Evaluation

The rise of multidrug-resistant (MDR) pathogens presents a severe threat to global health, necessitating the urgent discovery of new antimicrobial agents.[12] Oxazepine derivatives have shown considerable potential, exhibiting inhibitory activity against both Gram-positive and Gram-negative bacteria.[12][13][14]

Rationale for Experimental Approach

Initial antimicrobial screening typically employs diffusion methods like the agar well or disk diffusion technique.[2][14] These methods are straightforward and effective for qualitatively assessing the susceptibility of various bacterial strains to a panel of new compounds. The key principle is that the synthesized agent will diffuse from a point source through the agar, creating a concentration gradient. If the bacterium is susceptible, a clear "zone of inhibition" will form where bacterial growth is prevented. Comparing the size of this zone to that of a standard antibiotic (e.g., Ciprofloxacin) provides a benchmark for its relative potency.[14] For more quantitative data, a broth microdilution assay is performed to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible bacterial growth.[15]

Comparative Antibacterial Activity

The following table compares the in vitro antibacterial activity of several novel oxazepine derivatives.

Compound IDBacterial StrainActivity MetricResultReference
Naphthalene-Oxazepine 2c E. coli (Gram -)IC5055.37 µg/mL[12]
Naphthalene-Oxazepine 2c S. aureus (Gram +)IC5088.24 µg/mL[12]
Hydrazone-Oxazepine F8, F9, F10 E. coli & S. aureusZone of InhibitionPotent Activity[13][16]
Thiazole-Oxazepine M8 E. coli (Gram -)Zone of InhibitionHighest Activity among tested[14]
Oxazepine 5b S. aureus & S. epidermidisMIC20 & 40 µg/mL[15]
Antimicrobial Susceptibility Testing Workflow

G A Prepare Bacterial Inoculum (e.g., 0.5 McFarland Standard) C Lawn Culture (Swab Inoculum over Agar Surface) A->C B Prepare Agar Plates (Mueller-Hinton Agar) B->C D Create Wells in Agar C->D E Add Test Compounds & Controls (Oxazepine Derivatives, Vehicle, Standard Antibiotic) D->E F Incubate Plates (e.g., 37°C for 18-24h) E->F G Measure Zone of Inhibition (mm) F->G H Compare with Standard & Interpret Results G->H

Caption: Standard workflow for the Agar Well Diffusion antimicrobial assay.

Key Experimental Protocol: Agar Well Diffusion Method

This protocol details a standard method for assessing the antibacterial properties of newly synthesized compounds.[17][18]

  • Media Preparation: Prepare Mueller-Hinton Agar according to the manufacturer's instructions, sterilize by autoclaving, and pour it into sterile Petri dishes. Allow the agar to solidify completely.[18]

  • Inoculum Preparation: Inoculate a few colonies of the test bacterium (e.g., S. aureus) into sterile saline or broth. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[18]

  • Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension and streak it evenly across the entire surface of an agar plate to create a uniform bacterial lawn.

  • Well Creation: Use a sterile cork borer (e.g., 6 mm diameter) to punch uniform wells into the agar.

  • Compound Application: Carefully pipette a fixed volume (e.g., 100 µL) of the dissolved oxazepine derivative (at a known concentration) into a well. Use separate wells for a negative control (the solvent used to dissolve the compound, e.g., DMSO) and a positive control (a standard antibiotic solution, e.g., Ciprofloxacin).[14]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Collection: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters (mm). A larger diameter indicates greater susceptibility of the bacterium to the compound.

Mechanistic Insights: How Oxazepines Exert Their Effects

Understanding the mechanism of action is paramount for rational drug design and development. Studies have begun to elucidate the pathways through which oxazepine derivatives function. In cancer, for instance, some derivatives act as potent inhibitors of tubulin polymerization.[10] By disrupting the microtubule dynamics essential for cell division, these compounds arrest the cell cycle in the G2/M phase and ultimately trigger apoptosis.[10]

Mechanism of Action: Tubulin Polymerization Inhibition

cluster_0 Normal Cell Division cluster_1 Inhibition by Oxazepine Derivative A α/β-Tubulin Dimers B Polymerization A->B C Dynamic Microtubules B->C I Inhibition of Polymerization D Mitotic Spindle Formation C->D E Chromosome Segregation D->E F Cell Division E->F G Oxazepine Derivative H Binds to Tubulin (e.g., Colchicine-binding site) G->H H->I J Microtubule Disruption I->J K G2/M Phase Arrest J->K L Apoptosis (Cell Death) K->L

Caption: Inhibition of tubulin polymerization by an oxazepine derivative leads to cell cycle arrest and apoptosis.

Other identified mechanisms include the inhibition of the Snail1 protein in colorectal adenocarcinoma, which is critical for epithelial-mesenchymal transition (EMT) and metastasis, and the modulation of the JNK/STAT4/p66Shc axis in chronic lymphocytic leukemia.[6][19] In the realm of neuroprotection, certain oxazepine derivatives have been shown to protect hippocampal neurons from ischemic injury by activating the Nrf2 antioxidant defense pathway.[20]

Conclusion and Future Perspectives

The in vitro biological evaluation of novel oxazepine derivatives consistently demonstrates their significant potential across multiple therapeutic areas. The data clearly indicates that specific structural modifications to the oxazepine core can yield compounds with potent and selective anticancer and antimicrobial activities. While research into their neuroprotective effects is less extensive, early results are promising.[20][21]

The causality behind the experimental workflows presented—progressing from broad screening to dose-response analysis and finally to mechanistic studies—provides a robust framework for identifying and validating lead candidates. Future research should focus on optimizing the structure-activity relationships (SAR) to enhance potency and reduce off-target toxicity. Further investigation into their mechanisms of action, using techniques like molecular docking and Western blotting, will be crucial for advancing these promising compounds toward in vivo studies and potential clinical applications.[13][22]

References

  • Title: Synthesis and antimicrobial activities of oxazepine and oxazocine derivatives Source: Z N
  • Title: Synthesis, characterization and antibacterial activities of new substituted (1,3)oxazepine 1,5-diones Source: International Journal of New Chemistry URL:[Link]
  • Title: Synthesis, characterization and antimicrobial study of novel naphthalene linked 1,3-oxazepine derivatives Source: International Journal Of Novel Research And Development URL:[Link]
  • Title: Synthesis, characterization and anticancer activity of new oxazepien derivative compounds Source: Al-Mustansiriyah Journal of Science URL:[Link]
  • Title: Synthesis, characterization and Antibacterial Evaluation of Novel 1,3-Oxazepine Derivatives Using A Cycloaddition Approach Source: EMAN RESEARCH PUBLISHING URL:[Link]
  • Title: Synthesis and Characterization of New Derivatives of The Seven-Ring Oxazepine and Study of Their Bacterial Activity Source: Journal of Educ
  • Title: In vitro cytotoxicity study of oxaziridines generated after chlordiazepoxide, demoxepam, and desmethylchlordiazepoxide UV irradiation Source: Drug and Chemical Toxicology URL:[Link]
  • Title: Scheme 2: The suggested mechanism of composing1,3-oxazepine derivatives Source: ResearchG
  • Title: Oxazepine Derivatives, Synthesis and Applications Source: ResearchG
  • Title: Synthesis and Estimation of Biological Activity of New Oxazepine Derivatives Source: International Journal of Pharmaceutical Research URL:[Link]
  • Title: Synthesis, Characterization, and Antibacterial Activity of Some New Oxazepine Derivatives Source: Journal of Medicinal and Chemical Sciences URL:[Link]
  • Title: Synthesis, Characterization and Biological Evaluation of some Novel 1,3 Oxazepine derivatives from Vanillin Schiff's Bases Source: Research Journal of Pharmacy and Technology URL:[Link]
  • Title: Synthesis and Study of the Biological Activity of Some Oxazepine Containing the Pyrrolidine Ring Source: Tikrit Journal of Pure Science URL:[Link]
  • Title: Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole Source: Molecules (MDPI) URL:[Link]
  • Title: Oxcarbazepine-induced cytotoxicity and genotoxicity in human lymphocyte cultures with or without metabolic activ
  • Title: Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies Source: Anti-Cancer Agents in Medicinal Chemistry URL:[Link]
  • Title: Oxazepine Derivative as an Antitumor Agent and Snail1 Inhibitor against Human Colorectal Adenocarcinoma Source: International Journal of Innovative Research in Science, Engineering and Technology URL:[Link]
  • Title: Neurotoxic/neuroprotective profile of carbamazepine, oxcarbazepine and two new putative antiepileptic drugs, BIA 2-093 and BIA 2-024 Source: European Journal of Pharmacology URL:[Link]
  • Title: A novel class of oxazepine-based anti-cancer agents induces cell death in primary human CLL cells and efficiently reduces tumor growth in Eμ-TCL1 mice through the JNK/STAT4/p66Shc axis Source: Leukemia URL:[Link]
  • Title: Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors Source: ACS Omega URL:[Link]
  • Title: Synthesis, characterization and Antibacterial Evaluation of Novel 1,3-Oxazepine Derivatives Using A Cycloaddition Approach Source: EMAN RESEARCH PUBLISHING URL:[Link]
  • Title: Synthesis, identification, and cytotoxicity effect of Oxazapine scaffolding Source: International journal of health sciences URL:[Link]
  • Title: Design and Synthesis of Oxazepine Derivatives from Sulfonamide Schiff bases as Antimicrobial and Antioxidant agents with low Cytoxicity and Hemolytic Prospective Source: ResearchG
  • Title: Synthesis and cytotoxicity evaluation of pyrazole compounds bearing oxazepine core against breast cancer cells Source: International journal of health sciences URL:[Link]
  • Title: Synthesis, Characterization, and Evaluation of the biological activity of novel Oxazepine compounds derived from monocarboxylic acid.
  • Title: Design, synthesis, and computational analysis (molecular docking, DFT, MEP, RDG, ELF) of diazepine and oxazepine sulfonamides: biological evaluation for in vitro and in vivo anti-inflammatory, antimicrobial, and cytotoxicity predictions Source: Journal of Biomolecular Structure & Dynamics URL:[Link]
  • Title: Design, synthesis, and biological evaluation of novel benzodiazepine derivatives as anticancer agents through inhibition of tubulin polymerization in vitro and in vivo Source: European Journal of Medicinal Chemistry URL:[Link]
  • Title: MOLECULAR DOCKING STUDIES OF OXAZEPINE DERIVATIVES AGAINST CYCLOOXYGENASE-2 ENZYME AS POTENTIAL ANTI-INFLAMMATORY AGENTS Source: GSC Biological and Pharmaceutical Sciences URL:[Link]
  • Title: Synthesis and Characterization and Biological Study of Some Oxazepine Derivatives from 2-Acetylthiazole Source: World of Medicine: Journal of Biomedical Sciences URL:[Link]
  • Title: Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers Source: Scientific Reports URL:[Link]
  • Title: Neuroprotective effects of anticonvulsants in rat hippocampal slice cultures exposed to oxygen/glucose deprivation Source: Neuroscience Letters URL:[Link]
  • Title: Post-treatment with oxcarbazepine confers potent neuroprotection against transient global cerebral ischemic injury by activating Nrf2 defense pathway Source: Biomedicine & Pharmacotherapy URL:[Link]
  • Title: A new oxazepine derivatives and evaluated the biological activity as...

Sources

A Head-to-Head Comparison of Synthetic Routes to 1,4-Oxazepanes: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,4-oxazepane motif, a seven-membered heterocycle featuring oxygen and nitrogen atoms at the 1- and 4-positions, has steadily gained recognition as a privileged scaffold in modern medicinal chemistry.[1][2] Its inherent three-dimensionality and conformational flexibility allow it to present substituents in precise spatial orientations, enabling potent and selective interactions with a wide range of biological targets.[1] This has led to the exploration of 1,4-oxazepane derivatives in numerous therapeutic areas, including central nervous system (CNS) disorders, where they have been developed as dopamine D4 receptor ligands for schizophrenia, and as novel anticonvulsant agents.[1]

Despite their therapeutic potential, the synthesis of seven-membered rings like 1,4-oxazepanes presents unique challenges compared to their five- and six-membered counterparts, stemming from entropic penalties and potential transannular interactions.[3] Consequently, a variety of synthetic strategies have been developed, each with its own set of advantages and limitations. The lack of reliable and scalable synthetic routes has historically hindered their broader exploration in drug discovery campaigns.[3]

This guide provides a head-to-head comparison of the principal synthetic routes to 1,4-oxazepanes. As a senior application scientist, this analysis moves beyond a simple recitation of protocols to explain the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect key methodologies, from classical intramolecular cyclizations to modern transition-metal-catalyzed reactions, providing detailed protocols, mechanistic diagrams, and a comparative analysis to empower chemists to select the optimal route for their specific target molecule.

Core Synthetic Strategies: A Detailed Examination

The construction of the 1,4-oxazepane core can be approached through several distinct strategies. Here, we compare five major routes, evaluating their mechanisms, scope, and practical applicability.

Intramolecular Cyclization: The Foundational Approach

Intramolecular cyclization is a direct and often intuitive method for forming the 1,4-oxazepane ring. This strategy involves creating a linear precursor containing all the necessary atoms and then inducing ring closure, typically by forming a key C-N or C-O bond. Recent work has focused on optimizing these classical methods to improve their reliability and scalability.[3]

A prominent example involves the synthesis of 1,4-oxazepane-2,5-diones from amino acid precursors.[4][5] This route is particularly challenging due to the high energy barrier for cyclizing N-acyl amino acids, which arises from the preference of the secondary amide bond to adopt a trans-conformation, a geometry that is unfavorable for ring closure.[4][5]

Causality Behind Experimental Choices: To overcome the conformational barrier, N-protecting groups that restrict rotation or favor a cis-amide bond are employed. For instance, the use of a removable p-methoxybenzyl (PMB) group on the nitrogen atom facilitates the cyclization of N-protected amino acids, which would otherwise fail to form the seven-membered ring.[4][5] The reaction is performed under high-dilution conditions to favor the intramolecular cyclization over intermolecular polymerization.

Experimental Protocol: Synthesis of N-Benzyl-1,4-oxazepane-2,5-dione [4]

  • N-Benzylation: Reductive amination of benzaldehyde (1.0 eq) with methyl glycinate (1.0 eq) yields the N-benzyl-protected methyl ester of glycine.

  • Amide Coupling: The resulting N-benzyl glycine methyl ester is coupled with a β-hydroxy acid (e.g., β-hydroxynonanoic acid, 1.0 eq) using standard peptide coupling reagents (e.g., HATU, DIPEA) to form the linear precursor.

  • Saponification: The methyl ester is hydrolyzed to the corresponding carboxylic acid using an aqueous base such as lithium hydroxide.

  • Macrolactonization: The carboxylic acid precursor is dissolved in a suitable solvent (e.g., THF) at very low concentration (ca. 0.01 M). A cyclization agent, such as 2-methyl-6-nitrobenzoic anhydride (MNBA) in the presence of DMAP, is added slowly to promote the formation of the seven-membered lactone ring, yielding the N-benzyl-protected 1,4-oxazepane-2,5-dione.[4]

cluster_0 Intramolecular Cyclization of an Amino Acid Precursor start N-Protected β-Hydroxy-α-Amino Acid cyclization High Dilution Cyclization (e.g., MNBA) start->cyclization Formation of active ester product 1,4-Oxazepane-2,5-dione cyclization->product Intramolecular nucleophilic attack

Caption: Workflow for 1,4-oxazepane-2,5-dione synthesis.

Reductive Amination: A Versatile Ring-Closing Strategy

Intramolecular reductive amination is a robust and highly versatile method for constructing the 1,4-oxazepane scaffold.[6][7] This approach typically involves the reaction between an amine and a carbonyl group within the same molecule to form a cyclic iminium ion intermediate, which is then reduced in situ to the corresponding saturated heterocycle.

Causality Behind Experimental Choices: The power of this method lies in its operational simplicity and the wide availability of starting materials. The choice of reducing agent is critical for success. Mild hydride reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred because they are selective for the iminium ion over the precursor aldehyde or ketone, preventing premature reduction of the carbonyl group.[6] The reaction is typically run in a non-protic solvent like dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (DCE) to ensure the stability of the iminium intermediate.

Experimental Protocol: N-Alkylation of 1,4-Oxazepane via Reductive Amination [6]

  • Reactant Setup: To a solution of 1,4-oxazepane (1.0 eq) and an aldehyde or ketone (e.g., cyclohexanecarbaldehyde, 1.1 eq) in dichloromethane (CH₂Cl₂), add acetic acid (1.0 eq) to catalyze iminium ion formation.

  • Reduction: Stir the mixture at room temperature for 1 hour. Then, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 16-24 hours. Monitor the consumption of the starting material by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the N-alkylated 1,4-oxazepane.

cluster_1 Reductive Amination Workflow reactants 1,4-Oxazepane + Aldehyde/Ketone iminium Iminium Ion Formation (Acid Catalyst) reactants->iminium reduction In Situ Reduction (e.g., NaBH(OAc)₃) iminium->reduction product N-Alkylated 1,4-Oxazepane reduction->product

Caption: Key steps in the reductive amination process.

Ring-Closing Metathesis (RCM): Accessing Unsaturation

Ring-Closing Metathesis (RCM) has emerged as a powerful tool for the synthesis of a wide variety of carbo- and heterocyclic rings, including 1,4-oxazepanes.[8] This reaction employs ruthenium-based catalysts (e.g., Grubbs or Hoveyda-Grubbs catalysts) to form a cyclic olefin from a linear precursor containing two terminal alkenes.[8][9]

Causality Behind Experimental Choices: The primary advantage of RCM is its exceptional functional group tolerance, allowing for the synthesis of complex and highly decorated 1,4-oxazepanes. The resulting double bond within the ring also serves as a synthetic handle for further derivatization (e.g., hydrogenation, dihydroxylation, epoxidation). The choice of catalyst is crucial; second-generation catalysts like Grubbs-II or Hoveyda-Grubbs-II are generally more active and stable, allowing for lower catalyst loadings and shorter reaction times.[8] The reaction is typically run in a non-coordinating solvent like toluene or dichloromethane under an inert atmosphere to protect the catalyst from deactivation.

Experimental Protocol: RCM Synthesis of a Dihydropyrimido[2,1-c][10][11]oxazepine

  • Precursor Synthesis: Synthesize the acyclic diene precursor. For example, by reacting 2-chloropyrimidine with an appropriately substituted amino alcohol to introduce one olefin, followed by N-allylation to install the second.

  • Degassing: Dissolve the diene precursor in anhydrous, degassed toluene (typically at a concentration of 0.01-0.05 M). Purge the solution with argon or nitrogen for 15-30 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add the Hoveyda-Grubbs 2nd Generation Catalyst (1-5 mol%) to the solution under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to 80-110 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Quenching and Purification: After cooling to room temperature, add a quenching agent (e.g., ethyl vinyl ether or triphenylphosphine) to deactivate the catalyst. Concentrate the mixture and purify by flash column chromatography to obtain the desired unsaturated 1,4-oxazepine derivative.

cluster_2 Ring-Closing Metathesis (RCM) Catalytic Cycle catalyst [Ru]=CH₂ metallocycle1 Ruthenium Metallocyclobutane catalyst->metallocycle1 + Diene diene Acyclic Diene Precursor intermediate Intermediate Alkylidene metallocycle1->intermediate Retro [2+2] metallocycle2 Second Metallocyclobutane intermediate->metallocycle2 Intramolecular [2+2] Cycloaddition product Cyclic Olefin + Ethylene metallocycle2->product product->catalyst Regeneration

Caption: Simplified catalytic cycle for RCM.

Ullmann-Type Coupling: Building Benzo-Fused Systems

The Ullmann condensation, a copper-catalyzed cross-coupling reaction, is a classic and highly effective method for forming C-N and C-O bonds, making it particularly well-suited for the synthesis of benzo-fused 1,4-oxazepanes.[12][13] The intramolecular variant of this reaction allows for the construction of the seven-membered ring by coupling an aryl halide with an appropriately positioned amine or alcohol.

Causality Behind Experimental Choices: Traditional Ullmann conditions required harsh conditions (high temperatures, stoichiometric copper).[13][14] Modern protocols employ catalytic amounts of a copper(I) source (e.g., CuI) with a ligand, such as 1,10-phenanthroline or an amino acid, which stabilizes the copper catalyst and facilitates the reaction at lower temperatures.[12][15] The choice of base (e.g., K₂CO₃, Cs₂CO₃) is critical for deprotonating the nucleophile (amine or alcohol) without degrading the starting materials. A polar aprotic solvent like DMF or DMSO is typically used to ensure the solubility of the reactants and the inorganic base.

Experimental Protocol: Double Ullmann Coupling for Dibenzo[b,f]imidazo[1,2-d][10][11]oxazepine [12]

  • Reactant Setup: In a reaction vessel, combine 2-(2-bromophenyl)-1H-imidazole derivative (1.0 eq), a 2-bromophenol derivative (1.1 eq), copper(I) iodide (CuI, 20 mol%), o-phenanthroline (40 mol%), and cesium carbonate (Cs₂CO₃, 3.0 eq).

  • Solvent and Atmosphere: Add anhydrous DMF as the solvent and purge the vessel with an inert gas (argon or nitrogen).

  • Reaction: Heat the mixture to 120-140 °C and stir for 24-48 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography to yield the desired dibenzo-fused oxazepine.

cluster_3 Intramolecular Ullmann Coupling Workflow start Aryl Halide Precursor (with tethered -NH or -OH) catalysis Cu(I) / Ligand Base (e.g., Cs₂CO₃) start->catalysis cyclization Oxidative Addition & Reductive Elimination catalysis->cyclization product Benzo-fused 1,4-Oxazepine cyclization->product

Caption: Key stages of an intramolecular Ullmann reaction.

Multicomponent Reactions (MCRs): A Strategy for Diversity

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, offer a powerful approach to rapidly generate molecular diversity.[16][17] Isocyanide-based MCRs, such as the Ugi reaction, have been adapted for the synthesis of 1,4-oxazepine-containing scaffolds.

Causality Behind Experimental Choices: The primary driver for using MCRs is efficiency. They allow for the construction of complex molecular architectures in a single, atom-economical step, which is highly desirable in library synthesis for drug discovery.[18][19] The success of an MCR-based route often relies on a subsequent intramolecular cyclization step to form the desired heterocycle. For example, a three-component reaction between an isocyanide, an acid, and an amino-aldehyde can generate a linear intermediate that, upon deprotection, cyclizes to form an oxazepine-fused system.[16] The choice of reactants directly dictates the substitution pattern on the final product, making this a highly flexible strategy for exploring structure-activity relationships.

Experimental Protocol: Three-Component Synthesis of an Oxazepine-Quinazolinone [16]

  • Reaction Setup: To a solution of 2-aminobenzoic acid (1.0 eq) and a cyclic ketone (e.g., N-Boc-4-piperidone, 1.0 eq) in methanol, add an isocyanide (e.g., tert-butyl isocyanide, 1.0 eq).

  • Reaction: Stir the mixture at room temperature for 24-48 hours. The reaction proceeds via formation of an acyl-iminium intermediate followed by trapping with the isocyanide and subsequent intramolecular attack by the carboxylic acid to form the oxazepine ring and the quinazolinone core simultaneously.

  • Isolation: Monitor the reaction by TLC. Upon completion, the product often precipitates from the reaction mixture. Collect the solid by filtration, wash with cold methanol, and dry under vacuum. If no precipitate forms, concentrate the reaction mixture and purify by column chromatography.

Head-to-Head Comparison of Synthetic Routes

Synthetic RouteKey Bond FormedTypical Yields (%)Substrate ScopeKey AdvantagesKey Limitations/Challenges
Intramolecular Cyclization C-O (Lactone) or C-N (Lactam)40-80Moderate to GoodDirect, good for specific substructures like diones.[4]Can be low-yielding due to entropic cost; high dilution required.[4][5]
Reductive Amination C-N60-90BroadHigh yields, mild conditions, readily available starting materials.[6]Limited to saturated rings; requires a carbonyl precursor.
Ring-Closing Metathesis C=C70-95BroadExcellent functional group tolerance; provides unsaturation for further chemistry.[8]Requires expensive and air-sensitive Ru catalysts; ethylene byproduct.
Ullmann-Type Coupling C-N or C-O (Aryl)50-85Good (Aryl Halides)Excellent for benzo-fused systems; modern methods are catalytic.[12]Requires aryl halide precursors; can require high temperatures.[13]
Multicomponent Reactions Multiple50-85BroadHighly efficient, rapid access to diversity, atom-economical.[16]Product complexity can make purification challenging; requires careful design.

Conclusion

The synthesis of 1,4-oxazepanes, once a significant challenge, is now accessible through a diverse array of robust synthetic methodologies. The choice of the optimal route is intrinsically linked to the specific features of the desired target molecule.

  • For saturated, unsubstituted, or simply alkylated 1,4-oxazepanes , intramolecular reductive amination offers a reliable, high-yielding, and versatile approach.

  • When the goal is to create unsaturated 1,4-oxazepanes or molecules with complex functional groups , Ring-Closing Metathesis stands out as the premier strategy due to its unparalleled functional group tolerance.

  • The synthesis of benzo-fused 1,4-oxazepanes is most effectively achieved via Ullmann-type coupling reactions , which are specifically designed for the formation of aryl-heteroatom bonds.

  • For generating libraries of diverse analogues for structure-activity relationship studies, multicomponent reactions provide the most efficient and convergent pathway.

  • Finally, classical intramolecular cyclization remains a valuable tool, especially for specific subclasses like 1,4-oxazepane-diones, where modern reagents have overcome historical limitations.[3][4]

By understanding the underlying mechanisms, advantages, and practical considerations of each method presented in this guide, researchers and drug development professionals are better equipped to navigate the synthetic landscape and efficiently access this valuable heterocyclic scaffold for the advancement of medicinal chemistry.

References

  • Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonyl
  • 1,4-Oxazepane: A Versatile Scaffold in Modern Medicinal Chemistry. BenchChem.
  • Application Notes and Protocols: N-Alkylation and N-Acyl
  • New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis
  • New route to 1,4-oxazepane and 1,4-diazepane derivatives: Synthesis
  • Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation.
  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv.
  • Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serr
  • Base-Mediated Synthesis of Imidazole-Fused 1,4-Benzoxazepines via 7-exo-dig Cyclizations: Propargyl Group Transform
  • Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serr
  • [Synthesis of substituted benzo[b][10][11]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. Organic & Biomolecular Chemistry.]([Link])
  • [Synthesis of dibenzo[b,f][10][11]oxazepin-11(10H)-ones via intramolecular cyclocarbonylation reactions using PdI(2)/Cytop 292 as the catalytic system. The Journal of Organic Chemistry.]([Link])
  • [Copper-Catalyzed Synthesis of Dibenzo[b,f]imidazo[1,2-d][10][11]oxazepine Derivatives via a Double Ullmann Coupling Reaction.
  • Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin.
  • A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions. Frontiers in Chemistry.
  • New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis
  • Ullmann condens
  • Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds.
  • Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. The Journal of Organic Chemistry.
  • Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. Beilstein Journal of Organic Chemistry.
  • Intramolecular reductive aminations for the formation of azepanes.
  • 1,4-oxazepane derivatives.
  • Synthesis and characterization of some New Oxazepine Compounds Containing 1, 3, 4-Thiadiazole Ring Derived form D-Erythroascorbic Acid. University of Baghdad Digital Repository.
  • Ring closing enyne metathesis: A powerful tool for the synthesis of heterocycles. Chemical Society Reviews.
  • Multicomponent synthesis of diverse 1,4-benzodiazepine scaffolds. PubMed.
  • Ring-closing metathesis of prochiral oxaenediynes to racemic 4-alkenyl-2-alkynyl-3,6-dihydro-2H-pyrans. Beilstein Journal of Organic Chemistry.
  • A ring-closing metathesis approach to heterocycle-fused azepines. Semantic Scholar.
  • A Comparative Analysis of the Reactivity of 1,4-Oxazepane and 1,3-Oxazepane Systems. BenchChem.
  • The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. RSC Medicinal Chemistry.
  • Ullmann Reaction. Organic Chemistry Portal.
  • Pyrrolidine/Azepane Ring Expansion via Intramolecular Ullmann-Type Annulation/Rearrangement Cascade: Synthesis of Highly Functionalized 1H-Benzazepines.
  • Ullmann Reaction, A Centennial Memory and Recent Renaissance——Related Formation of Carbon-Hetero
  • Troubleshooting guide for the synthesis of 1,4-oxazepane deriv
  • Multicomponent synthesis of diverse 1,4-benzodiazepine scaffolds. Semantic Scholar.
  • Reductive aminations by imine reductases: from milligrams to tons. Chemical Science.

Sources

A Comparative Guide to Confirming the Absolute Configuration of Chiral Oxazepane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Stereochemical Challenge of Oxazepanes

Oxazepanes, seven-membered heterocyclic scaffolds containing both oxygen and nitrogen, are privileged structures in medicinal chemistry due to their diverse biological activities. The inherent chirality in many oxazepane derivatives means that enantiomers can exhibit significantly different pharmacological and toxicological profiles.[1] Consequently, the unambiguous determination of their absolute configuration is a critical step in drug discovery and development, ensuring safety, efficacy, and intellectual property protection.

This guide provides a comparative overview of the primary analytical techniques used to determine the absolute configuration of chiral oxazepane derivatives. We will delve into the principles, experimental protocols, and data interpretation for X-ray Crystallography, Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering field-proven insights to guide researchers in selecting the most appropriate method for their specific needs.

X-ray Crystallography: The Unambiguous Gold Standard

Single-crystal X-ray crystallography is considered the definitive method for determining the absolute configuration of chiral molecules.[2] By analyzing the diffraction pattern of X-rays passing through a high-quality single crystal, a three-dimensional electron density map of the molecule can be generated, revealing the precise spatial arrangement of its atoms.

Causality Behind the Choice

The strength of X-ray crystallography lies in its ability to provide direct, unambiguous structural evidence.[2] For novel oxazepane derivatives, especially those with multiple stereocenters, this technique can resolve any structural uncertainties. The key to determining the absolute configuration is the anomalous dispersion effect, where heavy atoms in the structure scatter X-rays with a phase shift.[3][4] This allows for the differentiation between the two possible enantiomeric forms.

Experimental Workflow

dot graph TD { subgraph X-ray Crystallography Workflow A[High-Quality Single Crystal Growth] --> B{Crystal Mounting and Data Collection}; B --> C{Structure Solution and Refinement}; C --> D{Anomalous Dispersion Analysis}; D --> E[Absolute Configuration Assignment]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style E fill:#4285F4,stroke:#202124,stroke-width:2px,color:#FFFFFF } caption { label="Workflow for absolute configuration determination by X-ray crystallography." font-size: 12 }

Protocol:

  • Crystal Growth: The most critical and often challenging step is growing a single crystal of the oxazepane derivative of suitable size and quality (typically 0.1-0.3 mm).[4] This can be achieved through various techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction data are collected using a detector.

  • Structure Solution: The collected data are used to solve the phase problem and generate an initial electron density map.

  • Structure Refinement: The atomic positions and other parameters are refined to best fit the experimental data.

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering data, often quantified by the Flack parameter, which should be close to zero for the correct enantiomer.[3]

Data Presentation & Interpretation
ParameterDescriptionIdeal Value for Correct Assignment
Flack Parameter A parameter that indicates the absolute structure of the crystal.A value close to 0 with a small standard uncertainty (e.g., 0.0(1)).
Hooft Parameter An alternative parameter to the Flack parameter for determining absolute structure.A value close to 0 with a small standard uncertainty.
Crystal System & Space Group The crystal system and space group should be chiral (lacking a center of inversion or mirror plane).e.g., Orthorhombic P212121

Trustworthiness: A well-refined crystal structure with a Flack parameter close to zero provides the highest level of confidence in the assigned absolute configuration.[3] The resulting crystallographic information file (CIF) serves as a self-validating record of the structure.

Chiroptical Spectroscopy: VCD and ECD

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful spectroscopic techniques that measure the differential absorption of left and right circularly polarized light by chiral molecules in solution.[5][6] These methods are particularly valuable when single crystals cannot be obtained.[5]

Causality Behind the Choice

The choice between VCD and ECD often depends on the structural features of the oxazepane derivative.

  • VCD measures the differential absorption in the infrared region, corresponding to vibrational transitions.[6] It is sensitive to the overall 3D structure of the molecule and does not require a chromophore, making it broadly applicable.[7] The rich spectral detail in VCD provides multiple data points for comparison with theoretical calculations.[8]

  • ECD measures the differential absorption in the UV-visible region, corresponding to electronic transitions.[6] It is highly sensitive to the stereochemistry around chromophores.[9] If the oxazepane derivative contains aromatic rings or other UV-active groups, ECD can be a very effective tool.[9]

Experimental Workflow

dot graph TD { subgraph Chiroptical Spectroscopy Workflow A[Sample Preparation in Appropriate Solvent] --> B{Acquisition of Experimental Spectrum}; C[Computational Modeling of Enantiomers] --> D{DFT Calculations of Theoretical Spectra}; E{Comparison of Experimental and Theoretical Spectra} --> F[Absolute Configuration Assignment]; B --> E; D --> E; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style E fill:#FBBC05,stroke:#202124,stroke-width:2px,color:#202124 style F fill:#4285F4,stroke:#202124,stroke-width:2px,color:#FFFFFF } caption { label="General workflow for VCD and ECD analysis." font-size: 12 }

Protocol:

  • Experimental Spectrum Acquisition:

    • Dissolve the enantiomerically pure oxazepane derivative in a suitable solvent (e.g., CDCl3, DMSO-d6).[7]

    • Acquire the VCD or ECD spectrum on a dedicated spectrometer.

  • Computational Modeling:

    • Perform a thorough conformational search for one enantiomer of the oxazepane derivative using computational methods.

    • Optimize the geometry of the low-energy conformers using Density Functional Theory (DFT).[5]

  • Theoretical Spectrum Calculation:

    • Calculate the VCD or ECD spectrum for each conformer.

    • Generate a Boltzmann-averaged theoretical spectrum based on the relative energies of the conformers.[10][11]

  • Comparison and Assignment:

    • Compare the experimental spectrum to the calculated spectrum of the chosen enantiomer. A good match in the signs and relative intensities of the bands confirms the absolute configuration.[1] If the experimental spectrum is a mirror image of the calculated one, the absolute configuration is that of the opposite enantiomer.[1]

Data Presentation & Interpretation
TechniqueKey Data for ComparisonInterpretation
VCD Signs (+/-) and relative intensities of vibrational bands across the fingerprint region.A high level of agreement between the experimental and calculated spectra confirms the configuration.
ECD Sign and wavelength of Cotton effects (positive or negative peaks).Correspondence of the experimental Cotton effects with the calculated spectrum determines the absolute configuration.

Trustworthiness: The reliability of VCD and ECD hinges on the accuracy of the computational model.[1][12] A thorough conformational analysis and the use of appropriate levels of theory are crucial for a confident assignment. The comparison of multiple spectral bands in VCD provides a self-validating system.

NMR Spectroscopy: The Mosher's Method

For oxazepane derivatives containing a secondary alcohol or amine, NMR spectroscopy offers an elegant solution-state method for determining the absolute configuration. The most widely used approach is the Mosher's method, which involves the formation of diastereomeric esters or amides.[13][14][15]

Causality Behind the Choice

This method is chosen when the oxazepane contains a suitable functional group for derivatization and when crystallization for X-ray analysis is challenging. It relies on the principle that diastereomers have different physical properties, including distinct NMR chemical shifts.[16] By reacting the chiral oxazepane with both enantiomers of a chiral derivatizing agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), two diastereomers are formed.[14][15] The anisotropic effect of the phenyl ring in the MTPA moiety leads to predictable shielding or deshielding of nearby protons in the oxazepane core, allowing for the determination of the absolute configuration.[16]

Experimental Workflow

dot graph TD { subgraph Mosher's Method Workflow A[Separate reactions of the oxazepane with (R)- and (S)-MTPA chloride] --> B{Formation of Diastereomeric Esters/Amides}; B --> C{Purification of Diastereomers}; C --> D{Acquisition of 1H NMR Spectra for each Diastereomer}; D --> E{Calculation of Δδ (δS - δR) values}; E --> F[Assignment of Absolute Configuration based on Δδ pattern]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style E fill:#FBBC05,stroke:#202124,stroke-width:2px,color:#202124 style F fill:#4285F4,stroke:#202124,stroke-width:2px,color:#FFFFFF } caption { label="Workflow for Mosher's method." font-size: 12 }

Protocol:

  • Derivatization: React two separate aliquots of the enantiomerically pure oxazepane with (R)-MTPA chloride and (S)-MTPA chloride to form the corresponding diastereomeric esters or amides.[13]

  • NMR Analysis: Acquire the 1H NMR spectra for both diastereomers.

  • Chemical Shift Analysis: Assign the proton signals for both diastereomers.

  • Calculate Δδ: For each assigned proton, calculate the difference in chemical shift: Δδ = δ(S)-MTPA ester - δ(R)-MTPA ester.

  • Configuration Assignment: Apply the Mosher's model. For a secondary alcohol, if the protons on one side of the chiral center have positive Δδ values and those on the other side have negative Δδ values, the absolute configuration can be deduced.

Data Presentation & Interpretation
Proton Groupδ(S)-MTPA (ppm)δ(R)-MTPA (ppm)Δδ (δS - δR)Configuration Deduction
Protons on side L1 ......> 0Protons in this region are deshielded in the (S)-MTPA ester.
Protons on side L2 ......< 0Protons in this region are shielded in the (S)-MTPA ester.

Trustworthiness: The Mosher's method is a well-established and reliable technique.[13] Its self-validating nature comes from the consistent pattern of positive and negative Δδ values on either side of the stereogenic center. However, conformational flexibility can sometimes complicate the analysis.

Comparison of Techniques

TechniqueSample StateThroughputCostAmbiguityKey Requirement
X-ray Crystallography Solid (Single Crystal)LowHighVery LowHigh-quality single crystal
VCD SolutionMediumMediumLow (with good computation)Enantiomerically pure sample
ECD SolutionMediumMediumLow (with good computation)Presence of a chromophore
NMR (Mosher's) SolutionMediumLowLowDerivatizable group (e.g., -OH, -NH2)

Conclusion and Recommendations

The determination of the absolute configuration of chiral oxazepane derivatives is a non-trivial but essential task in pharmaceutical research.

  • For unambiguous, definitive assignment, especially for regulatory filings, X-ray crystallography is the gold standard, provided a suitable crystal can be obtained.

  • In the absence of crystals, VCD offers a robust and broadly applicable alternative that is not reliant on the presence of a chromophore. [1][5]

  • ECD is a powerful and sensitive technique if the oxazepane derivative possesses a suitable chromophore. [6]

  • For oxazepanes with secondary alcohols or amines, Mosher's method provides a cost-effective and reliable NMR-based solution. [15][16]

Ultimately, the choice of method will depend on the specific properties of the oxazepane derivative, available instrumentation, and the stage of the drug development process. In challenging cases, employing two orthogonal techniques can provide the highest level of confidence in the stereochemical assignment.

References

  • Determination of absolute configuration of chiral molecules using vibrational optical activity: a review. PubMed.
  • Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines.
  • Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery.
  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe.
  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
  • The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. PubMed.
  • Structural Characterization of Chiral Molecules Using Vibrational Circular Dichroism Spectroscopy.
  • Empower your drug design & synthesis with vibrational circular dichroism (VCD). YouTube.
  • Mosher ester analysis for the determination of absolute configuration of stereogenic (Chiral) carbinol carbons. Experts@Minnesota.
  • A Researcher's Guide to the Validation of Absolute Configuration: Mosher's Ester Analysis vs.
  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
  • View of Prediction of the Absolute Configuration of Chiral Drugs by NMR Spectroscopy. Highlights in Science, Engineering and Technology.
  • Absolute Configur
  • Systematic Investigation of Modern Quantum Chemical Methods to Predict Electronic Circular Dichroism Spectra.
  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD).
  • Impact of conformation and intramolecular interactions on vibrational circular dichroism spectra identified with machine learning. PMC.
  • A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides.
  • Strategies for using NMR spectroscopy to determine absolute configuration.
  • Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Chirality.
  • The use of X-ray crystallography to determine absolute configuration.
  • Theory of Vibr
  • RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGE. University of Illinois Urbana-Champaign.
  • 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Science of Synthesis.
  • Diagram to deduce the absolute configuration of a chiral secondary...
  • Experimental electronic circular dichroism (ECD) spectra of compounds 1–6.
  • Determination of absolute configuration using single crystal X-ray diffraction. PubMed.
  • Experimental and calculated electronic circular dichroism (ECD) spectra of compounds 1–4.
  • Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry.
  • Determining absolute configuration in flexible molecules: a case study. Scholars@Duke.
  • Electronic Circular Dichroism. Encyclopedia.pub.
  • Electronic circular dichroism from real-time propagation in state space. ArTS - Archivio della ricerca di UniTS.
  • Amplification of Electronic Circular Dichroism—A Tool to Follow Self-Assembly of Chiral Molecular Capsules. PMC.
  • Assingmnet of the Absolute Configuration of Chiral Coordination Complexes (CHE).
  • VCD to determine absolute configuration of natural product molecules: secolignans from Peperomia blanda. Organic & Biomolecular Chemistry.
  • The Absolute Configuration Determination of P

Sources

Part 1: Theoretical Foundations of a Robust Comparative Docking Study

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Comparative Molecular Docking Studies of Oxazepine Derivatives

This guide provides a comprehensive overview of the principles, methodologies, and applications of comparative molecular docking for the evaluation of oxazepine derivatives. As a privileged scaffold in medicinal chemistry, the seven-membered oxazepine ring system offers a unique three-dimensional architecture, making it a versatile backbone for designing novel therapeutic agents.[1][2] Molecular docking, a powerful computational technique, is instrumental in predicting the binding modes and affinities of these derivatives to various protein targets, thereby accelerating the drug discovery process.[3][4] We will explore the causality behind experimental choices, detail self-validating protocols, and present comparative data to guide researchers in this field.

A successful and reliable comparative docking study is built on four key pillars. Understanding the rationale behind each is critical for generating meaningful and translatable results.

Pillar 1: Strategic Target Selection

The choice of a biological target is the cornerstone of any drug discovery project. For oxazepine derivatives, in silico studies have explored a range of targets based on their diverse reported biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2]

  • Anti-inflammatory Agents: A primary target is the Cyclooxygenase-2 (COX-2) enzyme. COX-2 is a well-established target for non-steroidal anti-inflammatory drugs (NSAIDs). Docking studies compare novel oxazepine derivatives against known inhibitors like celecoxib and valdecoxib to predict their potential to reduce inflammation.[1][5][6]

  • Anticancer Agents: Targets such as the progesterone receptor and the Hsp90 chaperone protein have been investigated.[2][7] The progesterone receptor is crucial in hormone-dependent cancers, making it a key target for developing new endocrine therapies.[2]

  • Antimicrobial Agents: Bacterial enzymes essential for survival, such as Undecaprenyl diphosphate synthase (UPPS) and Dihydrofolate reductase (DHFR), are common targets.[3] UPPS is vital for bacterial cell wall synthesis, and inhibiting it can lead to bacterial death.[3]

Pillar 2: Choosing the Right Tool - Docking Software

The selection of docking software depends on the specific research goals, available computational resources, and the desired balance between speed and accuracy. The market offers a spectrum of both open-source and commercial packages.[8]

  • Open-Source Software (e.g., AutoDock, AutoDock Vina): Developed by The Scripps Research Institute, AutoDock is a widely used and well-validated suite of tools. AutoDock Vina, a newer iteration, offers significant improvements in speed and accuracy.[8][9] These tools are highly flexible and benefit from strong community support, making them excellent for academic and foundational research.[9]

  • Commercial Software (e.g., Schrödinger Glide, MOE Dock, GOLD): These packages often provide more user-friendly interfaces, dedicated technical support, and highly sophisticated algorithms and scoring functions.[8][9] Glide, for instance, is known for its high-precision docking results, while the Molecular Operating Environment (MOE) is recognized for its integrated platform for various modeling tasks.[8][9]

The choice is a trade-off: open-source tools offer transparency and no cost, while commercial platforms often provide higher throughput and streamlined workflows for complex drug design projects.

Pillar 3: The Physics of Binding - Force Fields and Scoring Functions

At the heart of any docking program is a scoring function , an algorithm that estimates the binding affinity between a ligand and its protein target.[10] This is typically expressed as a binding energy (ΔG) in kcal/mol.[11] A fundamental principle is that a more negative binding energy corresponds to a higher predicted binding affinity.[12][13]

The accuracy of this calculation is heavily dependent on the underlying force field , a set of mathematical equations and parameters that describe the potential energy of the atoms in the system.[14]

  • Common Force Fields for Small Molecules: The Merck Molecular Force Field (MMFF94) is well-parameterized for drug-like molecules and is excellent for refining ligand geometries before docking.[15] Other force fields like GAFF (General Amber Force Field) and CGenFF (CHARMM General Force Field) are designed for compatibility with the larger AMBER and CHARMM biomolecular force fields, respectively, which is useful for subsequent molecular dynamics simulations.[15][16]

The choice of force field directly influences the calculated energies and therefore the predicted binding poses and affinities.[17]

Pillar 4: Ensuring Trustworthiness - The Imperative of Validation

A docking protocol must be validated to be considered trustworthy. The most common and critical validation method is redocking .[18] This process involves:

  • Taking a protein structure that was co-crystallized with a known ligand.

  • Removing the ligand from the binding site.

  • Using the docking protocol to place the ligand back into the binding site.

The success of the validation is quantified by the Root Mean Square Deviation (RMSD) between the predicted pose and the original crystallographic pose. An RMSD value of ≤ 2.0 Å is considered an accurate and reliable prediction, confirming that the docking protocol can successfully reproduce the experimentally observed binding mode.[19][20][21] Without this step, the results of docking novel compounds are not reliable.

Part 2: A Self-Validating Experimental Workflow

This section provides a generalized, step-by-step protocol for conducting a comparative molecular docking study of oxazepine derivatives. This workflow incorporates the crucial validation step.

Experimental Protocol

1. Protein Preparation: a. Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). b. Prepare the protein using software like AutoDockTools or the protein preparation wizard in Schrödinger Maestro. This involves removing water molecules, adding polar hydrogens, and assigning atomic charges.

2. Ligand Preparation: a. Draw the 2D structures of the oxazepine derivatives using software like ChemDraw.[3] b. Convert the 2D structures into 3D structures and perform energy minimization using a suitable force field (e.g., MMFF94).[3][15] This ensures the ligand has a low-energy, realistic conformation. c. Save the prepared ligands in a suitable format (e.g., .pdbqt for AutoDock Vina).

3. Binding Site Definition (Grid Generation): a. Identify the active binding site of the protein, typically based on the location of the co-crystallized ligand. b. Define a "grid box" that encompasses this entire binding site. The docking algorithm will confine its search for binding poses within this defined space.

4. Protocol Validation (Redocking): a. Extract the co-crystallized (native) ligand from the PDB structure. b. Dock this native ligand back into the protein's binding site using the defined grid box and docking parameters. c. Superimpose the resulting docked pose with the original crystal structure pose and calculate the RMSD. If the RMSD is ≤ 2.0 Å, the protocol is validated.[21]

5. Docking of Oxazepine Derivatives: a. Using the validated protocol, dock the prepared library of oxazepine derivatives against the target protein. b. The software will generate multiple binding poses for each ligand, along with their corresponding binding energy scores.[11]

6. Post-Docking Analysis: a. Select the best pose for each ligand, which is typically the one with the lowest binding energy.[3] b. Visualize the protein-ligand complexes using software like Discovery Studio Visualizer or PyMOL.[3] c. Analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, π-alkyl bonds) between the oxazepine derivative and the amino acid residues of the target protein.[2][3]

Workflow Visualization

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Obtain Protein Structure (PDB) PrepProtein 1a. Prepare Protein (Add Hydrogens, etc.) PDB->PrepProtein Ligands 2. Prepare Oxazepine Ligands EnergyMin 2a. Energy Minimize Ligands (e.g., MMFF94) Ligands->EnergyMin Grid 3. Define Binding Site (Grid Box) PrepProtein->Grid Docking 5. Dock Oxazepine Derivatives EnergyMin->Docking Validation 4. Validate Protocol (Redocking, RMSD ≤ 2.0 Å) Grid->Validation Validation->Docking If Validated Analysis 6. Analyze Results (Binding Energy & Interactions) Docking->Analysis Conclusion Identify Lead Candidates Analysis->Conclusion

Caption: A generalized workflow for a self-validating molecular docking study.

Part 3: Comparative Performance of Oxazepine Derivatives

The ultimate goal of these studies is to compare the potential efficacy of novel oxazepine derivatives against each other and against known standard drugs. The binding energy serves as the primary quantitative metric for this comparison.

Data Presentation

Table 1: Binding Energies of Oxazepine Derivatives against Cyclooxygenase-2 (COX-2) [1][5][6]

Compound ID Binding Energy (kcal/mol) Reference
Oxazepine Derivative 7d -109.2 [5][6]
Oxazepine Derivative 8h -102.6 [5][6]
Celecoxib (Standard) -102.1 [5][6]
Valdecoxib (Standard) -91.8 [5][6]

Data indicates that derivatives 7d and 8h show binding affinities superior or comparable to established COX-2 inhibitors, suggesting strong potential as anti-inflammatory agents.[1][5][6]

Table 2: Binding Energies of Oxazepine Derivatives against Bacterial Targets [3]

Compound ID Target Protein (PDB ID) Organism Binding Affinity (kcal/mol)
1B Undecaprenyl diphosphate synthase (4H2M) E. coli -7.5
1C Undecaprenyl diphosphate synthase (4H2M) E. coli -8.1

These results highlight the potential of 1,3-oxazepane derivatives as antibacterial agents by targeting essential bacterial enzymes.[3]

Table 3: Binding Energies of Oxazepine Derivatives against Progesterone Receptor [2]

Compound ID Binding Energy (kcal/mol) Number of H-Bonds
6b -9.58 3
7a -9.28 3
7c -9.11 3

The strong binding scores and hydrogen bond formation suggest these bis-oxazepine derivatives have potential as anticancer agents targeting the progesterone receptor.[2]

Interpreting the Interactions

Beyond the binding score, analyzing the specific molecular interactions provides crucial insights into the mechanism of binding. The visualization of the docked pose reveals the key amino acid residues involved and the nature of the forces at play.

G ARG120 ARG 120 TYR355 TYR 355 LEU352 LEU 352 Ligand Oxazepine Derivative Ligand->ARG120 H-Bond Ligand->TYR355 Hydrophobic Ligand->LEU352 Hydrophobic

Sources

A Comparative Guide to the Development of Stability-Indicating Analytical Methods for Oxazepanes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for developing stability-indicating assays for oxazepanes, a critical class of pharmaceutical compounds. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and scientifically sound approach to stability testing.

Introduction: The Imperative for Stability-Indicating Methods

Oxazepanes, such as the benzodiazepine anxiolytic Oxazepam and the anticonvulsant Oxcarbazepine, are a class of heterocyclic compounds widely used in medicine.[1][2][3] The chemical stability of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy.[4] Degradation of the API can lead to a loss of potency and the formation of potentially toxic impurities. Therefore, regulatory bodies worldwide mandate the use of validated stability-indicating analytical methods (SIAMs) to monitor the drug and its degradation products over its shelf life.[5][6]

A SIAM is defined as a validated quantitative analytical procedure that can detect changes in the quality attributes of the drug product during storage.[7] Its primary characteristic is specificity : the ability to produce a response that is solely from the analyte of interest, without interference from potential impurities, excipients, or degradation products. The development of such a method is a systematic process, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q1A (Stability Testing of New Drug Substances and Products) and Q2(R2) (Validation of Analytical Procedures).[4][6][7]

The Cornerstone: Forced Degradation Studies

The development of any SIAM begins with forced degradation, or stress testing. The objective is not to completely destroy the drug but to induce a modest level of degradation (typically 5-20%) to generate the likely degradation products that could form under normal storage conditions.[8] This process is fundamental to developing and validating the method's specificity.[3][4]

Causality Behind Stress Conditions: Each stress condition is chosen to mimic potential degradation pathways the drug might encounter during its lifecycle.

  • Acid/Base Hydrolysis: Simulates cleavage of labile functional groups (e.g., amides, esters) that may occur in the acidic environment of the stomach or under pH-shifted formulation conditions. For oxazepanes, hydrolysis can lead to the opening of the diazepine ring.[1][4] For example, oxazepam degradation under acid or base treatment yields products like 6-chloro-4-phenyl-2-quinazolinecarboxaldehyde and 2-amino-5-chlorobenzophenone.[1]

  • Oxidation: Tests the drug's susceptibility to oxidative degradation, which can be initiated by atmospheric oxygen or residual peroxides in excipients. Hydrogen peroxide (H₂O₂) is a common stressor used for this purpose.[5][8]

  • Thermal Degradation: Evaluates the drug's stability when exposed to heat, which can occur during manufacturing (e.g., drying) or storage in hot climates.[5][8]

  • Photodegradation: Assesses the drug's sensitivity to light. Many pharmaceutical compounds are photolabile and require protection from light, typically by storing them in amber vials or opaque packaging.[8]

The workflow for developing a SIAM is an iterative process of stress testing and chromatographic optimization.

G cluster_0 Phase 1: Stress Testing cluster_1 Phase 2: Method Development & Optimization cluster_2 Phase 3: Validation & Application A API Sample B Perform Forced Degradation (Acid, Base, H₂O₂, Heat, Light) A->B C Generate Stressed Samples (Degradant Mixture) B->C D Initial Method Selection (e.g., Generic Gradient HPLC/UPLC) C->D E Analyze Stressed Samples D->E F Evaluate Specificity: Peak Purity & Resolution E->F G Optimize Method? (Mobile Phase, Gradient, Column) F->G G->E Yes H Final Optimized Method G->H No I Validate Method per ICH Q2(R2) H->I J Apply to Stability Studies I->J

Caption: Workflow for Stability-Indicating Method Development.

Comparative Analysis of Core Analytical Techniques

The separation and quantification of the API and its degradation products are typically achieved using liquid chromatography. The choice between High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) is a key consideration.

High-Performance Liquid Chromatography (HPLC): The Established Workhorse

For decades, reversed-phase HPLC (RP-HPLC) has been the gold standard for pharmaceutical analysis. It offers robustness, versatility, and a vast library of established methods. For oxazepanes, typical methods involve a C18 column and a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol.[1][5][9]

Table 1: Comparison of Reported HPLC Methods for Oxazepanes

CompoundColumnMobile PhaseFlow RateDetectionReference
Oxazepam C18Methanol-Water-Acetic Acid (60:40:1)-254 nm[1]
Oxcarbazepine Hiber C18 (250x4.6mm, 5µm)Acetonitrile:Water (50:50, v/v)1.0 mL/min256 nm[9]
Oxcarbazepine Zorbax Eclipse XDB-C18 (250x4.6mm, 5µm)0.005M KH₂PO₄:Methanol:Acetonitrile (70:05:25)-215 nm[5]
Oxcarbazepine Phenomenex C18 (150x4.6mm, 5µm)Methanol:Formic Acid (0.02%) (50:50, v/v)1.0 mL/min229 nm[10]

The primary strength of HPLC lies in its reliability and widespread availability. However, run times can be lengthy, and the broader peaks associated with larger column particles (typically 3-5 µm) can make resolving closely eluting impurities challenging.

Ultra-Performance Liquid Chromatography (UPLC): The High-Throughput Alternative

UPLC technology utilizes columns packed with sub-2 µm particles. According to chromatographic theory, this reduction in particle size leads to a dramatic increase in separation efficiency. To operate these columns, UPLC systems are engineered to handle much higher backpressures (up to 15,000 psi) than traditional HPLC systems.[11][12]

Table 2: Performance Comparison: HPLC vs. UPLC

ParameterHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)Advantage of UPLC
Particle Size 3–5 µm< 2 µmHigher efficiency and resolution[11][13]
Analysis Time Longer (e.g., 15-40 min)Shorter (e.g., 2-10 min)Increased throughput, faster method development[14][15]
Resolution GoodExcellentBetter separation of complex mixtures and trace impurities[11]
Sensitivity StandardHigherNarrower peaks lead to greater peak height and better S/N ratio[12][13]
Solvent Consumption HigherSignificantly LowerReduced operational cost and environmental impact[12][14]
System Pressure Lower (up to 6,000 psi)Higher (up to 15,000 psi)Requires specialized instrumentation[12]

For stability-indicating methods, UPLC offers a clear advantage. The faster run times allow for rapid analysis of numerous stability time points and stressed samples.[13] The enhanced resolution is critical for ensuring baseline separation between the parent drug and all degradation products, a non-negotiable requirement for a valid SIAM.[11]

Advanced Detection: The Role of Mass Spectrometry (MS)

While UV detection is standard for quantitation, it provides no structural information. When forced degradation studies produce unknown peaks, hyphenation with mass spectrometry (LC-MS) is essential.[10] Techniques like electrospray ionization (ESI) coupled with time-of-flight (TOF) or quadrupole mass analyzers allow for the accurate mass determination of degradation products, facilitating their structural elucidation.[16][17][18]

For instance, studies on oxazepam have used HPLC-MS/MS to characterize its degradation products formed under hydrolytic stress.[16][17]

G Oxazepam Oxazepam (C₁₅H₁₁ClN₂O₂) branch Oxazepam->branch Acid/Base Hydrolysis DP1 2-amino-5-chlorobenzophenone (C₁₃H₁₀ClNO) DP2 6-chloro-4-phenyl-2-quinazolinecarboxaldehyde (C₁₅H₉ClN₂O) branch->DP1 branch->DP2

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 1,4-oxazepane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of Methyl 1,4-oxazepane-2-carboxylate. As drug development professionals, our commitment to safety extends beyond the bench to include the entire lifecycle of a chemical, culminating in its responsible disposal. This document is structured to provide clear, procedural guidance grounded in established safety protocols and regulatory standards, ensuring the protection of personnel and the environment.

The disposal of any chemical reagent, particularly a compound for which extensive safety data may not be readily available, requires a conservative approach. The procedures outlined below are based on general principles for handling heterocyclic esters and are designed to meet the stringent standards set by regulatory bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][2][3]

Hazard Assessment & Precautionary Measures

Inferred Hazard Identification

A specific Safety Data Sheet (SDS) for this compound is not consistently available across all suppliers. In the absence of compound-specific data, we must infer potential hazards from structurally analogous compounds. Related oxazepane and heterocyclic structures are often classified with GHS07 (Warning), indicating potential hazards such as:

  • Skin and eye irritation.[4][5]

  • Respiratory irritation.[4][5]

  • Harmful if swallowed or in contact with skin.[5]

Therefore, this compound must be handled as a hazardous substance to ensure the highest level of safety. [4]

Mandatory Personal Protective Equipment (PPE)

Before beginning any handling or disposal procedures, the following PPE is mandatory to minimize exposure.[4][6]

PPE CategorySpecificationRationale
Hand Protection Chemically resistant nitrile or neoprene gloves.Prevents skin contact and potential irritation or absorption.
Eye/Face Protection Tightly fitting safety goggles with side-shields or a full-face shield.Protects against accidental splashes that could cause serious eye irritation.
Skin & Body Protection A flame-resistant laboratory coat and closed-toe shoes.Provides a barrier against spills and contamination of personal clothing.
Respiratory Protection Use should be confined to a certified chemical fume hood.[7]Prevents inhalation of any potential aerosols or vapors during handling.

The Cardinal Rule: Consult Your EHS Office

This guide provides a framework for safe disposal based on federal regulations and best practices. However, the final authority on chemical waste disposal rests with your institution's Environmental Health and Safety (EHS) office. [6] Local and state regulations may impose additional requirements. Before proceeding with any disposal, you must contact your EHS office to ensure your protocol aligns with their specific procedures and waste streams. They will provide guidance on compatible waste containers, labeling specifics, and pickup schedules.

Step-by-Step Disposal Protocol

The disposal of this compound and materials contaminated with it must be managed as hazardous chemical waste from the point of generation.[4]

Waste Characterization & Segregation
  • Characterize as Hazardous: Due to the inferred hazards, all waste streams containing this compound must be designated as "Hazardous Waste."[8][9]

  • Segregate Incompatibles: This waste stream should be classified as an organic solvent/ester waste. It must be segregated from incompatible chemical categories.[1][10]

    • DO NOT mix with strong acids or bases.

    • DO NOT mix with strong oxidizing agents.

    • DO NOT dispose of down the drain.[10] Only certain non-hazardous, neutralized, or highly water-soluble materials may be approved for sink disposal by EHS, which is not the case here.

Waste Collection & Container Management

Liquid Waste:

  • Collect all solutions containing this compound in a dedicated hazardous waste container.[4]

  • The container must be made of a compatible material (e.g., borosilicate glass or high-density polyethylene for organic solvents) and have a secure, screw-top cap.[10][11][12]

  • Do not fill the container beyond 90% capacity to allow for vapor expansion.[10][11]

  • Keep the container closed at all times except when adding waste.[10][12]

Solid Waste:

  • Collect all contaminated solid materials (e.g., gloves, weigh paper, absorbent pads, silica gel) in a separate, clearly labeled container or a heavy-duty, sealable plastic bag designated for solid hazardous waste.[4]

Sharps Waste:

  • Any contaminated sharps (needles, razor blades, pipettes) must be placed immediately into a puncture-resistant sharps container designated for hazardous chemical waste.[1][4]

Container Labeling

Proper labeling is a critical safety and compliance requirement.[13] Every waste container must be clearly marked with a completed hazardous waste label as soon as the first drop of waste is added.

A compliant label must include:

  • The words "Hazardous Waste" .[9][10]

  • The full chemical name: "this compound" and the names of any other solvents or reagents in the mixture, with approximate percentages.[10][12]

  • The associated hazards (e.g., "Irritant," "Flammable" if mixed with flammable solvents).[9][10]

  • The date the container was first used and the date it became full.[10]

Temporary Storage: The Satellite Accumulation Area (SAA)

Laboratories must designate a Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste.[9][10]

  • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[11]

  • Containers in the SAA must be inspected weekly for leaks or deterioration.[10]

  • Once a container is full, it must be moved from the SAA to the central storage area within three days.[10]

The entire disposal workflow, from generation to final pickup, is a systematic process designed to ensure safety and regulatory compliance.

Caption: General workflow for hazardous chemical waste disposal.

Spill Management Protocol

In the event of a spill, a swift and correct response is critical to mitigate exposure and contamination.[4]

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area. Restrict access.[4]

  • Don PPE: Before addressing the spill, put on the full PPE detailed in Section 1.2.

  • Contain & Absorb: For liquid spills, cover with a chemical absorbent material like vermiculite, sand, or commercial sorbent pads. For solid spills, carefully cover to avoid generating dust.[4][14]

  • Collect Waste: Carefully scoop the absorbed material and place it into a designated hazardous waste container.[4]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials (wipes, pads) must be collected as hazardous solid waste.[4]

  • Report: Report the spill to your laboratory supervisor and your institution's EHS department, regardless of size.[4]

Caption: Step-by-step spill response workflow.

Decontamination & Empty Container Disposal

Empty containers that once held this compound must also be managed carefully to remove residual hazards.

  • Triple Rinse: The standard procedure is to triple rinse the empty container with a suitable solvent (e.g., methanol or acetone).[6]

  • Collect Rinsate: The first rinsate must be collected and disposed of as liquid hazardous waste. Subsequent rinsates may be permissible for drain disposal, but only with explicit EHS approval.[6]

  • Deface Label: Completely remove or deface the original chemical label to prevent confusion.[6]

  • Final Disposal: After rinsing and defacing the label, the container can typically be disposed of in the regular laboratory glass or solid waste stream, pending EHS confirmation.

By adhering to these protocols, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.

References

  • OSHA Compliance For Laboratories. (n.d.). US Bio-Clean.
  • Safe Chemical Waste Disposal in Labs. (2025, July 21). Environmental Marketing Services.
  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. (n.d.). OSHA.
  • Ester Disposal. (2008, May 27). Chemtalk.
  • Managing Hazardous Chemical Waste in the Lab. (n.d.). Lab Manager.
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison BME Shared Labs.
  • Chapter: 11 Safety Laws and Standards Pertinent to Laboratories. (n.d.). National Academies of Sciences, Engineering, and Medicine.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • Laboratory Waste Management: The New Regulations. (n.d.). MedicalLab Management.
  • Laboratory Chemical Disposal. (n.d.). Environmental Marketing Services.
  • Chemical Waste Disposal Guidelines. (n.d.). Emory University.
  • The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.). Millersville University.
  • methyl (2R)-5-oxo-1,4-oxazepane-2-carboxylate. (2025, December 27). PubChem.
  • This compound | CAS 1141669-57-9. (n.d.). Chemical-Suppliers.com.
  • 2-Methyl-1,4-oxazepane. (n.d.). PubChem.

Sources

Personal protective equipment for handling Methyl 1,4-oxazepane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide: Methyl 1,4-oxazepane-2-carboxylate

Immediate Safety Briefing: As a novel research chemical, this compound lacks a comprehensive, publicly available Safety Data Sheet (SDS). Therefore, it is imperative to treat this compound as potentially hazardous . All handling procedures must be conducted based on a conservative risk assessment derived from its structural components. The fundamental safety principle is to minimize all potential routes of exposure—inhalation, skin contact, eye contact, and ingestion.[1][2]

This guide provides a detailed framework for the safe handling, use, and disposal of this compound, grounded in established laboratory safety practices and an analysis of its chemical analogs.

Hazard Analysis: A Proactive Assessment

Lacking specific toxicity data, we must infer potential hazards from the compound's core structure: a 1,4-oxazepane ring (a morpholine analog) and a methyl carboxylate functional group.[3][4]

  • The 1,4-Oxazepane Heterocycle: The foundational structure, morpholine, is a heterocyclic amine known to be a base.[5] Compounds in this class can be corrosive to tissues, and harmful if swallowed, inhaled, or absorbed through the skin.[6] While this compound is a secondary amine within a larger structure, it is prudent to assume it may possess irritant or corrosive properties.

  • The Methyl Carboxylate Ester: Carboxylate esters as a class are generally less hazardous than their parent carboxylic acids. However, they can still act as irritants.[7] A key consideration is the potential for hydrolysis under acidic or basic conditions, which would yield the corresponding carboxylic acid and methanol, introducing the hazards associated with those compounds.

  • The "Unknown" Factor: For any new chemical entity, the full toxicological profile is unknown.[2] Unforeseen reactivity or biological effects are possible. Therefore, the most critical engineering control is the mandatory use of a certified chemical fume hood for all manipulations to prevent inhalation of potential vapors or aerosols.[8]

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is required to create a robust barrier against exposure. The following recommendations are based on a risk assessment for handling a potentially hazardous, uncharacterized solid or liquid.

Primary Engineering Control: The Chemical Fume Hood

All procedures involving this compound, including weighing, dissolution, and transfers, must be performed inside a properly functioning chemical fume hood.[8] The fume hood is your primary defense against inhaling aerosols or volatile components. The sash should be kept as low as possible during work.[8]

Summary of PPE Recommendations
Protection Area Required PPE Specifications & Rationale
Eye & Face Chemical Splash Goggles & Face ShieldGoggles are mandatory. They must provide a full seal around the eyes to protect from splashes and aerosols.[1] A face shield, worn over the goggles, is required when handling larger quantities (>1g) or when there is a significant risk of splashing or energetic reaction.[9][10]
Hand Double-Gloving: Chemical-Resistant GlovesInner Glove: Nitrile. Outer Glove: Thicker gauge nitrile or neoprene. This provides robust protection. Inspect gloves for any signs of degradation before and during use.[10][11] If contact occurs, remove gloves immediately using the proper technique, wash hands, and don a new pair.
Body Chemical-Resistant Laboratory CoatA lab coat, preferably one made of a material with low permeability like polyester blends or specialized chemical-resistant fabrics, must be worn and fully fastened.[11] Cloth lab coats are not recommended as they can absorb spills.[12]
Respiratory Use in a Chemical Fume HoodA fume hood is the primary engineering control for respiratory protection.[11] If there is a potential for exposure outside of a fume hood (e.g., large-scale spill), a NIOSH-approved respirator with organic vapor cartridges would be necessary as part of an established respiratory protection program.[13]
Feet Closed-Toe ShoesSturdy, closed-toe and heel shoes made of a non-porous material are required to protect feet from spills.[1][2]

Procedural Guidance: Step-by-Step Protocols

Safe chemical handling is a systematic process that extends from preparation to cleanup.

Experimental Workflow & PPE Selection

The following diagram outlines the critical decision points and workflow for safely handling this compound.

PPE_Workflow cluster_prep 1. Preparation Phase cluster_ppe 2. PPE Donning cluster_handling 3. Chemical Handling (in Fume Hood) cluster_cleanup 4. Decontamination & Disposal A Review Hazards (Assume Potential Hazard) B Verify Fume Hood Certification A->B C Locate Emergency Equipment (Eyewash, Shower) B->C D Don Inner Nitrile Gloves C->D Proceed to PPE E Don Lab Coat (Fully Fastened) D->E F Don Chemical Goggles E->F G Don Outer Gloves (Neoprene/Nitrile) F->G H Add Face Shield (If Splash Risk) G->H I Perform All Manipulations (Weighing, Transfers) H->I Begin Work J Contain Spills Immediately I->J K Wipe Down Work Surface J->K Work Complete L Doff PPE (Outer Gloves First) K->L M Segregate Waste (Solid, Liquid, PPE) L->M N Wash Hands Thoroughly M->N

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 1,4-oxazepane-2-carboxylate
Reactant of Route 2
Methyl 1,4-oxazepane-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.